1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-butylpyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.C2F6NO4S2/c1-2-3-7-10-8-5-4-6-9-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-6,8-9H,2-3,7H2,1H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIHMDHAPXMAQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F6N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187863-42-9 | |
| Record name | 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis and Characterization of 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide, a prominent room-temperature ionic liquid. This document is tailored for researchers, scientists, and professionals in drug development, offering a detailed narrative that intertwines theoretical principles with practical, field-proven insights. We will delve into the nuanced aspects of its two-step synthesis, rigorous purification methodologies, and comprehensive characterization using a suite of analytical techniques. The causality behind experimental choices is elucidated to provide a deeper understanding of the process. All protocols are designed as self-validating systems, ensuring reproducibility and reliability. This guide is grounded in authoritative scientific literature, with comprehensive citations and references provided for further exploration.
Introduction: The Significance of this compound in Modern Chemistry
Room-temperature ionic liquids (ILs) are a class of molten salts with melting points below 100°C, often even below ambient temperature.[1] Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and wide electrochemical windows, make them highly attractive alternatives to volatile organic compounds (VOCs) in a myriad of applications.[2][3] Among the vast library of available ILs, this compound ([C4Py][NTf2] or [BPy][TFSI]) has emerged as a particularly versatile and widely utilized compound.
The [C4Py]⁺ cation, with its aromatic pyridinium ring and a butyl side chain, imparts a moderate degree of hydrophobicity and favorable electrochemical stability. The bis(trifluoromethanesulfonyl)imide ([NTf2]⁻) anion is known for its high thermal and chemical stability, low coordinating ability, and contribution to the low viscosity and high conductivity of the resulting IL.[4] This specific combination of cation and anion endows [C4Py][NTf2] with a desirable set of properties, including:
-
High Thermal Stability: Essential for applications requiring elevated temperatures.[5]
-
Low Volatility: Reduces environmental impact and enhances safety in handling and processing.[3][5]
-
Excellent Solubility: Capable of dissolving a wide range of organic and inorganic compounds.[5][6]
-
High Ionic Conductivity: Making it a suitable electrolyte in electrochemical devices.[5][6]
These attributes have led to its application in diverse fields such as organic synthesis, catalysis, electrochemistry (e.g., in batteries and capacitors), materials science, and separation processes.[3][5][6] This guide will provide a comprehensive overview of the synthesis and detailed characterization of this important ionic liquid.
Synthesis of this compound: A Two-Step Approach
The synthesis of [C4Py][NTf2] is typically achieved through a two-step process: quaternization of pyridine to form the 1-butylpyridinium cation, followed by an anion metathesis (exchange) reaction.[7][8] This approach allows for the independent selection and synthesis of the cation and subsequent exchange of the initial anion for the desired [NTf2]⁻.
Step 1: Quaternization of Pyridine to form 1-Butylpyridinium Bromide
The initial step involves the formation of the 1-butylpyridinium cation through an S_N2 reaction between pyridine and a suitable butyl halide, typically 1-bromobutane.
Reaction Scheme: Pyridine + 1-Bromobutane → 1-Butylpyridinium Bromide
Causality Behind Experimental Choices:
-
Choice of Halide: 1-Bromobutane is often preferred over 1-chlorobutane due to the better leaving group ability of the bromide ion, leading to faster reaction kinetics. 1-Iodobutane could also be used but is generally more expensive.
-
Solvent Selection: The reaction can be carried out neat or in a solvent. Using a polar aprotic solvent like acetonitrile can help to solvate the reactants and facilitate the reaction. However, for a greener approach, the reaction is often performed solvent-free.
-
Reaction Temperature: The reaction is typically heated to increase the rate of quaternization. The temperature is carefully controlled to avoid side reactions or decomposition.
Detailed Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of pyridine and 1-bromobutane.
-
Heat the reaction mixture under reflux for a specified period (e.g., 24-48 hours). The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the resulting product, 1-butylpyridinium bromide, is often a solid or a viscous liquid.
-
The crude product is purified by washing with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting materials.[9]
-
The purified 1-butylpyridinium bromide is then dried under vacuum to remove residual solvent.
Step 2: Anion Metathesis to Yield this compound
The second step involves replacing the bromide anion of the 1-butylpyridinium salt with the bis(trifluoromethanesulfonyl)imide anion. This is typically achieved by reacting the bromide salt with a lithium or potassium salt of the desired anion, Lithium Bis(trifluoromethanesulfonyl)imide (LiNTf2) being a common choice.[8]
Reaction Scheme: 1-Butylpyridinium Bromide + Lithium Bis(trifluoromethanesulfonyl)imide → this compound + Lithium Bromide
Causality Behind Experimental Choices:
-
Choice of Metathesis Salt: LiNTf2 is widely used due to its commercial availability and the high solubility of the resulting lithium bromide (LiBr) byproduct in water, which facilitates its removal during the purification step.
-
Solvent System: The reaction is often carried out in a solvent in which the reactants are soluble but the inorganic salt byproduct (LiBr) has limited solubility, or in a biphasic system (e.g., water/dichloromethane) to facilitate separation.[7]
Detailed Experimental Protocol:
-
Dissolve the purified 1-butylpyridinium bromide in a suitable solvent, such as deionized water or methanol, in a reaction vessel.
-
In a separate vessel, dissolve an equimolar amount of Lithium Bis(trifluoromethanesulfonyl)imide in the same solvent.
-
Slowly add the LiNTf2 solution to the 1-butylpyridinium bromide solution with vigorous stirring. A precipitate of LiBr may form if the reaction is carried out in a solvent where it is insoluble.
-
Allow the reaction to stir at room temperature for several hours to ensure complete anion exchange.
-
The resulting mixture contains the desired ionic liquid, [C4Py][NTf2], and the LiBr byproduct.
Diagram of the Synthesis Workflow:
Caption: A flowchart illustrating the two-step synthesis of [C4Py][NTf2].
Purification: A Critical Step for High-Purity Ionic Liquids
The presence of impurities, such as residual starting materials, solvents, and halide ions from the synthesis, can significantly impact the physicochemical properties of the ionic liquid. Therefore, a rigorous purification protocol is paramount.[10]
Trustworthiness of the Protocol: The following multi-step purification process is designed to systematically remove different types of impurities, ensuring a high-purity final product.
Detailed Purification Protocol:
-
Aqueous Extraction: The crude [C4Py][NTf2] is typically immiscible with water. The reaction mixture is transferred to a separatory funnel, and deionized water is added. The mixture is shaken vigorously and allowed to separate. The aqueous layer, containing the dissolved LiBr byproduct, is removed. This washing step is repeated several times to ensure complete removal of water-soluble impurities.[11]
-
Activated Charcoal Treatment: To remove colored organic impurities, the ionic liquid can be dissolved in a suitable organic solvent (e.g., dichloromethane or acetone) and treated with activated charcoal.[12] The mixture is stirred for a period and then filtered to remove the charcoal.
-
Solvent Removal: The organic solvent is removed under reduced pressure using a rotary evaporator.
-
Drying: The final and most critical step is the removal of residual water and any remaining volatile organic solvents. This is achieved by drying the ionic liquid under high vacuum at an elevated temperature (e.g., 70-80°C) for an extended period (at least 24 hours).[9][13] The water content can be monitored using Karl Fischer titration.[13]
Characterization: A Multi-faceted Approach to Confirming Structure and Purity
A comprehensive suite of analytical techniques is employed to confirm the chemical structure, purity, and physicochemical properties of the synthesized this compound.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the 1-butylpyridinium cation. The chemical shifts and coupling patterns of the protons and carbons on the pyridinium ring and the butyl chain provide a definitive structural fingerprint. ¹⁹F NMR is used to confirm the presence of the [NTf2]⁻ anion, which should exhibit a single resonance for the six equivalent fluorine atoms of the two trifluoromethyl groups.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the mass-to-charge ratio of the cation and anion. In positive ion mode, a peak corresponding to the [C4Py]⁺ cation (m/z = 136.22) should be observed. In negative ion mode, a peak for the [NTf2]⁻ anion (m/z = 280.11) should be present.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature of the ionic liquid.[14] The sample is heated at a constant rate in an inert atmosphere (e.g., nitrogen), and the mass loss is recorded as a function of temperature.[1] For [C4Py][NTf2], the onset of decomposition is typically observed at temperatures above 300°C.[15] The heating rate can influence the observed decomposition temperature.[16]
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the thermal transitions of the ionic liquid, such as the glass transition temperature (Tg) and melting point (Tm).[2] [C4Py][NTf2] has a reported melting point of 26°C.[4][17] The DSC thermogram can also provide information about the heat capacity of the material.[2][13]
Physicochemical Properties
The following table summarizes some of the key physicochemical properties of this compound.
| Property | Value | Temperature (°C) |
| Molecular Formula | C₁₁H₁₄F₆N₂O₄S₂ | - |
| Molecular Weight | 416.36 g/mol | - |
| Density | 1.45 g/cm³ | 23 |
| Viscosity | 59.0 cP | 25 |
| Ionic Conductivity | 1.54 mS/cm | 25 |
| Electrochemical Window | 4.2 V | 25 |
(Data sourced from commercial suppliers and literature)[4][5]
Electrochemical Characterization
-
Cyclic Voltammetry (CV): CV is used to determine the electrochemical stability window (ESW) of the ionic liquid.[18] The ESW is the potential range over which the IL is neither oxidized nor reduced. A wider ESW is desirable for applications in electrochemical devices. [C4Py][NTf2] typically exhibits an electrochemical window of around 4.2 V.[4][5]
Diagram of Characterization Techniques and their Interrelationships:
Caption: Interrelationship of analytical techniques for comprehensive characterization.
Conclusion
The synthesis and characterization of this compound require a systematic and meticulous approach. This guide has provided a detailed roadmap for researchers and scientists, emphasizing the rationale behind experimental choices and the importance of rigorous purification and comprehensive characterization. By following these protocols and understanding the underlying principles, one can reliably produce and validate high-purity [C4Py][NTf2] for a wide range of advanced applications. The unique and tunable properties of this ionic liquid will undoubtedly continue to drive innovation across various scientific and industrial sectors.
References
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Imidazolium ionic liquids: A simple anion exchange protocol - RSC Publishing. (n.d.). Retrieved January 4, 2026, from [Link]
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Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (n.d.). Retrieved January 4, 2026, from [Link]
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DSC and TGA Measurements of Room Temperature Ionic Liquids (RTILs) Containing Ammonium Alum or Aluminum Nitrate with Amide Compounds - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
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Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluor. (n.d.). Retrieved January 4, 2026, from [Link]
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Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - Universidad de Zaragoza. (n.d.). Retrieved January 4, 2026, from [Link]
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Molecular Mobility Study of 1-Butyl-1-Methylpyrrolidinium Bis(trifluoromethylsulfonyl)imide Ionic Liquid by NMR Diffusometry | Request PDF - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
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"spectroscopic data for 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide"
An In-Depth Technical Guide to the Spectroscopic and Physicochemical Characterization of 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide
Introduction
This compound, often abbreviated as [BPy][TFSI] or [C₄Py][NTf₂], is a prominent member of the pyridinium-based ionic liquids (ILs). Ionic liquids are salts with melting points below 100 °C, and they have garnered significant interest as "green solvents" and versatile materials in various fields due to their unique properties. These include negligible vapor pressure, high thermal stability, wide electrochemical windows, and tunable solubility.[1] The combination of the 1-butylpyridinium cation and the bis(trifluoromethanesulfonyl)imide anion results in a hydrophobic, weakly-coordinating IL, making it a valuable medium for organic synthesis, catalysis, and electrochemical applications such as in batteries and capacitors.[1][2][3]
For researchers, scientists, and drug development professionals, a thorough understanding of the molecular structure and purity of [BPy][TFSI] is paramount. Spectroscopic techniques are the cornerstone of this characterization, providing a molecular fingerprint that confirms identity, elucidates structural details, and quantifies impurities. This guide offers a comprehensive overview of the key spectroscopic data for [BPy][TFSI], grounded in established analytical methodologies and field-proven insights.
Molecular Structure and Physicochemical Properties
The compound consists of a 1-butylpyridinium cation and a bis(trifluoromethanesulfonyl)imide anion.
-
Cation: 1-Butylpyridinium (C₉H₁₄N⁺)
-
Anion: Bis(trifluoromethanesulfonyl)imide (C₂F₆NO₄S₂⁻)
A summary of its key physicochemical properties is presented below. These properties are critical for its application, for instance, viscosity and conductivity are vital for electrochemical uses.[3]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄F₆N₂O₄S₂ | [2] |
| Molecular Weight | 416.36 g/mol | [2][4][5] |
| CAS Number | 187863-42-9 | [2][6] |
| Appearance | Liquid at room temperature | [2] |
| Melting Point | 26 °C | [4][5][7] |
| Density | 1.45 g/cm³ (at 23 °C) | [2][4][5] |
| Viscosity | 59.0 cP (at 25 °C) | [2][4][5] |
| Ionic Conductivity | 1.54 mS/cm (at 25 °C) | [2][4][5] |
| Electrochemical Window | 4.2 V | [2][4] |
Core Spectroscopic Characterization
The following sections detail the principal spectroscopic techniques used to characterize [BPy][TFSI]. The provided protocols are generalized workflows that represent best practices in the field.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For [BPy][TFSI], ¹H and ¹³C NMR are used to confirm the structure of the 1-butylpyridinium cation.
Expertise & Experience: The choice of a deuterated solvent is crucial. Dimethyl sulfoxide (DMSO-d₆) is a common choice for ionic liquids due to its excellent dissolving power. The chemical shifts are highly sensitive to the local electronic environment, providing definitive proof of the butyl chain's attachment to the pyridinium ring and the integrity of the aromatic system.
¹H and ¹³C NMR Data
The following data were obtained in DMSO-d₆.[8]
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound [8]
| Assignment (¹H NMR) | δ (ppm) | Multiplicity | Integration | Assignment (¹³C NMR) | δ (ppm) |
| -CH₃ | 0.89 | Triplet (t) | 3H | -C H₃ | 13.98 |
| -CH₂-CH₃ | 1.26–1.33 | Multiplet (m) | 2H | -C H₂-CH₃ | 21.25 |
| -CH₂-CH₂-CH₂- | 2.04 | Quintet (quin) | 2H | -C H₂-CH₂-CH₂- | Not Reported |
| N-CH₂- | 5.02 | Triplet (t) | 2H | N-C H₂- | 71.47 |
| meta-H (Pyridinium) | 8.24 | Doublet of Doublets (dd) | 2H | meta-C (Pyridinium) | 128.49 |
| para-H (Pyridinium) | 8.76 | Doublet (d) | 1H | para-C (Pyridinium) | 146.83 |
| ortho-H (Pyridinium) | 8.90 | Doublet (d) | 2H | ortho-C (Pyridinium) | 147.45 |
| CF₃-C-S- (Anion) | N/A | N/A | N/A | CF₃-C -S- | 148.83 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the [BPy][TFSI] sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse programs on a 400 MHz (or higher) spectrometer.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the chemical shift scale to the residual solvent peak. Integrate the ¹H signals and assign all peaks based on their chemical shift, multiplicity, and integration values.
Caption: General workflow for NMR spectroscopic analysis.
Vibrational Spectroscopy: IR and Raman
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.
Expertise & Experience: For ionic liquids, Attenuated Total Reflectance (ATR) is the preferred sampling method for IR spectroscopy as it requires minimal sample preparation. In the case of the [TFSI]⁻ anion, it is known to exist as two stable conformers (cisoid, C₁, and transoid, C₂) in the liquid state.[9] Vibrational spectroscopy, particularly Raman, is sensitive to these conformational changes. The peak at ~742 cm⁻¹ in the Raman spectrum, assigned to the S-N symmetric stretching vibration, is a characteristic fingerprint of the [TFSI]⁻ anion.[10]
Infrared (IR) Spectroscopy Data
Table 2: Key FTIR Absorption Bands for this compound [8]
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 1636 | Pyridinium ring C=C/C=N stretching |
| 1569 | Pyridinium ring stretching |
| 1346 | Asymmetric SO₂ stretching (anion) |
| 1172 | CF₃ stretching (anion) |
| 1051 | S-N-S stretching (anion) |
| 740 | C-S stretching (anion) |
Raman Spectroscopy Insights
While a complete Raman spectrum is not detailed in the primary literature found, key characteristic bands for the [TFSI]⁻ anion are well-established.
Table 3: Characteristic Raman Shifts for the [TFSI]⁻ Anion
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| ~742 | S-N-S symmetric stretching |
| ~628 | Trans-conformer marker |
| ~602, ~650 | Cis-conformer markers |
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a single drop of the neat [BPy][TFSI] liquid directly onto the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Analysis: Identify and label the major absorption bands and compare them to reference data.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the constituent ions. Electrospray Ionization (ESI) is the ideal technique for ionic liquids as it softly transfers the pre-existing ions from the liquid phase to the gas phase for analysis.
Expertise & Experience: In ESI-MS, it is crucial to run the analysis in both positive and negative ion modes to observe the cation and anion, respectively. The resulting mass-to-charge ratios (m/z) provide unambiguous confirmation of the ionic species present.
Expected Mass Spectrometry Data
| Ion | Formula | Calculated m/z | Mode |
| 1-Butylpyridinium (Cation) | C₉H₁₄N⁺ | 136.11 | Positive |
| Bis(trifluoromethanesulfonyl)imide (Anion) | C₂F₆NO₄S₂⁻ | 280.92 | Negative |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of [BPy][TFSI] (e.g., 10-100 µM) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire spectra in both positive and negative ion modes over an appropriate m/z range.
-
Analysis: Identify the peaks corresponding to the cation in the positive ion mode spectrum and the anion in the negative ion mode spectrum. Compare the experimental m/z values to the calculated values.
Caption: Relationship between structure and spectroscopic signals.
Conclusion
The comprehensive spectroscopic characterization of this compound through NMR, IR, Raman, and Mass Spectrometry provides a robust framework for its identification, purity assessment, and structural verification. Each technique offers unique and complementary information, from the detailed covalent bonding framework provided by NMR to the specific vibrational modes of the functional groups identified by IR and Raman, and the definitive ionic masses confirmed by MS. Adherence to systematic analytical protocols ensures the generation of reliable and reproducible data, which is essential for the successful application of this versatile ionic liquid in research and development.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Hiyka. (n.d.). 1-Butylpyridinium Bis(trifluoromethylsulfonyl)Imide, 99%. Retrieved from [Link]
-
Bounsiar, R., et al. (2021). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. Journal of Chemical & Engineering Data, 66(10), 3743-3754. Retrieved from [Link]
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Sanmamed, Y. A., et al. (2011). Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. Journal of Chemical & Engineering Data, 56(6), 2843-2851. Retrieved from [Link]
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Attri, P., et al. (2022). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Molecules, 27(15), 4995. Retrieved from [Link]
-
Bounsiar, R., et al. (2021). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. ACS Publications. Retrieved from [Link]
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RoCo Global. (n.d.). 1-Butylpyridinium bis(trifluoromethylsulfonyl)imide, >99%. Retrieved from [Link]
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ResearchGate. (n.d.). Raman Investigation of the Ionic Liquid N -Methyl- N -propylpyrrolidinium Bis(trifluoromethanesulfonyl)imide and Its Mixture with LiN(SO 2 CF 3 ) 2. Retrieved from [Link]
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ResearchGate. (n.d.). Thermophysical properties of 1-alkylpyridinum bis(trifluoromethylsulfonyl)imide ionic liquids. Retrieved from [Link]
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AHP Chemical. (n.d.). Revolutionizing Synthesis: The Role of 1-Butylpyridinium Bis(trifluoromethylsulfonyl)imide. Retrieved from [Link]
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Kondo, Y., et al. (2022). Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids. ACS Omega, 7(34), 30281-30288. Retrieved from [Link]
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Di Pietro, F., & Gessini, A. (2020). An Infrared Spectroscopy Study of the Conformational Evolution of the Bis(trifluoromethanesulfonyl)imide Ion in the Liquid and in the Glassy State of an Ammonium-Based Ionic Liquid. arXiv. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular Mobility Study of 1-Butyl-1-Methylpyrrolidinium Bis(trifluoromethylsulfonyl)imide Ionic Liquid by NMR Diffusometry. Retrieved from [Link]
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Ferreira, M., et al. (2017). Application of Ionic Liquids in Electrochemistry—Recent Advances. Molecules, 22(10), 1747. Retrieved from [Link]
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Holze, R. (2016). Ionic conductivities of 1-butylpyridinium bis(trifluoromethyl-sulfonyl)imide. ResearchGate. Retrieved from [Link]
-
Universidad de Zaragoza. (n.d.). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluor. Retrieved from [Link]
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ResearchGate. (n.d.). The Bis((trifluoromethyl)sulfonyl)imide-Based Room Temperature Ionic Liquids Used for Several Electrochemical Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared spectra of bis(trifluoromethanesulfonyl)imide based ionic liquids: Experiments and DFT simulations. Retrieved from [Link]
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ResearchGate. (n.d.). Conformational structure of room temperature ionic liquid N-butyl- N-methyl-pyrrolidinium bis(trifluoromethanesulfonyl) imide — Raman spectroscopic study and DFT calculations. Retrieved from [Link]
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AMiner. (n.d.). Conformational Structure of Room Temperature Ionic Liquid N-butyl-N-methyl-pyrrolidinium Bis(trifluoromethanesulfonyl) Imide — Raman Spectroscopic Study and DFT Calculati. Retrieved from [Link]
-
Bounsiar, R., et al. (2021). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluor. Journal of Chemical & Engineering Data, 66(10), 3743-3754. Retrieved from [Link]
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CSIR-NCL Library, Pune. (n.d.). Ion pairing in 1-butyl-3-methylpyridinium halide ionic liquids studied using NMR and DFT calculations. Retrieved from [Link]
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A Deep Dive into the Solubility of 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide in Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
1-Butylpyridinium bis(trifluoromethanesulfonyl)imide, commonly abbreviated as [C4Py][NTf2] or [BMPy][NTf2], is a prominent member of the ionic liquid (IL) family.[1][2][3][4][5] Its unique combination of a pyridinium cation and the bis(trifluoromethanesulfonyl)imide anion endows it with a remarkable set of properties, including high thermal stability, low volatility, and a wide electrochemical window.[1][3] A key characteristic that underpins its utility in a vast array of applications is its excellent solubility in a diverse range of organic solvents.[1] This guide provides a comprehensive technical overview of the solubility of [C4Py][NTf2], offering insights into the governing intermolecular forces, quantitative solubility data, standardized experimental protocols for solubility determination, and the application of thermodynamic models for solubility prediction.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of [C4Py][NTf2] is fundamental to appreciating its behavior in solution.
| Property | Value | References |
| Molecular Formula | C₁₁H₁₄F₆N₂O₄S₂ | [2][4] |
| Molecular Weight | 416.36 g/mol | [1][2][4] |
| Appearance | Colorless to light yellow/orange clear liquid | |
| Density | ~1.45 g/cm³ at 23 °C | [1] |
| Viscosity | 59.0 cP at 25 °C | [1] |
| Melting Point | < Room Temperature | [1] |
| Conductivity | 1.54 mS/cm at 25 °C | [1] |
| Electrochemical Window | 4.2 V | [1] |
Understanding the Solubility of [C4Py][NTf2]: A Tale of Intermolecular Forces
The solubility of an ionic liquid in a particular organic solvent is a complex interplay of various intermolecular forces. The principle of "like dissolves like" provides a foundational, albeit simplified, understanding. For a dissolution to occur, the energy released from the formation of new interactions between the solute and solvent molecules must be sufficient to overcome the cohesive forces within both the pure solute and the pure solvent.
The key interactions governing the solubility of [C4Py][NTf2] include:
-
Ionic and Dipole-Dipole Interactions: As an ionic compound, [C4Py][NTf2] consists of discrete cations and anions. Polar organic solvents with significant dipole moments can effectively solvate these ions through ion-dipole interactions.
-
Hydrogen Bonding: The hydrogen atoms on the pyridinium ring of the cation can act as hydrogen bond donors, while the oxygen and nitrogen atoms of the bis(trifluoromethanesulfonyl)imide anion can act as hydrogen bond acceptors. Organic solvents capable of hydrogen bonding (e.g., alcohols) can, therefore, exhibit strong interactions with [C4Py][NTf2].
-
Van der Waals Forces: These non-specific attractive forces, including London dispersion forces, are present in all systems and contribute to the overall solvation process. The butyl chain on the pyridinium cation, in particular, contributes to these interactions.
-
π-π Stacking: The aromatic pyridinium ring can engage in π-π stacking interactions with aromatic organic solvents like toluene.
The balance of these forces dictates the extent to which [C4Py][NTf2] will dissolve in a given solvent.
Quantitative Solubility Data
While widely described as having "excellent solubility," publicly available, comprehensive quantitative data for [C4Py][NTf2] in a wide range of organic solvents is somewhat limited. However, studies on liquid-liquid equilibria and binary mixtures provide valuable insights into its miscibility.
Miscibility with Aromatic Hydrocarbons
A study on the liquid-liquid equilibria of ternary systems comprising [C4Py][NTf2], toluene, and heptane at 313.2 K and atmospheric pressure revealed important miscibility information. This data is crucial for applications such as liquid-liquid extraction of aromatic compounds from aliphatic streams.
Another investigation into the thermodynamic properties of binary mixtures of [C4Py][NTf2] and toluene at various temperatures (293.15 K to 313.15 K) demonstrated complete miscibility across the entire composition range.[6] This suggests that toluene is an excellent solvent for this ionic liquid under these conditions.
General Solubility Observations
Based on supplier information and qualitative reports, the following trends in solubility are observed:
-
Good Solubility: [C4Py][NTf2] is generally soluble in a broad range of polar organic solvents.
-
Immiscibility: It is considered hydrophobic and immiscible with water.[7]
Experimental Determination of Solubility: Methodologies and Protocols
Accurate determination of ionic liquid solubility is crucial for process design and optimization. Several established methods can be employed.
Isothermal Equilibrium Method
This classic and reliable method involves equilibrating a known amount of the ionic liquid with the solvent at a constant temperature, followed by the analysis of the saturated solution.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a series of vials containing a known mass or volume of the organic solvent.
-
Addition of Ionic Liquid: Add an excess amount of [C4Py][NTf2] to each vial to ensure that a saturated solution is formed.
-
Equilibration: Place the vials in a thermostated shaker bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.
-
Phase Separation: After equilibration, cease agitation and allow the excess, undissolved ionic liquid to settle. If necessary, centrifugation can be used to achieve a clear separation of the liquid and solid/liquid phases.
-
Sampling: Carefully extract a known volume of the clear, saturated supernatant using a pre-heated or pre-cooled syringe to avoid any temperature-induced precipitation.
-
Analysis: Determine the concentration of the ionic liquid in the solvent using a suitable analytical technique. Common methods include:
-
UV-Vis Spectroscopy: If the ionic liquid has a chromophore (like the pyridinium ring), its concentration can be determined by measuring the absorbance at a specific wavelength and comparing it to a calibration curve.
-
High-Performance Liquid Chromatography (HPLC): This is a versatile technique for separating and quantifying the ionic liquid.
-
Gravimetric Analysis: Carefully evaporate the solvent from a known mass of the saturated solution and weigh the remaining ionic liquid. This method is suitable for non-volatile ionic liquids and volatile solvents.
-
-
Data Reporting: Express the solubility in appropriate units, such as grams per liter (g/L), moles per liter (mol/L), or mole fraction.
dot graph TD { A[Sample Preparation: Known mass/volume of solvent] --> B{Addition of excess [C4Py][NTf2]}; B --> C{Equilibration at constant temperature with agitation}; C --> D{Phase Separation: Settling or Centrifugation}; D --> E[Sampling of saturated supernatant]; E --> F{Analysis: UV-Vis, HPLC, or Gravimetric}; F --> G[Data Reporting: g/L, mol/L, mole fraction]; }
Isothermal Equilibrium Method Workflow
Synthetic (Polythermal) Method
The synthetic method involves preparing mixtures of known compositions and determining the temperature at which a phase change (dissolution or precipitation) occurs upon heating or cooling.
Step-by-Step Protocol:
-
Mixture Preparation: Accurately weigh known amounts of [C4Py][NTf2] and the organic solvent into a sealed, transparent vessel equipped with a magnetic stirrer and a precise temperature sensor.
-
Heating and Observation: Slowly heat the mixture while stirring continuously. Observe the mixture for the temperature at which the last solid particles of the ionic liquid dissolve, resulting in a clear, homogeneous solution. This temperature is the saturation temperature for that specific composition.
-
Cooling and Observation (Optional but Recommended): Slowly cool the clear solution while stirring and observe the temperature at which the first crystals or droplets of the ionic liquid appear (cloud point). This provides a confirmation of the saturation temperature.
-
Repeat for Different Compositions: Repeat the process for a range of different compositions to construct a solubility curve (solubility vs. temperature).
dot graph TD { A[Prepare mixture of known composition] --> B{Heat slowly with stirring}; B --> C{Observe for complete dissolution (clear point)}; C --> D[Record saturation temperature]; D --> E{Cool slowly with stirring (optional)}; E --> F{Observe for first appearance of solid/liquid (cloud point)}; F --> G[Confirm saturation temperature]; G --> H[Repeat for different compositions to build solubility curve]; }
Synthetic Method Workflow
Thermodynamic Modeling for Solubility Prediction
In the absence of extensive experimental data, thermodynamic models can be powerful tools for predicting the solubility of ionic liquids. These models utilize fundamental physical properties and interaction parameters to estimate phase behavior.
Conductor-like Screening Model for Real Solvents (COSMO-RS)
COSMO-RS is a quantum chemistry-based model that predicts thermodynamic properties from the molecular structure of the components. It has been successfully applied to predict the solubility of various solutes in ionic liquids and vice versa. The model calculates the chemical potential of each component in the mixture based on the screening charges on the molecular surfaces, allowing for the determination of phase equilibria.
Non-Random Two-Liquid (NRTL) Model
The NRTL model is a widely used activity coefficient model that can describe the liquid-liquid and vapor-liquid equilibria of mixtures. It uses binary interaction parameters that are typically fitted to experimental data. Once these parameters are determined for a given binary system, the model can be used to predict the phase behavior over a range of compositions and temperatures. The experimental liquid-liquid equilibrium data for the ternary system of [C4Py][NTf2], toluene, and heptane has been successfully correlated using the NRTL model.
Applications Driven by Solubility
The solubility of [C4Py][NTf2] in organic solvents is a critical factor in its diverse applications:
-
Green Chemistry: Its ability to dissolve a wide range of organic and inorganic compounds, coupled with its low volatility, makes it an attractive "green" alternative to traditional volatile organic solvents in synthesis and catalysis.[3]
-
Electrochemistry: In battery and supercapacitor applications, the solubility of the ionic liquid in organic carbonates or other co-solvents is crucial for formulating electrolytes with optimal ionic conductivity and viscosity.
-
Separation Processes: The selective solubility of certain compounds in [C4Py][NTf2] is exploited in liquid-liquid extraction processes, such as the separation of aromatic from aliphatic hydrocarbons.
-
Drug Delivery: The ability of ionic liquids to dissolve poorly water-soluble active pharmaceutical ingredients (APIs) is an active area of research, with potential applications in drug formulation and delivery.
Conclusion
This compound stands out as a versatile ionic liquid with a favorable solubility profile in a variety of organic solvents. This technical guide has provided a comprehensive overview of the factors governing its solubility, presented available quantitative data, detailed experimental protocols for its determination, and introduced the concept of thermodynamic modeling for solubility prediction. A deeper understanding of the solubility of [C4Py][NTf2] will undoubtedly continue to drive innovation in diverse scientific and industrial fields, from sustainable chemical synthesis to advanced energy storage and pharmaceutical development.
References
- Bounsiar, R., Gascón, I., Amireche, F., & Lafuente, C. (2020). Volumetric properties of three pyridinium-based ionic liquids with a common cation or anion. Fluid Phase Equilibria, 521, 112732.
- García, S., et al. (2011). N-butylpyridinium bis-(trifluoromethylsulfonyl)imide ionic liquids as solvents for the liquid–liquid extraction of aromatics from their mixtures with alkanes: Isomeric effect of the cation. Journal of Molecular Liquids, 162(2), 75-80.
- Warmińska, D., & Cichowska-Kopczyńska, I. (2020). Thermodynamic study of binary mixtures of toluene with ionic liquids, 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, 1-hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide and 1-butylpyridinium bis(trifluoromethylsulfonyl)imide. Journal of Molecular Liquids, 304, 112754.
- Synthesis of novel functional ionic liquids and their application in biomass. (2019). RSC Advances, 9(54), 31495-31502.
-
1-Butylpyridinium Bis(trifluoromethylsulfonyl)Imide, 99%. Hiyka. Available at: [Link]
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- Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. (2011).
- Determination of Solubility Parameters of Ionic Liquids and Ionic Liquid/Solvent Mixtures from Intrinsic Viscosity. (2014). ChemPhysChem, 15(16), 3585-3594.
- The Solubility Parameters of Ionic Liquids. (2011). Molecules, 16(8), 6934-6949.
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- PROCEDURE TO PREPARE IONIC LIQUIDS AT ENVIRONMENTAL TEMPERATURE.
- Phase equilibria study of {N-butylquinolinium bis{(trifluoromethyl)sulfonyl}imide + aromatic hydrocarbons, or an alcohol} binary systems. (2014). The Journal of Chemical Thermodynamics, 77, 137-144.
- SolITC: A rapid method to determine solubility products and heats of solution of hydrophobic ionic liquids from in situ synthesis in isothermal titration calorimeter. (2016).
- Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. (2024). PMC.
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- Revolutionizing Synthesis: The Role of 1-Butylpyridinium Bis(trifluoromethylsulfonyl)imide. (2023). Medium.
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- Study on Thermodynamic Properties of Ionic Liquid N-Butyl-3-methylpyridinium Bis(trifluoromethylsulfonyl)imide. (2012).
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A Comprehensive Technical Guide to the Transport Properties of 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide
An In-depth Analysis of Temperature-Dependent Viscosity and Ionic Conductivity for Researchers and Drug Development Professionals
Executive Summary
Ionic liquids (ILs) represent a paradigm shift in solvent and electrolyte technology, offering a unique combination of negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1] This guide focuses on a prominent member of this class, 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide, often abbreviated as [C4Py][NTf2]. We provide a detailed examination of two critical transport properties—viscosity and ionic conductivity—and their intricate relationship with temperature. Understanding these properties is paramount for designing and optimizing applications ranging from electrochemical devices to advanced pharmaceutical formulations.[2] This document synthesizes experimental data, outlines robust measurement protocols, and explores the theoretical frameworks necessary for a comprehensive understanding of [C4Py][NTf2]'s behavior.
Introduction to this compound ([C4Py][NTf2])
[C4Py][NTf2] is an ionic liquid composed of a 1-butylpyridinium cation and a bis(trifluoromethanesulfonyl)imide anion. Its molecular structure endows it with properties such as high thermal stability and low volatility, making it a safer and more environmentally benign alternative to traditional volatile organic compounds.[1] The transport properties of viscosity and conductivity are of central importance. Viscosity dictates the mass transfer characteristics of the liquid, influencing reaction rates and diffusion processes. Ionic conductivity, a measure of the liquid's ability to conduct an electric current, is a decisive factor for its performance in electrochemical applications like batteries and capacitors.[2] Both properties are highly sensitive to temperature, a relationship this guide will explore in detail.
Physicochemical Principles and Theoretical Frameworks
Viscosity and its Temperature Dependence
Viscosity, or the resistance to flow, in ionic liquids is governed by strong coulombic interactions and van der Waals forces between the constituent ions. As temperature increases, the kinetic energy of the ions rises, which allows them to overcome these intermolecular forces more easily, leading to a significant decrease in viscosity.[3]
This temperature-dependent behavior is often too complex for the simple Arrhenius equation and is more accurately described by the Vogel-Tammann-Fulcher (VTF) equation .[4] The VTF model is extensively used to fit the viscosity and conductivity of ionic liquids as a function of temperature.[[“]][6]
The VTF equation is given by: η = η₀ exp(B / (T - T₀)) Where:
-
η is the dynamic viscosity.
-
η₀ and B are empirical parameters.
-
T is the absolute temperature.
-
T₀ is the Vogel temperature, or the ideal glass transition temperature.
While the VTF equation provides a good empirical fit for many ionic liquids, its predictive power can be limited for ILs with more complex or asymmetrical cations.[[“]]
Ionic Conductivity and its Relation to Viscosity
Ionic conductivity (σ) is a measure of an IL's ability to conduct electricity via the movement of its constituent ions.[8] Similar to viscosity, conductivity is highly dependent on temperature. As temperature increases, ion mobility increases and viscosity decreases, resulting in higher ionic conductivity.[9]
The relationship between molar conductivity (Λ) and viscosity (η) is often analyzed using a Walden plot (log Λ vs. log η⁻¹).[10] The "ideal" line on a Walden plot is typically determined by a dilute aqueous KCl solution, where the salt is considered fully dissociated.[11] The position of an IL's data relative to this line is used to classify its "ionicity".[12]
-
Good ILs : Data points fall on or near the ideal line, suggesting high ionic dissociation.
-
Poor ILs : Data points fall significantly below the ideal line, indicating a higher degree of ion pairing or association.[11]
It is important to note that the utility of the Walden plot for determining "ionicity" has been questioned, as some simple molten salts can appear "superionic" while known associated salts can appear "ideal".[13] Nevertheless, it remains a useful tool for qualitatively comparing the conductivity of similar ionic liquids at a given viscosity.[10][13]
Experimental Section: Protocols for Accurate Measurement
The purity of the ionic liquid is critical, as impurities like water can significantly affect viscosity and conductivity. Therefore, the IL should be dried under high vacuum (e.g., 0.05 kPa for 24 hours) before any measurements are taken.[14]
Viscosity Measurement Protocol
A rotational viscometer is a suitable instrument for measuring the dynamic viscosity of ionic liquids across a range of temperatures. However, other methods like using a calibrated Ubbelohde viscometer or a vibrating-wire viscometer are also common.[14][15]
Step-by-Step Protocol (using an Ubbelohde viscometer):
-
Calibration: Calibrate the viscometer capillary using standard reference liquids with known viscosities at various temperatures.
-
Sample Loading: Introduce a precise volume of the dried [C4Py][NTf2] into the viscometer.
-
Temperature Control: Place the viscometer in a thermostatic bath controlled to within ±0.01 K of the target temperature.[16] Allow the sample to thermally equilibrate for at least 20-30 minutes.
-
Measurement: Using an automatic measuring unit, measure the flow time of the liquid through the capillary.[14]
-
Replicates: Perform at least three independent measurements at each temperature to ensure reproducibility.
-
Calculation: Calculate the kinematic viscosity (ν) from the flow time and the capillary constant. Convert to dynamic viscosity (η) using the experimentally determined density (ρ) at the same temperature, according to the formula η = ρν.[16]
Conductivity Measurement Protocol
Ionic conductivity is measured using a conductivity meter equipped with a specialized probe or cell. An alternating current is used to prevent electrolysis of the sample.[17]
Step-by-Step Protocol:
-
Cell Constant Determination: Calibrate the conductivity cell using standard aqueous KCl solutions of known concentrations.[16] This determines the cell constant, which accounts for the geometry of the electrodes.
-
Sample Loading: Place the dried [C4Py][NTf2] sample into a measurement cell.
-
Temperature Control: Immerse the cell in a thermostatically controlled bath, maintaining the temperature to within ±0.01 K.[18] Allow for thermal equilibrium.
-
Measurement: Measure the resistance of the sample using the conductivity meter. The instrument typically operates at a frequency around 2 kHz.[16]
-
Replicates: Repeat the measurement at each temperature at least three times.
-
Calculation: The conductivity (κ) is calculated from the measured resistance and the predetermined cell constant.
Results and Discussion
The following tables summarize representative data for the density, viscosity, and conductivity of this compound at various temperatures.
Table 1: Temperature Dependence of Density, Viscosity, and Conductivity for [C4Py][NTf2]
| Temperature (K) | Density (g/cm³)[18] | Dynamic Viscosity (mPa·s or cP)[18][19] | Ionic Conductivity (mS/cm)[18][19] |
| 298.15 (25 °C) | 1.45 | 59.0 | 1.54 |
| 303.15 (30 °C) | 1.44 | 47.9 | 2.00 |
| 313.15 (40 °C) | 1.43 | 32.8 | 2.90 |
| 323.15 (50 °C) | 1.42 | 23.6 | 4.00 |
| 333.15 (60 °C) | 1.42 | 17.7 | 5.26 |
Note: Data is compiled from multiple sources and represents typical values. Slight variations may exist between different batches and measurement techniques.
As expected, with increasing temperature, the density and viscosity of [C4Py][NTf2] decrease, while the ionic conductivity increases. This inverse relationship between viscosity and conductivity is a hallmark of ionic liquids and is fundamental to their behavior. The decrease in viscosity facilitates greater ion mobility, which in turn leads to higher conductivity.
The data can be further analyzed by fitting to the VTF equation to model the temperature dependence and by constructing a Walden plot to assess the ionicity. For many pyridinium-based ILs, the data points tend to lie close to the ideal KCl line, classifying them as "good ionic liquids" with a high degree of ionic dissociation.[12]
Conclusion and Applications
This guide has detailed the temperature-dependent viscosity and conductivity of this compound. The experimental protocols provided serve as a foundation for obtaining reliable and reproducible data, while the theoretical frameworks offer a means to interpret these results. The strong, predictable relationship between temperature and these transport properties makes [C4Py][NTf2] a versatile compound. Its properties are favorable for applications in electrochemistry, such as electrolytes in batteries and capacitors, and as a solvent or catalyst in various chemical syntheses.[2] For drug development, its tunable viscosity and ability to dissolve a wide range of compounds are of significant interest for formulation and delivery systems.[2] Future research can further explore the impact of pressure and the effect of solutes on these fundamental transport properties.
References
- Consensus. (n.d.). What are the limitations of the Vogel-Tamman-Fulcher (VTF) equation in predicting the viscosity of ionic liquids?
- Consensus. (n.d.). What are the practical applications of the Vogel-Tamman-Fulcher (VTF) equation in the study of ionic liquids?
-
Kemp, K. R. (2019). On the Use of the Angell–Walden Equation To Determine the “Ionicity” of Molten Salts and Ionic Liquids. The Journal of Physical Chemistry B, 123(31), 6810-6817. [Link]
-
Kemp, K. R. (2019). On the Use of the Angell–Walden Equation To Determine the “Ionicity” of Molten Salts and Ionic Liquids. ACS Publications. [Link]
-
Beni, N. B., et al. (2024). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. Journal of Chemical & Engineering Data. [Link]
-
Karimi, M., et al. (2021). Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System. Molecules, 26(11), 3169. [Link]
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Rebelo, L. P. N. (n.d.). Viscosity of Ionic Liquids. ResearchGate. Retrieved from [Link]
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Belhachemi, F., et al. (n.d.). Adjusted Walden plot of various ionic liquids at 20 °C. ResearchGate. Retrieved from [Link]
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Unnamed Author. (n.d.). Fig. 5 Walden plot for 1-5 at 25 1C. The solid line is the ''ideal''... ResearchGate. Retrieved from [Link]
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Fariasa, F. M., et al. (2012). Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. Journal of Chemical & Engineering Data, 57(4), 1178-1186. [Link]
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Unnamed Author. (2025). Viscosity measurements of three ionic liquids using the vibrating wire technique. ResearchGate. Retrieved from [Link]
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Beni, N. B., et al. (2024). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. Journal of Chemical & Engineering Data. [Link]
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Beni, N. B., et al. (2024). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluor. Universidad de Zaragoza. [Link]
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Moganty, S. S., & Baltimore, J. (2023). Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion. The Journal of Physical Chemistry B. [Link]
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Caetano, F. J. P., et al. (2014). Viscosity Measurements on Ionic Liquids: A Cautionary Tale. International Journal of Thermophysics, 35, 1787-1807. [Link]
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Sadeghi, R., et al. (2016). New Method for the Estimation of Viscosity of Pure and Mixtures of Ionic Liquids Based on the UNIFAC–VISCO Model. Journal of Chemical & Engineering Data, 61(5), 1857-1865. [Link]
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Gkoura, L., et al. (2022). The Electrical Conductivity of Ionic Liquids: Numerical and Analytical Machine Learning Approaches. Entropy, 24(11), 1546. [Link]
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Unnamed Author. (n.d.). Modeling the Viscosity of Ionic Liquids and Their Mixtures Using ePC-SAFT and Free Volume Theory with an Ion-Based Approach. ACS Publications. [Link]
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Ahmad, I., et al. (2022). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Molecules, 27(19), 6245. [Link]
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A Senior Application Scientist's Guide to the Electrochemical Window of 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond the Numbers
In the realm of modern electrochemistry, room-temperature ionic liquids (RTILs) represent a paradigm shift, offering a unique combination of negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1][2][3] Among these, 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide, hereafter referred to as [C4Py][TFSI], has emerged as a compound of significant interest.[2] This guide moves beyond a simple recitation of properties. As a senior application scientist, my objective is to provide a deep, mechanistic understanding of its electrochemical stability. We will not only explore what its electrochemical window is, but why it is what it is, how it is reliably measured, and what critical factors can profoundly alter its performance in your applications. This document is structured to be a self-validating system of protocols and insights, grounded in authoritative references.
The Molecular Identity and Physicochemical Landscape of [C4Py][TFSI]
This compound (CAS: 187863-42-9) is an ionic liquid composed of a 1-butylpyridinium ([C4Py]⁺) cation and a bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) anion.[4] Its unique properties, such as low volatility, high thermal stability, and excellent solubility for a range of compounds, make it a versatile medium for chemical synthesis and electrochemical applications.[2][5]
The suitability of an electrolyte for an electrochemical device, be it a high-voltage battery or a sensitive biosensor, is fundamentally dictated by its electrochemical window (EW) . This window is the potential range within which the electrolyte remains inert, without undergoing oxidation or reduction.[1][6] For [C4Py][TFSI], this stability is a direct consequence of the intrinsic chemical nature of its constituent ions. Generally, the cathodic (reductive) limit is set by the cation, while the anodic (oxidative) limit is determined by the anion.[1][7] The pyridinium cation offers moderate reductive stability, while the [TFSI]⁻ anion is known for its exceptional resistance to oxidation, contributing to a wide overall electrochemical window.[7][8]
Table 1: Key Physicochemical Properties of [C4Py][TFSI]
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄F₆N₂O₄S₂ | [4][5] |
| Molecular Weight | 416.36 g/mol | [5][9] |
| Density | 1.45 g/cm³ (at 23 °C) | [5][9] |
| Viscosity | 59.0 cP (at 25 °C) | [5][9] |
| Ionic Conductivity | 1.54 mS/cm (at 25 °C) | [5][9] |
| Reported Electrochemical Window (ECW) | ~4.2 V | [5][9] |
The Criticality of the Electrochemical Window: A Conceptual Framework
The electrochemical window (EW) is not merely a specification; it is the foundational parameter that defines the operational voltage limits of any electrochemical device.[1] An electrolyte with a wide EW can enable the use of high-potential cathodes and low-potential anodes, thereby increasing the energy density of a battery or the analytical range of a sensor.[1]
The EW is determined by the potentials at which the electrolyte itself begins to decompose via reduction (at the cathodic limit, Ec) or oxidation (at the anodic limit, Ea). The total window is the difference between these two potentials (EW = Ea - Ec).
Caption: Standard three-electrode setup for Cyclic Voltammetry.
Step-by-Step Experimental Protocol
This protocol is designed to ensure accuracy and reproducibility.
-
Ionic Liquid Preparation (Trustworthiness Pillar):
-
Rationale: To eliminate water, which drastically narrows the measured EW. * Action: Dry the [C4Py][TFSI] under high vacuum (e.g., < 1 mbar) at an elevated temperature (e.g., 80-100 °C) for at least 24 hours. [6]The final water content should be verified by Karl-Fischer titration to be <10 ppm for accurate results.
-
Handling: Transfer the dried ionic liquid into an inert atmosphere glovebox (e.g., Argon-filled) for all subsequent steps.
-
-
Electrode Preparation:
-
Rationale: A clean, well-defined electrode surface is crucial for reproducible results.
-
Working Electrode (WE): A glassy carbon or platinum macro-electrode is commonly used. [7]Polish the electrode surface with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and ethanol to remove polishing residue. Dry thoroughly before transferring to the glovebox.
-
Counter Electrode (CE): A platinum wire or mesh is typically used. Clean by flame annealing or immersion in piranha solution (use extreme caution).
-
Reference Electrode (RE): A non-aqueous Ag/Ag⁺ reference electrode (e.g., a silver wire immersed in a solution of AgNO₃ in an appropriate organic solvent or the IL itself) is suitable. A quasi-reference electrode like a simple silver or platinum wire can also be used, but the potential should be calibrated against a known redox couple like Ferrocene/Ferrocenium (Fc/Fc⁺) post-experiment.
-
-
Cell Assembly & Measurement:
-
Action: Inside the glovebox, assemble the three electrodes in an electrochemical cell containing the dried [C4Py][TFSI]. Ensure the tip of the reference electrode is close to the working electrode.
-
Deoxygenation: Purge the ionic liquid with dry Argon or Nitrogen for at least 20 minutes to remove any dissolved oxygen, which can interfere with the measurement. [10] * CV Parameters:
-
Connect the electrodes to a potentiostat. [11] * Set a typical scan rate of 50-100 mV/s.
-
Define a wide potential range for the initial scan (e.g., -3.0 V to +3.0 V vs. Ag/Ag⁺).
-
Begin the scan from the open-circuit potential.
-
-
-
Data Interpretation:
-
Action: Record the cyclic voltammogram (current vs. potential plot).
-
Defining the Limits: The anodic and cathodic limits are determined by the potentials at which the current density reaches a predefined cutoff value (e.g., 0.5 or 1.0 mA/cm²). [8]This cutoff value should always be reported alongside the EW value, as it is an arbitrary but necessary standard for comparison.
-
Verification: The absence of significant redox peaks within the window indicates a clean, impurity-free system.
-
Authoritative Grounding: Reported Values and Considerations
The electrochemical window of ionic liquids is highly dependent on the experimental conditions. While a precise, universally agreed-upon value is elusive, reputable sources provide a consistent range.
Table 2: Reported Electrochemical Window for Pyridinium-based [TFSI] Ionic Liquids
| Cation | Anion | Working Electrode | Reference Electrode | Cutoff Current Density | Reported EW (V) | Source |
| 1-Butylpyridinium | [TFSI]⁻ | Not Specified | Not Specified | Not Specified | 4.2 | [5][9] |
| Butylpyridinium | [TFSI]⁻ | - | - | - | High Dissociation (0.71) | [12] |
Note: Detailed experimental parameters for [C4Py][TFSI] are not always fully reported in commercial datasheets, underscoring the importance of performing in-house, standardized measurements as described in Section 4.
Studies on various [TFSI]⁻-based ionic liquids show that the anodic limit is consistently high due to the stability of the anion. [7]The cathodic limit for pyridinium cations is generally less negative than for aliphatic cations like pyrrolidinium, but more negative than for imidazolium cations. [7][12]An EW of 4.2 V is a reasonable expectation for a well-prepared system. [5][9]However, researchers should be aware that values exceeding 5 V or even approaching 6 V have been reported for other highly stable aliphatic [TFSI]⁻-based ionic liquids under stringent, dry conditions. [12][13]
Conclusion
The electrochemical window of this compound is a robust property that makes it a valuable electrolyte for a variety of electrochemical applications. A typical value of approximately 4.2 V can be expected, primarily dictated by the reductive stability of the pyridinium cation and the high oxidative stability of the [TFSI]⁻ anion. [5][9] However, this guide emphasizes that the measured window is inextricably linked to the purity of the system and the methodology of its determination. For any researcher or developer, adhering to a rigorous, self-validating protocol that prioritizes the removal of water and other impurities is not just best practice—it is the only way to unlock the true potential of this advanced material and ensure the reliability and integrity of your scientific findings.
References
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- Hiyka. (n.d.). 1-Butylpyridinium Bis(trifluoromethylsulfonyl)Imide, 99%. Hiyka.
- Journal of Industrial and Engineering Chemistry. (2013). Investigating the electrochemical windows of ionic liquids. Journal of Industrial and Engineering Chemistry, 19(1), 106-112.
- Curtin University. (n.d.). Effect of Humidity and Impurities on the Electrochemical Window of Ionic Liquids and its Implications for Electroanalysis. espace, Curtin's institutional repository.
- National Institutes of Health (NIH). (n.d.). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. PMC.
- PubChem. (n.d.). This compound. PubChem.
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- RoCo Global. (n.d.). 1-Butylpyridinium bis(trifluoromethylsulfonyl)imide, >99%. RoCo Global.
- ResearchGate. (n.d.). Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids.
- ResearchGate. (n.d.). Effect of Humidity and Impurities on the Electrochemical Window of Ionic Liquids and Its Implications for Electroanalysis.
- Journal of Chemical Education. (2017). A Practical Beginner's Guide to Cyclic Voltammetry.
- Ossila. (n.d.). Cyclic Voltammetry Basic Principles, Theory & Setup. Ossila.
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- ACS Publications. (n.d.). Cation Code: Designing Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids for Electrochemical Applications. The Journal of Physical Chemistry B.
- Sepax Technologies. (n.d.). Revolutionizing Synthesis: The Role of 1-Butylpyridinium Bis(trifluoromethylsulfonyl)imide. Sepax Technologies.
- MDPI. (2023). Interaction of Aluminum and Platinum Surfaces with the Ionic Liquids 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide and 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. MDPI.
- National Institutes of Health (NIH). (n.d.). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. PMC.
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Methodological & Application
Application Notes and Protocols: The Versatility of 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide in Modern Organic Synthesis
Introduction: Beyond Conventional Solvents
In the pursuit of more efficient, selective, and sustainable chemical processes, ionic liquids (ILs) have emerged as a transformative class of solvents and catalysts.[1][2] Unlike traditional volatile organic compounds (VOCs), ILs are salts with melting points below 100 °C, characterized by negligible vapor pressure, high thermal stability, and a remarkable ability to dissolve a wide range of organic, inorganic, and polymeric materials.[1][2][3]
Among these, 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide , often abbreviated as [BPy][TFSI] , has garnered significant attention.[1] Its unique combination of a pyridinium cation and a weakly coordinating bis(trifluoromethanesulfonyl)imide anion imparts a favorable balance of hydrophobicity, viscosity, and electrochemical stability. These properties make it not just a passive reaction medium but an active participant that can influence reaction pathways, enhance catalytic activity, and simplify product isolation.[1][4] This guide provides researchers, scientists, and drug development professionals with an in-depth look at the practical applications of [BPy][TFSI], complete with detailed protocols for key synthetic transformations.
Physicochemical Properties of [BPy][TFSI]
A thorough understanding of the physical properties of an ionic liquid is critical for its effective application. The properties of [BPy][TFSI] make it suitable for a broad range of reaction conditions.
| Property | Value | Reference |
| CAS Number | 187863-42-9 | [5] |
| Molecular Formula | C₁₁H₁₄F₆N₂O₄S₂ | [6] |
| Molecular Weight | 416.36 g/mol | [5][6] |
| Melting Point | 26 °C (< RT) | [7][8] |
| Density | 1.45 g/cm³ (at 23 °C) | [5][7][8] |
| Viscosity | 59.0 cP (at 25 °C) | [5][7][8] |
| Conductivity | 1.54 mS/cm (at 25 °C) | [5][7][8] |
| Electrochemical Window | 4.2 V | [5][7] |
Core Applications & Experimental Protocols
[BPy][TFSI] has proven to be a versatile medium for a variety of pivotal reactions in organic synthesis. Its utility stems from its ability to stabilize charged intermediates and catalysts, often leading to improved yields and selectivities.
The Diels-Alder Reaction: A Green Approach to Cycloadditions
The Diels-Alder reaction is a cornerstone of organic synthesis for constructing six-membered rings. The choice of solvent can significantly influence the reaction rate and selectivity. Ionic liquids, due to their high polarity and ordered structure, can promote these reactions effectively.
Causality and Rationale: The inherent polarity of [BPy][TFSI] can stabilize the polar transition state of the Diels-Alder reaction, thereby accelerating the reaction rate compared to non-polar organic solvents. Furthermore, the ordered "cybotactic" region of the IL can help pre-organize the diene and dienophile, favoring the desired cycloaddition pathway. Its non-volatile nature makes it a safer alternative for reactions requiring elevated temperatures.
Protocol: Diels-Alder Reaction of Isoprene with Acrylonitrile
-
Preparation: To a 25 mL round-bottom flask, add this compound ([BPy][TFSI]) (3.0 mL). Ensure the IL is dry by placing it under high vacuum for several hours prior to use, as water can impact reaction efficiency.[2][9][10][11]
-
Reagent Addition: Add isoprene (1.0 mmol, 68.1 mg) to the ionic liquid, followed by acrylonitrile (1.2 mmol, 63.7 mg).
-
Reaction: Stir the mixture vigorously at 60 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product, being non-polar, can be extracted directly from the ionic liquid phase using diethyl ether or hexane (3 x 10 mL). The high immiscibility of [BPy][TFSI] with these solvents allows for a clean phase separation.
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the cycloaddition product.
-
IL Recycling: The remaining ionic liquid phase can be washed with fresh diethyl ether and then dried under high vacuum to remove any residual solvent and volatile impurities. The recycled [BPy][TFSI] can be reused for subsequent reactions, a key advantage for sustainable chemistry.[1]
The Heck Coupling: Stabilizing Palladium Catalysis
The Mizoroki-Heck reaction is a powerful tool for C-C bond formation, specifically for the vinylation of aryl halides. A significant challenge in homogeneous Heck catalysis is the deactivation of the palladium catalyst through agglomeration into inactive palladium black.[12]
Causality and Rationale: [BPy][TFSI] serves as an excellent medium for Heck reactions by stabilizing the palladium catalyst.[13] The ionic nature of the liquid can prevent the aggregation of palladium nanoparticles, maintaining a high concentration of catalytically active Pd(0) species throughout the reaction. This stabilization often allows for lower catalyst loadings and facilitates the recycling of the expensive palladium catalyst embedded within the IL phase.[13][14]
Protocol: Heck Coupling of Iodobenzene with Styrene
-
Catalyst Preparation: In a 50 mL Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg) in [BPy][TFSI] (5.0 mL). Stir the mixture at 80 °C for 15 minutes to ensure complete dissolution and formation of the active catalytic species.
-
Reagent Addition: To the catalyst solution, add iodobenzene (1.0 mmol, 204 mg), styrene (1.2 mmol, 125 mg), and triethylamine (Et₃N) as the base (1.5 mmol, 152 mg).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously. The reaction progress can be monitored by GC-MS analysis of small aliquots. Typically, high conversion is achieved within 3-6 hours.[13]
-
Product Isolation: After cooling, extract the product (trans-stilbene) with a non-polar solvent such as toluene or hexane (3 x 15 mL). The product will preferentially move to the organic phase, while the ionic liquid retains the palladium catalyst and the triethylammonium iodide salt.
-
Purification: Combine the organic layers, wash with water to remove any residual base, dry over Na₂SO₄, and evaporate the solvent to obtain the crude product. Further purification can be achieved by column chromatography or recrystallization.
-
Catalyst/IL Recycling: The [BPy][TFSI] phase containing the palladium catalyst can be washed with hexane, dried under vacuum, and reused for several cycles with minimal loss in catalytic activity.[13]
Representative Data for Heck Coupling in [BPy][TFSI]
| Aryl Halide | Alkene | Product | Yield (%) |
| Iodobenzene | Styrene | trans-Stilbene | >95 |
| 4-Iodoanisole | Butyl acrylate | Butyl 4-methoxycinnamate | >98 |
| 1-Bromo-4-nitrobenzene | Styrene | 4-Nitro-trans-stilbene | ~90 |
Friedel-Crafts Reactions: A Dual Role as Solvent and Promoter
Friedel-Crafts reactions are fundamental for attaching alkyl or acyl groups to aromatic rings. Traditionally, they require stoichiometric amounts of strong Lewis acids like AlCl₃, which generate significant waste.
Causality and Rationale: Pyridinium-based ionic liquids can be used in conjunction with Lewis acid catalysts like iron chloride (FeCl₃) or aluminum chloride (AlCl₃).[15] The ionic liquid can act as a co-catalyst by forming a more reactive, complex Lewis acidic species (e.g., [FeCl₃(IL)]). This approach often allows the reaction to proceed under milder conditions and with catalytic amounts of the Lewis acid, reducing waste and simplifying workup.[15]
Protocol: Friedel-Crafts Alkylation of Benzene with 1-Bromobutane
-
Catalyst System Preparation: In a dry, inert atmosphere glovebox or using Schlenk techniques, add anhydrous iron(III) chloride (FeCl₃, 1.5 mmol, 243 mg) to [BPy][TFSI] (4.0 mL). Stir the mixture at room temperature until a homogeneous solution is formed.
-
Reagent Addition: Add benzene (10 mmol, 781 mg) to the catalyst-IL mixture, followed by the slow addition of 1-bromobutane (2.0 mmol, 274 mg).
-
Reaction: Stir the reaction mixture at 40 °C. The progress should be monitored by GC. The reaction is typically complete in 6-8 hours.
-
Product Isolation: Quench the reaction by carefully adding 5 mL of deionized water. Extract the product (butylbenzene) with diethyl ether (3 x 10 mL).
-
Purification: Wash the combined organic extracts with saturated NaHCO₃ solution, then with brine. Dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
IL Recycling: The aqueous ionic liquid phase can be separated and the water removed under high vacuum to recover the IL/catalyst system for potential reuse, though catalyst activity may decrease over cycles.
Visualization of Workflows and Mechanisms
To better illustrate the practical advantages of using [BPy][TFSI], the following diagrams outline a typical experimental workflow and a simplified catalytic cycle.
Caption: General experimental workflow using [BPy][TFSI].
Caption: Simplified Heck catalytic cycle within the [BPy][TFSI] medium.
Conclusion and Future Outlook
This compound is more than just a solvent; it is a powerful tool for enhancing reaction efficiency, improving catalyst stability, and promoting green chemistry principles.[1][4] Its unique physicochemical properties enable cleaner product isolation and straightforward recycling, addressing key challenges in modern organic synthesis.[1] While this guide has focused on Diels-Alder, Heck, and Friedel-Crafts reactions, the applications of [BPy][TFSI] extend to many other areas, including electrochemistry, materials science, and biocatalysis.[4][5] As the demand for sustainable and innovative chemical manufacturing grows, the adoption of advanced materials like [BPy][TFSI] will be crucial for driving progress in the pharmaceutical and chemical industries.
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- 15. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
Application Notes and Protocols: 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide as an Electrolyte in Lithium-Ion Batteries
Introduction: The Imperative for Safer, High-Performance Battery Electrolytes
The advancement of lithium-ion battery (LIB) technology is intrinsically linked to the evolution of its core components. While electrode materials have garnered significant attention, the electrolyte remains a critical determinant of battery performance, safety, and operational lifespan. Conventional LIB electrolytes, typically a lithium salt like LiPF₆ dissolved in a mixture of organic carbonate solvents, suffer from inherent drawbacks such as flammability, volatility, and a narrow electrochemical stability window.[1] These limitations pose significant safety risks and constrain the development of next-generation high-energy-density batteries.
Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as a promising class of electrolytes to overcome these challenges.[2] Their negligible vapor pressure, non-flammability, high thermal stability, and wide electrochemical window make them attractive alternatives to traditional organic electrolytes.[1] Among the vast array of potential ILs, 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide ([C₄Py][TFSI]) has garnered considerable interest for its favorable combination of physicochemical and electrochemical properties.[3]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and professionals in drug development and materials science on the utilization of [C₄Py][TFSI] as a viable electrolyte in lithium-ion batteries. We will delve into the fundamental properties of this ionic liquid, provide step-by-step protocols for electrolyte preparation and cell assembly, and detail the electrochemical characterization techniques necessary to evaluate its performance.
Physicochemical and Electrochemical Properties of [C₄Py][TFSI]
[C₄Py][TFSI] is a hydrophobic, aromatic ionic liquid with a weakly coordinating anion. Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₁₄F₆N₂O₄S₂ | [4] |
| Molecular Weight | 416.4 g/mol | [4] |
| Melting Point | 26 °C | [5] |
| Density | ~1.45 g/cm³ at 23 °C | [5] |
| Viscosity | ~59.0 cP at 25 °C | [5] |
| Ionic Conductivity | ~1.54 mS/cm at 25 °C | [5] |
| Electrochemical Window | ~4.2 V | [5] |
The relatively high viscosity of [C₄Py][TFSI] compared to conventional carbonate electrolytes can impact ion mobility. However, its favorable ionic conductivity and wide electrochemical window make it a suitable candidate for LIB applications. The thermal stability of pyridinium-based ILs is a significant advantage, allowing for potentially safer operation at elevated temperatures where traditional electrolytes might degrade.
Electrolyte Preparation: [C₄Py][TFSI] with LiTFSI
For application in lithium-ion batteries, a lithium salt must be dissolved in the ionic liquid to provide the charge-carrying Li⁺ ions. Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) is a common choice due to its high thermal stability, good solubility in ionic liquids, and compatibility with the TFSI⁻ anion of the ionic liquid. The concentration of LiTFSI significantly influences the electrolyte's properties, creating a trade-off between ionic conductivity and viscosity. While increasing the salt concentration increases the number of charge carriers, it also tends to increase viscosity, which can hinder ion transport.[5][6]
Protocol 1: Preparation of [C₄Py][TFSI]-LiTFSI Electrolyte
Materials:
-
This compound ([C₄Py][TFSI]), battery grade (>99.9% purity)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade (>99.9% purity)
-
Anhydrous solvent (e.g., acetonitrile or dimethyl carbonate) for initial dissolution and mixing (optional, to be removed later)
-
Glass vials and magnetic stir bars
Equipment:
-
Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm
-
Vacuum oven
-
Magnetic stirrer/hotplate
-
Analytical balance
Procedure:
-
Drying of Components:
-
Dry the [C₄Py][TFSI] ionic liquid under high vacuum at 80-100°C for at least 24 hours to remove any trace moisture.
-
Dry the LiTFSI salt in a vacuum oven at 120°C for at least 24 hours.
-
Transfer the dried components into an argon-filled glovebox.
-
-
Electrolyte Formulation:
-
In the glovebox, weigh the desired amounts of [C₄Py][TFSI] and LiTFSI to achieve the target molar concentration (e.g., 1.0 M LiTFSI in [C₄Py][TFSI]).
-
Combine the components in a clean, dry glass vial with a magnetic stir bar.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) until the LiTFSI is completely dissolved and the solution is homogeneous. This may take several hours due to the viscosity of the ionic liquid.
-
Optional Method for Faster Dissolution: Dissolve both [C₄Py][TFSI] and LiTFSI in a minimal amount of a volatile anhydrous solvent. Stir until a homogeneous solution is formed, and then remove the solvent under high vacuum at a slightly elevated temperature (e.g., 60°C) for an extended period (24-48 hours) to ensure complete removal.
-
-
Storage:
-
Store the prepared electrolyte in a tightly sealed container inside the glovebox to prevent moisture contamination.
-
Lithium-Ion Coin Cell Assembly
The following protocol outlines the assembly of a 2032-type coin cell, a common test vehicle for evaluating new battery materials. This procedure must be performed in an inert atmosphere (e.g., an argon-filled glovebox).
Protocol 2: Assembly of a Graphite/LiCoO₂ Coin Cell
Materials:
-
Graphite anode (e.g., on copper foil)
-
LiCoO₂ cathode (e.g., on aluminum foil)
-
Celgard separator (or other suitable microporous membrane)
-
[C₄Py][TFSI]-LiTFSI electrolyte
-
2032 coin cell components (case, spacer, spring, lid)
-
Lithium metal foil for reference or counter electrode (for half-cell testing)
Equipment:
-
Coin cell crimper
-
Vacuum oven
-
Tweezers
-
Pipette
Procedure:
-
Electrode and Separator Preparation:
-
Punch circular electrodes (e.g., 12 mm diameter for the anode and 11 mm for the cathode) from the coated foils.
-
Punch circular separators (e.g., 16 mm diameter).
-
Dry the electrodes and separators in a vacuum oven at appropriate temperatures (e.g., 120°C for electrodes, 60°C for the separator) for at least 12 hours.
-
Transfer all components into the glovebox.
-
-
Coin Cell Assembly (Full Cell):
-
Place the cathode at the bottom of the coin cell case.
-
Dispense a few drops of the [C₄Py][TFSI]-LiTFSI electrolyte onto the cathode surface to ensure good wetting.
-
Place the separator on top of the wetted cathode.
-
Add a few more drops of electrolyte onto the separator.
-
Place the anode on top of the separator.
-
Add a final drop of electrolyte to the anode.
-
Place the spacer disk and then the spring on top of the anode.
-
Carefully place the lid on top of the spring.
-
Transfer the assembled cell to the crimper and seal it with the appropriate pressure.
-
-
Resting Period:
-
Allow the assembled cell to rest for at least 12 hours at room temperature to ensure complete electrolyte wetting of the electrode and separator pores.
-
Electrochemical Characterization Protocols
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique to investigate the electrochemical stability window of the electrolyte and to study the redox processes of the electrode materials.[7]
Protocol 3: Cyclic Voltammetry of [C₄Py][TFSI]-LiTFSI Electrolyte
Setup:
-
Three-electrode cell (e.g., a Swagelok-type cell or a specialized CV cell).
-
Working electrode: Glassy carbon or platinum.
-
Counter and Reference electrodes: Lithium metal.
-
Potentiostat.
Procedure:
-
Assemble the three-electrode cell inside the glovebox with the [C₄Py][TFSI]-LiTFSI electrolyte.
-
Connect the cell to the potentiostat.
-
Set the potential window to a wide range (e.g., -0.5 V to 5.5 V vs. Li/Li⁺) to determine the electrochemical stability limits.
-
Select an appropriate scan rate. For viscous ionic liquids, slower scan rates (e.g., 0.1 mV/s to 10 mV/s) are often necessary to allow for slower ion diffusion and to obtain well-defined peaks.[8][9]
-
Run the CV for several cycles to observe the formation of any passivation layers and to check for reversibility.
Interpretation:
-
The anodic and cathodic limits are determined by the potentials at which a significant increase in current is observed, indicating the decomposition of the electrolyte.
-
When using an active electrode material (e.g., graphite or LiCoO₂) as the working electrode, the CV will show peaks corresponding to the lithium intercalation and deintercalation processes.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to probe the various resistive and capacitive elements within the battery, including the electrolyte resistance, charge transfer resistance, and the properties of the solid-electrolyte interphase (SEI).[10]
Protocol 4: Electrochemical Impedance Spectroscopy of a Coin Cell
Setup:
-
Assembled coin cell.
-
Potentiostat with a frequency response analyzer.
Procedure:
-
Connect the rested coin cell to the potentiostat.
-
Set the AC amplitude to a small value (e.g., 5-10 mV) to ensure a linear response.
-
Define the frequency range. A wide range is typically used, for example, from 100 kHz down to 10 mHz, to capture the different electrochemical processes.[11][12]
-
Perform the EIS measurement at the open-circuit voltage (OCV) of the cell. EIS can also be performed at different states of charge (SOC) to study the evolution of the impedance during cycling.
Data Presentation and Interpretation:
-
The data is typically presented as a Nyquist plot (Z' vs. -Z'').
-
The high-frequency intercept with the real axis represents the bulk resistance of the electrolyte (R_e).
-
The semicircle(s) in the high to mid-frequency range correspond to the charge transfer resistance (R_ct) and the resistance of the SEI layer (R_SEI).
-
The low-frequency tail (Warburg impedance) is related to the solid-state diffusion of lithium ions within the electrodes.
Caption: Idealized Nyquist plot for a lithium-ion battery.
Galvanostatic Cycling
Galvanostatic cycling is used to evaluate the practical performance of the battery, including its specific capacity, coulombic efficiency, and long-term cycling stability.
Protocol 5: Galvanostatic Cycling of a Coin Cell
Setup:
-
Assembled coin cell.
-
Battery cycler.
Procedure:
-
Connect the rested coin cell to the battery cycler.
-
Set the charge and discharge current rates. The C-rate is defined relative to the theoretical capacity of the cell (1C is the current required to fully charge or discharge the cell in one hour). Start with a low C-rate (e.g., C/10) for the initial formation cycles.
-
Define the voltage window for charging and discharging (e.g., 3.0 V to 4.2 V for a graphite/LiCoO₂ cell).
-
Perform a few formation cycles at a low C-rate to establish a stable SEI layer.
-
Proceed with cycling at higher C-rates to evaluate the rate capability of the cell.
-
Continue cycling for an extended number of cycles (e.g., 100 or more) to assess the long-term stability and capacity retention.
Data Presentation:
-
Plot the specific capacity (mAh/g) versus cycle number to evaluate capacity retention.
-
Plot the coulombic efficiency (discharge capacity / charge capacity) versus cycle number. A high and stable coulombic efficiency indicates good reversibility.
-
Plot the voltage profiles (voltage vs. capacity) for selected cycles to observe any changes in the charge/discharge plateaus, which can indicate degradation mechanisms.
Caption: Workflow for galvanostatic cycling of a coin cell.
Safety and Handling of [C₄Py][TFSI]
While [C₄Py][TFSI] offers significant safety advantages over conventional organic electrolytes due to its low volatility and non-flammability, proper handling is still essential.
-
Hazard Information: [C₄Py][TFSI] can cause skin and serious eye irritation.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat when handling this ionic liquid.[7][8]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood or glovebox. Avoid contact with skin, eyes, and clothing.[7]
-
Storage: Store in a tightly closed container in a cool, dry place, away from sources of ignition.[7]
-
First Aid:
-
Eyes: In case of contact, immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]
-
Skin: Wash off with soap and water.[8]
-
Inhalation: Move the person to fresh air.[8]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[8]
-
Conclusion and Future Outlook
This compound presents a compelling alternative to conventional organic electrolytes for lithium-ion batteries, offering enhanced safety and thermal stability. The protocols detailed in this guide provide a comprehensive framework for researchers to prepare, assemble, and characterize LIBs utilizing this promising ionic liquid. While the higher viscosity of ionic liquids can present challenges for rate capability, ongoing research into electrolyte additives and optimization of salt concentrations continues to improve their performance. The inherent safety benefits of [C₄Py][TFSI] and other ionic liquids make them a critical area of investigation for the development of the next generation of safer, more reliable energy storage devices.
References
- Iolitec. (2022). Safety Data Sheet: 1-Butylpyridinium bis(trifluoromethylsulfonyl)imide.
- Chemical Communications (RSC Publishing). (n.d.). Concentrated electrolyte boosting high-temperature cycling stability of LiCoO2/graphite cell.
- Charge transfer and electrical double layer of an amphiphilic protic ionic liquid in bulk and when confined in nanochannels. (2022). RSC Publishing.
- TCI Chemicals. (2025). SAFETY DATA SHEET: this compound.
- eszoneo.com. (n.d.).
- Exceptional long-life performance of lithium-ion batteries using ionic liquid-based electrolytes. (n.d.). RSC Publishing.
- The ionic conductivity values of LiTFSI in BMIMTFSI at various... (n.d.).
- PubChem. (n.d.). This compound.
- Formation of the Solid-Electrolyte-Interphase on Graphite Anodes. (n.d.). TUM-IAS.
- Phase behavior and ionic conductivity in LiTFSI doped ionic liquids of the pyrrolidinium cation and TFSI anion. (2018). research.chalmers.se.
- High-performance Lithium-ion Battery Based on Ionic Liquids with Bis(fluorosulfonyl)imide. (n.d.).
- Investigation of a Novel Ecofriendly Electrolyte-Solvent for Lithium-Ion Batteries with Increased Thermal Stability. (2021). MDPI.
- Improved cycling stability of lithium metal anode with novel concentrated electrolytes based on lithium (fluorosulfonyl)(trifluoromethanesulfonyl)imide. (2016).
- Ionic Conductivity and Transporting Properties in LiTFSI-Doped Bis(trifluoromethanesulfonyl)imide-Based Ionic Liquid Electrolyte. (n.d.).
- (a) Cyclic voltammetry curves in ionic liquid at scan rates of 10, 20,... (n.d.).
- Ionic conductivity (s) and viscosity (Z) of LiFSI, LiTFSI and mixed electrolytes at 25 1C. (n.d.).
- LiTFSI in 1-butyl-1-methylpyrrolidinium bis(fluorosulfonyl)
- A Study on Rate Capacity and Safety of Ionic Liquid-Based Lithium Ion Battery. (2025).
- Formation of the Solid-Electrolyte-Interphase on Graphite Anodes. (n.d.). TUM-IAS.
- Modeling and Applications of Electrochemical Impedance Spectroscopy (EIS) for Lithium-ion Batteries. (n.d.). Journal of Electrochemical Science and Technology.
- Superior Long-term Cycling of High-Voltage Lithium-ion Batteries Enabled by Single-solvent Electrolyte. (n.d.).
- Long-term cycling performance of Li∥Cu cells using three different... (n.d.).
- Phase Behavior and Ionic Conductivity in Lithium Bis(trifluoromethanesulfonyl)imide-Doped Ionic Liquids of the Pyrrolidinium Cation and Bis(trifluoromethanesulfonyl)imide Anion. (2025).
- LiTFSI industry application and potential analysis. (n.d.). NEWARE.
- Rational Design of Electrolyte Additives for Improved Solid Electrolyte Interphase Formation on Graphite Anodes. (2024). DiVA portal.
- Electrochemical Impedance Spectroscopy in Interfacial Studies. (n.d.). ScienceDirect.
- (a) Rate and (b) Long‐term cycling performance of Li−S batteries toward... (n.d.).
- Composition manipulation of bis(fluorosulfonyl)imide-based ionic liquid electrolyte for high-voltage graphite//LiNi0.5Mn1.5O4 li. (2021). ScienceDirect.
- Solid-electrolyte interphase formation and electrolyte reduction at Li-Ion battery graphite anodes: Insights from first-principles molecular dynamics. (n.d.).
- Electrochemical Impedance Spectroscopy A Tutorial. (n.d.). ACS Measurement Science Au.
- Lithium bis(fluorosulfonyl)imide–PYR 14TFSI ionic liquid electrolyte compatible with graphite. (n.d.).
- Solid-State Lithium Batteries with Cathode-Supported Composite Solid Electrolytes Enabling High-Rate Capability and Excellent Cyclic Performance. (n.d.). MDPI.
- Long‐cycling and High‐voltage Solid State Lithium Metal Batteries Enabled by Fluorinated and Crosslinked Polyether Electrolytes. (n.d.).
- Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)
- Effect of Viscosity on Steady-State Voltammetry and Scanning Electrochemical Microscopy in Room Temperature Ionic Liquids. (2010). The Journal of Physical Chemistry B.
Sources
- 1. Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt [mdpi.com]
- 2. Electrolyte Contribution on Solid-Electrolyte Interphase (SEI) Evolution in Graphite Anodes under Rapid Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. li.mit.edu [li.mit.edu]
- 4. Applications of Voltammetry in Lithium Ion Battery Research [jecst.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Electrochemical Test Techniques for Lithium-ion Batteries: CV, EIS [neware.net]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Charge transfer and electrical double layer of an amphiphilic protic ionic liquid in bulk and when confined in nanochannels - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP01634F [pubs.rsc.org]
- 12. osti.gov [osti.gov]
Application of 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide in Catalysis: A Detailed Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide, hereafter referred to as [BPy][TFSI], in various catalytic processes. This ionic liquid (IL) has emerged as a versatile and environmentally benign medium and, in some cases, a catalyst or co-catalyst, for a range of chemical transformations.[1][2] This document will delve into its role in organic synthesis, biocatalysis, and electrocatalysis, offering detailed application notes and experimental protocols.
Introduction to [BPy][TFSI] in Catalysis
This compound is a pyridinium-based ionic liquid characterized by its unique set of physicochemical properties, including low volatility, high thermal stability, and the ability to dissolve a wide array of organic and inorganic compounds.[2] These attributes make it an attractive alternative to conventional volatile organic compounds (VOCs) in chemical synthesis, aligning with the principles of green chemistry.[2]
The catalytic utility of [BPy][TFSI] stems from its ionic nature, which can influence reaction mechanisms, leading to enhanced catalytic activity and selectivity.[1] It can function as a non-coordinating solvent that stabilizes catalytic species or as an active participant in the catalytic cycle.
Key Physicochemical Properties of [BPy][TFSI]:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄F₆N₂O₄S₂ | [3] |
| Molecular Weight | 416.36 g/mol | [3] |
| Melting Point | 26 °C | [3] |
| Density (at 23 °C) | 1.45 g/cm³ | [3] |
| Viscosity (at 25 °C) | 59.0 cP | |
| Ionic Conductivity (at 25 °C) | 1.54 mS/cm |
Applications in Organic Synthesis
[BPy][TFSI] has demonstrated significant potential as a reaction medium for various palladium-catalyzed cross-coupling reactions and other fundamental organic transformations. Its ability to dissolve both organic substrates and inorganic bases, as well as to stabilize palladium nanoparticles, makes it a highly effective solvent for these reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Causality of [BPy][TFSI] in Palladium Catalysis:
The efficacy of [BPy][TFSI] in palladium-catalyzed reactions can be attributed to several factors. The ionic nature of the medium can stabilize charged intermediates in the catalytic cycle. Furthermore, the weakly coordinating nature of the bis(trifluoromethanesulfonyl)imide anion prevents strong binding to the palladium center, leaving it available for catalysis. Studies on related pyridinium-based ILs suggest that the pyridinium cation can also play a role in stabilizing palladium nanoparticles, which can act as a reservoir for the active catalytic species.
Workflow for Palladium-Catalyzed Cross-Coupling Reactions in [BPy][TFSI]:
Caption: General workflow for palladium-catalyzed cross-coupling reactions in [BPy][TFSI].
Protocol 2.1.1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
This protocol outlines a general procedure for the Suzuki-Miyaura coupling reaction, a powerful method for the formation of C-C bonds.[4]
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
This compound ([BPy][TFSI], 2 mL)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the aryl bromide, phenylboronic acid, palladium(II) acetate, and potassium carbonate.
-
Add [BPy][TFSI] to the tube.
-
Stir the reaction mixture at 100 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with toluene (3 x 10 mL).
-
Combine the organic layers and wash with deionized water (2 x 10 mL) to remove the ionic liquid and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Protocol 2.1.2: Heck-Mizoroki Reaction of Iodobenzene with Styrene
The Heck reaction is a versatile method for the arylation of alkenes.[5]
Materials:
-
Iodobenzene (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Triethylamine (NEt₃, 1.5 mmol)
-
This compound ([BPy][TFSI], 2 mL)
-
Diethyl ether
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve palladium(II) acetate in [BPy][TFSI] by stirring at room temperature for 10 minutes.
-
Add iodobenzene, styrene, and triethylamine to the flask.
-
Heat the reaction mixture to 120 °C and stir for 4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Extract the product with diethyl ether (4 x 15 mL).
-
Wash the combined organic extracts with water (2 x 20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the resulting solid by column chromatography (silica gel, hexane/ethyl acetate).
Michael Addition
The Michael addition is a fundamental C-C bond-forming reaction involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[6][7] [BPy][TFSI] can act as a benign solvent and, depending on the nature of the reactants, the pyridinium cation may exhibit weak Lewis acidity, potentially activating the Michael acceptor.
Protocol 2.2.1: Michael Addition of Diethyl Malonate to Chalcone
Materials:
-
Chalcone (1.0 mmol)
-
Diethyl malonate (1.2 mmol)
-
Potassium carbonate (K₂CO₃, 0.2 mmol)
-
This compound ([BPy][TFSI], 2 mL)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Combine chalcone, diethyl malonate, and potassium carbonate in a vial.
-
Add [BPy][TFSI] and stir the mixture at 50 °C for 24 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, add 10 mL of deionized water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the Michael adduct.
Biocatalysis in [BPy][TFSI]
Ionic liquids are increasingly being explored as media for enzymatic reactions. They can enhance the solubility of non-polar substrates in aqueous systems and, in some cases, improve enzyme stability and activity.[8][9][10][11] The choice of ionic liquid is crucial, as some can denature enzymes. The bis(trifluoromethanesulfonyl)imide anion is known for its hydrophobicity and can be suitable for certain lipase-catalyzed reactions.
Causality of [BPy][TFSI] in Biocatalysis:
The interaction between an enzyme and an ionic liquid is complex and depends on the specific enzyme and the ions of the IL. For lipases, which function at the interface of aqueous and organic phases, the hydrophobic nature of [BPy][TFSI] can provide a suitable microenvironment for catalysis, particularly for transesterification reactions where water content needs to be minimized. The ionic liquid can help to strip away the essential water layer around the enzyme, which can be detrimental in some cases but beneficial for shifting the equilibrium towards synthesis in esterification reactions.
Workflow for Lipase-Catalyzed Kinetic Resolution:
Caption: General workflow for the lipase-catalyzed kinetic resolution of a racemic alcohol.
Protocol 3.1: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanol
Kinetic resolution is a widely used method to separate enantiomers of a racemic mixture.[12][13]
Materials:
-
(±)-1-Phenylethanol (1.0 mmol)
-
Vinyl acetate (2.0 mmol)
-
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435, 20 mg)
-
This compound ([BPy][TFSI], 2 mL)
-
Molecular sieves (4 Å, activated)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a vial containing activated molecular sieves, add (±)-1-phenylethanol and [BPy][TFSI].
-
Add the immobilized lipase and vinyl acetate to the mixture.
-
Seal the vial and place it in an orbital shaker at 40 °C and 200 rpm.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the substrate and product.
-
Once the desired conversion (ideally close to 50%) is reached, filter off the enzyme.
-
Dilute the reaction mixture with ethyl acetate and wash with water to remove the ionic liquid.
-
Dry the organic layer and concentrate under reduced pressure.
-
Separate the unreacted (S)-1-phenylethanol from the produced (R)-1-phenylethyl acetate by column chromatography.
Electrocatalysis in [BPy][TFSI]
The high ionic conductivity and wide electrochemical window of [BPy][TFSI] make it a suitable electrolyte for various electrocatalytic applications, including the electrochemical reduction of carbon dioxide (CO₂) and oxygen evolution/reduction reactions.
Causality of [BPy][TFSI] in Electrocatalysis:
In electrocatalysis, the ionic liquid acts as the charge carrier and provides the electrochemical environment for the reaction. The ions of [BPy][TFSI] can form an electrical double layer at the electrode surface, which influences the local concentration of reactants and the kinetics of electron transfer. For CO₂ reduction, the pyridinium cation has been suggested to play a role in stabilizing the CO₂ radical anion intermediate, thereby lowering the overpotential for the reaction.[14]
Protocol 4.1: Electrocatalytic Reduction of CO₂
The electrochemical conversion of CO₂ into valuable chemicals is a promising strategy for carbon capture and utilization.[2][14]
Materials:
-
This compound ([BPy][TFSI], dried under vacuum)
-
Working electrode (e.g., silver or copper foil)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/Ag⁺)
-
Electrochemical cell (H-type cell with a glass frit separator)
-
High-purity CO₂ gas
-
Potentiostat/Galvanostat
Procedure:
-
Assemble the H-type electrochemical cell with the working, counter, and reference electrodes in their respective compartments.
-
Fill both compartments with dried [BPy][TFSI].
-
Saturate the catholyte (working electrode compartment) with high-purity CO₂ by bubbling the gas through the ionic liquid for at least 30 minutes. Maintain a CO₂ atmosphere over the electrolyte during the experiment.
-
Connect the electrodes to the potentiostat.
-
Perform cyclic voltammetry to determine the reduction potential of CO₂.
-
For bulk electrolysis, apply a constant potential (determined from the cyclic voltammogram) to the working electrode for a set period (e.g., 2-4 hours).
-
Analyze the gaseous and liquid products by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy, respectively, to determine the Faradaic efficiency for different reduction products (e.g., CO, HCOOH).
Conclusion
This compound is a versatile ionic liquid with significant potential in various fields of catalysis. Its unique properties as a solvent and its potential to actively participate in catalytic cycles make it a valuable tool for developing more sustainable and efficient chemical processes. The protocols provided in this guide serve as a starting point for researchers to explore the applications of [BPy][TFSI] in their own work. Further optimization of reaction conditions will likely lead to even greater improvements in reaction outcomes. As research in the field of ionic liquids continues to expand, it is expected that the catalytic applications of [BPy][TFSI] and related compounds will become even more widespread.
References
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Revolutionizing Synthesis: The Role of 1-Butylpyridinium Bis(trifluoromethylsulfonyl)imide. Available at: [Link]
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Electroreduction of CO2 in Ionic Liquid-Based Electrolytes - PMC - NIH. Available at: [Link]
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Heck Reaction - Organic Chemistry Portal. Available at: [Link]
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Catalytic mechanism of ionic liquid for CO2 electrochemical reduction - ResearchGate. Available at: [Link]
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Lipases-catalyzed enantioselective kinetic resolution of alcohols - JOCPR. Available at: [Link]
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1-Butylpyridinium Bis(trifluoromethylsulfonyl)Imide, 99% - Hiyka. Available at: [Link]
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Kinetic resolution - Wikipedia. Available at: [Link]
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Michael addition reaction - Wikipedia. Available at: [Link]
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(PDF) Electroreduction of CO2 in Ionic Liquid-Based Electrolytes - ResearchGate. Available at: [Link]
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Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols - PubMed Central. Available at: [Link]
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Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed. Available at: [Link]
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Effects of cholinium‐based ionic liquids on Aspergillus niger lipase: Stabilizers or inhibitors. Available at: [Link]
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How Do Additives Affect Enzyme Activity and Stability in Nonaqueous Media? - PubMed. Available at: [Link]
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Enzymatic parameters of the performed kinetic resolution including... | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC - NIH. Available at: [Link]
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How to Lengthen the Long-Term Stability of Enzyme Membranes: Trends and Strategies. Available at: [Link]
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Exploring the Performance Improvement of the Oxygen Evolution Reaction in a Stable Bimetal-Organic Framework System - PubMed. Available at: [Link]
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This compound | C11H14F6N2O4S2 | CID 12184310. Available at: [Link]
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Michael Addition Reaction Mechanism - YouTube. Available at: [Link]
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Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluor - Universidad de Zaragoza. Available at: [Link]
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Immobilized lipase-catalyzed transesterification for synthesis of biolubricant from palm oil methyl ester and trimethylolpropane - PubMed. Available at: [Link]
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(PDF) Enhancing Enzyme Stability for Biotechnological Applications - ResearchGate. Available at: [Link]
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Heck Reaction in Ionic Liquids and the in Situ Identification of N-Heterocyclic Carbene Complexes of Palladium - IT Services - University of Liverpool. Available at: [Link]
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Investigation of Oxygen Evolution Performance of Highly Efficient Water Electrolysis Catalyst: NiFe LDH/BPene - MDPI. Available at: [Link]
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Palladate Salts from Ionic Liquids as Catalysts in the Heck Reaction - arkat usa. Available at: [Link]
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Enhancing Enzyme Stability for Biotechnological Applications - ETH Zurich Research Collection. Available at: [Link]
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The Heck Reaction in Ionic Liquids: Progress and Challenges - MDPI. Available at: [Link]
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A Quinary-Metallic High-Entropy Electrocatalyst with Driving of Cocktail Effect for Enhanced Oxygen Evolution Reaction - MDPI. Available at: [Link]
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Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - PMC - NIH. Available at: [Link]
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In situ Formation of an Active Oxygen Evolution Catalyst via Photodegradation of [Ru(bpy)3]2+ - ResearchGate. Available at: [Link]
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Catalyzed Reaction:Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium l Protocol Preview - YouTube. Available at: [Link]
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Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction - MDPI. Available at: [Link]
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"experimental setup for cyclic voltammetry with 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide"
An Application Note and Protocol for Researchers
Cyclic Voltammetry in 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide: A Detailed Guide
Abstract
This guide provides a comprehensive protocol for conducting cyclic voltammetry (CV) experiments using the room-temperature ionic liquid (RTIL) this compound, [C4Py][NTf2]. We delve into the rationale behind the selection of each component of the experimental setup, from the three-electrode system to the inert atmosphere conditions. This document is intended for researchers, scientists, and drug development professionals who require a robust and reproducible methodology for electrochemical analysis in non-aqueous, air-sensitive environments. Detailed step-by-step protocols for electrolyte preparation, cell assembly, and data acquisition are provided, alongside critical insights into potential challenges and data interpretation.
Introduction: The Rationale for Using [C4Py][NTf2] in Electrochemistry
Cyclic voltammetry is a powerful electrochemical technique for investigating the redox properties of chemical species.[1] The choice of solvent and electrolyte is paramount as it dictates the potential window, solubility of the analyte, and overall stability of the system. Room-temperature ionic liquids (RTILs) have emerged as superior alternatives to traditional volatile organic solvents due to their unique properties, including negligible vapor pressure, high thermal stability, and wide electrochemical windows.[2][3]
The specific ionic liquid, this compound ([C4Py][NTf2]), is particularly well-suited for electrochemical applications.[4] The pyridinium cation and the bis(trifluoromethanesulfonyl)imide ([NTf2]⁻) anion contribute to a wide potential window, allowing for the study of a broad range of redox processes without interference from solvent decomposition.[4][5] However, the hygroscopic nature of many ionic liquids, including [C4Py][NTf2], necessitates careful handling to exclude water, as its presence can significantly narrow the usable electrochemical window and introduce interfering redox signals.[6]
This guide will walk you through a self-validating protocol designed to ensure the integrity and reproducibility of your electrochemical measurements in this promising medium.
The Three-Electrode System: A Foundation for Accurate Measurement
Modern voltammetry relies on a three-electrode setup to accurately control the potential of the working electrode and measure the resulting current.[7] This configuration effectively separates the functions of applying potential and passing current, overcoming the limitations and inaccuracies of older two-electrode systems.[7]
-
Working Electrode (WE): This is the electrode where the electrochemical reaction of interest occurs. Its potential is precisely controlled by the potentiostat relative to the reference electrode.[7]
-
Reference Electrode (RE): This electrode provides a stable, constant potential against which the working electrode's potential is measured. Crucially, negligible current flows through the reference electrode, preserving its potential.[7][8]
-
Counter Electrode (CE): Also known as the auxiliary electrode, the CE completes the electrical circuit. It passes all the current required to balance the redox reactions occurring at the working electrode, ensuring that the reference electrode is not burdened.[8][9]
The physical arrangement of these electrodes is critical. The reference electrode tip should be placed as close as possible to the working electrode to minimize the iR drop—a resistive potential loss through the electrolyte that can distort the voltammogram.
Essential Equipment and Materials
Instrumentation and Hardware
-
Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry scans.
-
Glovebox or Schlenk Line: An inert atmosphere environment (e.g., filled with Argon or Nitrogen) is mandatory to exclude moisture and oxygen.[9]
-
Electrochemical Cell: A glass cell designed to accommodate the three electrodes, with gas-tight fittings.
-
Vacuum Oven: For drying the ionic liquid.
Electrodes
The choice of electrode materials is critical for compatibility with the ionic liquid and the analyte.
-
Working Electrode (WE):
-
Glassy Carbon Electrode (GCE): A versatile and widely used option with a wide potential window.
-
Platinum (Pt) or Gold (Au) disk electrodes: Suitable for specific applications, but their catalytic activity should be considered.
-
-
Counter Electrode (CE):
-
Reference Electrode (RE):
-
Non-aqueous Ag/Ag⁺ Reference Electrode: This is the most reliable choice for ionic liquid systems.[10][11] It prevents contamination of the water-sensitive electrolyte that would occur with aqueous electrodes like Ag/AgCl or SCE.[12][13][14] A typical configuration involves a silver wire immersed in a solution of 10 mM AgNO₃ and a supporting electrolyte (e.g., 0.1 M TBAPF₆) in acetonitrile.[11]
-
Chemicals and Consumables
-
This compound ([C4Py][NTf2]): High purity grade (>99%).
-
Analyte: The compound to be studied.
-
Ferrocene (Fc): For use as an internal standard to calibrate the reference electrode potential.
-
Polishing materials for WE: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads.
-
High-purity solvents: Acetonitrile and isopropanol for cleaning.
Physicochemical Properties of [C4Py][NTf2]
The performance of an electrochemical system is intrinsically linked to the properties of the electrolyte. The following table summarizes key data for [C4Py][NTf2].
| Property | Typical Value | Significance in CV |
| Molecular Formula | C₁₁H₁₄F₆N₂O₄S₂ | Basic chemical identity. |
| Molar Mass | 416.4 g/mol | Required for preparing solutions of known concentration. |
| Electrochemical Window | ~4.5 V to >6 V | A wide window allows for the study of highly oxidizing or reducing species without solvent breakdown.[4] |
| Ionic Conductivity | 1-5 mS/cm at 25°C | Ensures efficient charge transport in the solution, minimizing iR drop.[3] |
| Viscosity | ~50-100 cP at 25°C | Higher viscosity compared to molecular solvents affects mass transport (diffusion) of the analyte to the electrode surface. |
Experimental Workflow Diagram
The entire process, from preparation to analysis, follows a systematic workflow to ensure high-quality, reproducible data.
Caption: Workflow for CV in [C4Py][NTf2].
Detailed Experimental Protocol
This protocol assumes all steps involving the handling of the ionic liquid electrolyte are performed inside a glovebox with low (<1 ppm) water and oxygen levels.
Step 1: Preparation of the Working Electrode
The quality of the working electrode surface is critical for obtaining reproducible results.
-
Mechanical Polishing: Polish the glassy carbon electrode on a polishing pad using successively finer alumina slurries. Start with 1.0 µm, followed by 0.3 µm, and finish with 0.05 µm. Apply gentle pressure in a figure-eight motion for 1-2 minutes with each slurry.
-
Sonication: Between each polishing step, rinse the electrode thoroughly with deionized water and sonicate for 2-3 minutes in a beaker of deionized water to remove polishing debris.
-
Final Rinse & Dry: After the final polish, sonicate in isopropanol for 5 minutes. Remove the electrode and dry it thoroughly with a stream of inert gas (Argon or Nitrogen).
-
Transfer: Immediately transfer the polished and dried electrode into the glovebox.
Step 2: Preparation of the Electrolyte Solution
-
Drying the Ionic Liquid: Place the required amount of [C4Py][NTf2] in a glass vial and dry it in a vacuum oven at an elevated temperature (e.g., 80-100 °C) for at least 24 hours to remove residual water.[2][15][16]
-
Transfer to Glovebox: Transfer the hot, dried ionic liquid directly into the glovebox antechamber and allow it to cool to the glovebox's ambient temperature before bringing it inside.
-
Prepare Analyte Solution: Weigh the desired amount of your analyte and dissolve it in the dried [C4Py][NTf2] to achieve the target concentration (typically 1-5 mM). Stir until fully dissolved.
Step 3: Electrochemical Cell Assembly
Caption: Schematic of the three-electrode cell.
-
Assemble the Cell: Place the cleaned and dried electrochemical cell components inside the glovebox.
-
Add Electrolyte: Carefully transfer the prepared analyte-ionic liquid solution into the cell.
-
Position Electrodes: Insert the working, counter, and reference electrodes into the cell through the appropriate ports. Ensure the electrodes are not touching each other.[8] Position the tip of the reference electrode as close as possible to the surface of the working electrode.[9]
-
Seal the Cell: Securely seal the cell to maintain the inert atmosphere.
Step 4: Data Acquisition
-
Connect Leads: Connect the potentiostat leads to the corresponding electrodes: working electrode lead (and sense lead, if separate) to the WE, reference lead to the RE, and counter lead to the CE.[17]
-
Set Parameters: Configure the cyclic voltammetry experiment in your potentiostat software.
Parameter Recommended Setting Rationale Initial Potential (Eᵢ) A potential where no reaction occurs Establishes a baseline before the scan. Vertex Potential 1 (Eᵥ₁) Beyond the anodic peak of interest Sets the upper limit of the potential sweep. Vertex Potential 2 (Eᵥ₂) Beyond the cathodic peak of interest Sets the lower limit of the potential sweep.
| Scan Rate (ν) | 100 mV/s | A good starting point. Varying the scan rate provides information on reaction kinetics. | | Number of Cycles | 3-5 | The first cycle may differ; subsequent cycles should be stable and are used for analysis. |
-
Run Experiment: Start the experiment. The potentiostat will apply the potential sweep and record the current response.
Step 5: Internal Calibration and Data Analysis
-
Record Initial CV: Save the voltammogram of your analyte.
-
Add Internal Standard: Add a small amount of ferrocene to the cell to make a ~1 mM solution.
-
Record Ferrocene CV: Run another CV scan over a potential range that includes the Fc/Fc⁺ redox couple.
-
Reference Potential: The formal potential (E½) of the Fc/Fc⁺ couple is well-defined. All potentials from your analyte scan should be reported relative to the measured E½ of the Fc/Fc⁺ couple in your system. This corrects for any drift or variation in your reference electrode.[11]
-
Analyze Data:
-
Determine the half-wave potential (E½ = (Epa + Epc)/2) for each reversible redox event.
-
Measure the anodic (ipa) and cathodic (ipc) peak currents.
-
Evaluate the reversibility of the redox process by checking if the peak separation (ΔEp = |Epa - Epc|) is close to 59/n mV (where n is the number of electrons transferred) and if the peak current ratio (ipa/ipc) is close to 1.
-
Conclusion
The use of this compound offers a stable and wide-window environment for a variety of electrochemical investigations. However, realizing its full potential requires a meticulous experimental approach. By following the detailed protocols for electrode preparation, electrolyte drying, and inert atmosphere handling outlined in this guide, researchers can obtain high-quality, reproducible cyclic voltammetry data. The principles of using a non-aqueous reference electrode and an internal standard like ferrocene are crucial for ensuring the accuracy and comparability of results. This methodology provides a solid foundation for advancing research in fields ranging from materials science to drug development.
References
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Non-aqueous Silver / Silver Ion Refillable Reference Electrode - 6 mm dia. (n.d.). redox.me. Retrieved January 4, 2026, from [Link]
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Ag/Ag+ Reference Electrode (Φ6mm) for Non-Aqueous Electrolyte Electrochemical Research, 1 pcs, EFC-RE-AA. (n.d.). MTI Corporation. Retrieved January 4, 2026, from [Link]
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Non-Aqueous Ag/Ag⁺ Reference Electrode (Ag/AgNO₃). (2025, September 4). IEST Instrument. Retrieved January 4, 2026, from [Link]
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Non-Aqueous Reference Electrode Overview. (2024, September 25). Pine Research Instrumentation. Retrieved January 4, 2026, from [Link]
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Cyclic voltammetry of different ionic liquids based on fluorinated imidazolium and aliphatic ammonium cations. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Cyclic voltammetry of ionic liquid electrolytes (a) 0.5 M... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Characterization of Room-Temperature Ionic Liquids to Study the Electrochemical Activity of Nitro Compounds. (2020, February 19). Semantic Scholar. Retrieved January 4, 2026, from [Link]
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Application of Ionic Liquids in Electrochemistry—Recent Advances. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
- Cation Code: Designing Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids for Electrochemical Applications. (n.d.). CoLab.
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Cyclic voltammetry of ion transfer across a room temperature ionic liquid membrane supported by a microporous filter. (2025, August 7). ResearchGate. Retrieved January 4, 2026, from [Link]
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Overview: Three-electrode setup. (2024, August 18). University of Wisconsin-Madison. Retrieved January 4, 2026, from [Link]
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Three-Electrode Setups. (2024, September 26). Pine Research Instrumentation. Retrieved January 4, 2026, from [Link]
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Ionic conductivities of 1-butylpyridinium bis(trifluoromethyl-sulfonyl)imide. (2016, January). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Interaction of Aluminum and Platinum Surfaces with the Ionic Liquids 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide and 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. (2023, June 30). MDPI. Retrieved January 4, 2026, from [Link]
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Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
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Preparation of Electrochemical Sensors Based on Graphene/Ionic Liquids and the Quantitative Detection and Toxicity Evaluation of Tetracycline. (2025, February 10). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
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Three Electrode System: The Key To Electrochemical Research. (2025, August 19). IEST Instrument. Retrieved January 4, 2026, from [Link]
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Novel same-metal three electrode system for cyclic voltammetry studies. (n.d.). Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]
-
Electrodeposition of Zirconium from 1-Butyl-1-Methylpyrrolidinium-Bis(Trifluoromethylsulfonyl)imide: Electrochemical Behavior and Reduction Pathway. (2025, August 7). ResearchGate. Retrieved January 4, 2026, from [Link]
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The Electrodes. (n.d.). SOP4CV. Retrieved January 4, 2026, from [Link]
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This compound. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
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Cyclic voltammogram of different counter electrodes in the ionic liquid... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Voltammetric studies in “wet” 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ionic liquid using electrodes with adhered microparticles. (2025, October 25). ResearchGate. Retrieved January 4, 2026, from [Link]
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Cation Code: Designing Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids for Electrochemical Applications. (2025, August 21). ACS Publications. Retrieved January 4, 2026, from [Link]
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Novel Bipyridinium Ionic Liquids as Liquid Electrochromic Devices. (2025, August 6). ResearchGate. Retrieved January 4, 2026, from [Link]
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Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. (2024, September 10). ACS Publications. Retrieved January 4, 2026, from [Link]
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Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluor. (2024, August 23). University of Zaragoza. Retrieved January 4, 2026, from [Link]
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Application Notes and Protocols for Using 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide in Electrochemical Measurements
Introduction: The Role of 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide in Modern Electrochemistry
This compound, designated as [C4Py][NTf2], is a room-temperature ionic liquid (IL) that has garnered significant attention in the field of electrochemistry. Its unique combination of properties, including high thermal stability, low volatility, a wide electrochemical window, and good ionic conductivity, makes it a compelling alternative to traditional volatile organic electrolytes in a variety of applications.[1][2] These applications span from high-performance energy storage devices like lithium-ion batteries and supercapacitors to specialized electrochemical synthesis and sensing platforms.[1][2][3]
The structure of [C4Py][NTf2], consisting of a 1-butylpyridinium cation and a bis(trifluoromethanesulfonyl)imide anion, imparts a unique set of physicochemical characteristics. The bulky and asymmetric nature of its ions disrupts crystal lattice formation, resulting in a liquid state at ambient temperatures. The [NTf2] anion is known for its high stability and delocalized negative charge, which contributes to the wide electrochemical stability of the ionic liquid.[4]
This guide provides a comprehensive overview of the essential protocols for handling, preparing, and utilizing [C4Py][NTf2] in electrochemical measurements. The following sections are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently and effectively integrate this versatile ionic liquid into their experimental workflows.
Physicochemical Properties of [C4Py][NTf2]
A thorough understanding of the physical and chemical properties of [C4Py][NTf2] is paramount for its effective use in electrochemical applications. The following table summarizes key quantitative data for this ionic liquid.
| Property | Value | Temperature (°C) | Reference |
| Molecular Formula | C₁₁H₁₄F₆N₂O₄S₂ | - | [1][5] |
| Molecular Weight | 416.36 g/mol | - | [1] |
| Appearance | Colorless to pale yellow liquid | Ambient | [2] |
| Density | 1.45 g/cm³ | 23 | [1] |
| Viscosity | 59.0 cP | 25 | [1] |
| Ionic Conductivity | 1.54 mS/cm | 25 | [1] |
| Electrochemical Window | 4.2 V | Ambient | [1] |
| Melting Point | < Room Temperature | - | [1] |
| Decomposition Temperature | > 600 K | - | [6] |
Safety and Handling Protocols
While [C4Py][NTf2] is considered to have low volatility, proper safety precautions are essential.[1] It is crucial to handle this ionic liquid in a well-ventilated area, preferably within a fume hood.[7][8]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[7][9]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile or butyl rubber) and a lab coat.[7][8] Avoid prolonged or repeated skin contact.[8]
-
Respiratory Protection: In case of aerosol formation or inadequate ventilation, use a NIOSH-approved respirator with an organic vapor cartridge.[9]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not ingest or inhale.[10]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][10]
-
Ground all equipment when transferring large quantities to prevent electrostatic discharge.[7]
Spill and Disposal:
-
Minor Spills: Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[10]
-
Major Spills: Evacuate the area and ensure adequate ventilation.[10] Contain the spill and prevent it from entering drains or waterways.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Purification and Preparation of [C4Py][NTf2] Electrolytes
The purity of the ionic liquid is critical for obtaining accurate and reproducible electrochemical data. Impurities, particularly water and halides, can significantly narrow the electrochemical window and interfere with the reactions under study.[11]
Protocol 1: Drying and Degassing of [C4Py][NTf2]
Objective: To remove water and dissolved gases from the ionic liquid.
Materials:
-
As-received [C4Py][NTf2]
-
Schlenk flask or similar vacuum-rated glassware
-
High-vacuum pump
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
Transfer the as-received [C4Py][NTf2] to a clean, dry Schlenk flask containing a magnetic stir bar.
-
Connect the flask to a high-vacuum line.
-
Begin stirring the ionic liquid at a moderate speed.
-
Slowly apply vacuum to the flask. Be cautious of initial outgassing.
-
Once a stable vacuum is achieved (< 1 mTorr), gently heat the flask to 70-80 °C.
-
Continue drying under vacuum with stirring for at least 24-48 hours.[12]
-
After drying, allow the ionic liquid to cool to room temperature under vacuum.
-
Break the vacuum with an inert gas (e.g., Argon or Nitrogen) and transfer the dried ionic liquid to a glovebox for storage and electrolyte preparation.
Rationale: Heating under vacuum effectively removes volatile impurities like water and dissolved atmospheric gases (O₂, N₂, CO₂). Stirring increases the surface area and promotes more efficient removal of these contaminants.
Protocol 2: Preparation of a Lithium-Containing Electrolyte
Objective: To prepare a [C4Py][NTf2]-based electrolyte containing a lithium salt for battery applications.
Materials:
-
Dried and degassed [C4Py][NTf2]
-
Lithium bis(trifluoromethanesulfonyl)imide (LiNTf2), battery grade, dried under vacuum
-
Inert atmosphere glovebox (<1 ppm O₂ and H₂O)
-
Analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
Procedure (to be performed inside a glovebox):
-
Determine the desired concentration of the lithium salt (e.g., 0.5 M).
-
Weigh the required amount of dried LiNTf2 using an analytical balance.
-
Transfer the weighed LiNTf2 to a clean, dry volumetric flask.
-
Add a portion of the dried and degassed [C4Py][NTf2] to the volumetric flask.
-
Add a magnetic stir bar and stir the mixture until the LiNTf2 is completely dissolved. Gentle heating (40-50 °C) can be applied to facilitate dissolution.
-
Once dissolved, add more [C4Py][NTf2] to the volumetric flask until the final volume is reached.
-
Continue stirring for several hours to ensure a homogeneous solution.
-
Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Rationale: The use of a glovebox is crucial to prevent contamination of the electrolyte with atmospheric moisture and oxygen, which are highly reactive with lithium metal and can interfere with electrochemical measurements.[12] LiNTf2 is a common choice of lithium salt as it shares the same anion as the ionic liquid, which can improve ionic transport properties.
Electrochemical Measurement Protocols
The following protocols outline standard electrochemical techniques using [C4Py][NTf2]-based electrolytes.
Protocol 3: Cyclic Voltammetry (CV) for Electrochemical Stability Window Determination
Objective: To determine the range of potentials over which the electrolyte is stable.
Materials:
-
Dried [C4Py][NTf2] electrolyte
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (WE): Glassy carbon or platinum disk electrode
-
Counter Electrode (CE): Platinum wire or mesh
-
Reference Electrode (RE): Ag/Ag⁺ quasi-reference electrode (a silver wire immersed in a solution of AgNO₃ in the ionic liquid) or a leak-free Ag/AgCl electrode.
-
Inert atmosphere glovebox
Procedure (to be performed inside a glovebox):
-
Assemble the three-electrode cell with the prepared electrolyte. Ensure the electrodes are clean and properly polished (for the WE).
-
Connect the electrodes to the potentiostat.
-
Set the CV parameters:
-
Initial Potential: Open circuit potential (OCP)
-
Vertex Potential 1 (Cathodic Limit): e.g., -3.0 V vs. Ag/Ag⁺
-
Vertex Potential 2 (Anodic Limit): e.g., +3.0 V vs. Ag/Ag⁺
-
Scan Rate: 50-100 mV/s
-
Number of Cycles: 1-3
-
-
Run the CV scan, starting from the OCP and scanning first in the cathodic direction and then in the anodic direction.
-
The electrochemical stability window (ESW) is determined by the potential limits where a significant increase in current is observed, indicating the reduction or oxidation of the electrolyte. A current density cutoff (e.g., 0.1-1 mA/cm²) is often used to define these limits.[13][14][15]
Rationale: Cyclic voltammetry is a powerful technique for probing the electrochemical stability of an electrolyte.[16] The wide potential range where no significant Faradaic current flows defines the ESW, which is a critical parameter for any electrochemical application.[13][14][15]
Applications in Energy Storage
[C4Py][NTf2] is a promising electrolyte for next-generation batteries and supercapacitors due to its safety profile and wide operating potential.[1][2]
-
Lithium-Ion Batteries: As demonstrated in Protocol 2, [C4Py][NTf2] can serve as a non-flammable solvent for lithium salts, enhancing the safety of lithium-ion batteries.[2] Its electrochemical stability is crucial for compatibility with high-voltage cathode materials.
-
Supercapacitors: The wide electrochemical window of [C4Py][NTf2] allows for higher operating voltages in electric double-layer capacitors (EDLCs), leading to increased energy density.[13]
Conclusion
This compound is a versatile ionic liquid with significant potential in various electrochemical applications. By following the detailed protocols for handling, purification, and electrochemical measurement outlined in this guide, researchers can ensure the integrity of their experiments and obtain reliable, reproducible results. The unique properties of [C4Py][NTf2] offer exciting opportunities for advancements in energy storage and other electrochemical technologies.
References
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1-Butylpyridinium Bis(trifluoromethylsulfonyl)Imide, 99% - Hiyka. [Link]
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Dynamic Viscosity and Conductivity of Ionic Liquids [Cnpy][NTf2] (n=2, 4, 5) - ResearchGate. [Link]
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Density and Surface Tension of Ionic Liquids [Cnpy][NTf2] (n = 2, 4, 5) - ResearchGate. [Link]
-
Cyclic voltammetry of Zn/Zn(II) couple in dicyanamide anion and bis-(trifluoromethylsulfonyl)imide anion based ionic liquids - NRC Publications Archive - Canada.ca. [Link]
-
Density, Electrical Conductivity, and Dynamic Viscosity of N-Alkyl-4-methylpyridinium Bis(trifluoromethylsulfonyl)imide | Request PDF - ResearchGate. [Link]
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(a) [C4py][NTf2] before (left) and after (right) passing through the... - ResearchGate. [Link]
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This compound | C11H14F6N2O4S2 | CID 12184310. [Link]
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Electrodeposition of Zirconium from 1-Butyl-1-Methylpyrrolidinium-Bis(Trifluoromethylsulfonyl)imide: Electrochemical Behavior and Reduction Pathway | Request PDF - ResearchGate. [Link]
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Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion - PMC - NIH. [Link]
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Voltammetric Studies on the Complexing Behavior of Eu(III) with Acidic Extractants in 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide | Request PDF - ResearchGate. [Link]
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Ionic conductivities of 1-butylpyridinium bis(trifluoromethyl-sulfonyl)imide - ResearchGate. [Link]
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Electrodeposition of Zirconium from 1-Butyl-1-Methylpyrrolidinium-Bis(Trifluoromethylsulfonyl)imide: Electrochemical Behavior and Reduction Pathway - University of Surrey. [Link]
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Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide | Journal of Chemical & Engineering Data - ACS Publications. [Link]
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Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - PMC - NIH. [Link]
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Voltammetric studies in “wet” 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ionic liquid using electrodes with adhered microparticles | Request PDF - ResearchGate. [Link]
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Development of New Plastic‐Crystal Based Electrolytes using Pyrrolidinium‐ Bis(fluorosulfonyl)imide Dicationic Salts. [Link]
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Ionic Liquid Electrolytes for Li–Air Batteries: Lithium Metal Cycling - PMC - NIH. [Link]
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Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PubMed. [Link]
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Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC - NIH. [Link]
-
(PDF) Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - ResearchGate. [Link]
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Targeted modifications of the [NTf2]⁻ anion investigated in this work.... - ResearchGate. [Link]
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Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions - PMC - NIH. [Link]
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Effect of Cation Structure on Electrochemical Behavior of Lithium in [NTf2]-based Ionic Liquids | Semantic Scholar. [Link]
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Development of New Plastic‐Crystal Based Electrolytes using Pyrrolidinium‐ Bis(fluorosulfonyl)imide Dicationic Salts. [Link]
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Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluor - Universidad de Zaragoza. [Link]
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Ionic conductivities of a) [emim][NTf 2 ]-based electrolytes and b) [C... - ResearchGate. [Link]
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Ionic Liquids in Energy Storage: The Role of PMIM NTf2. [Link]
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Oxygen Reduction Reaction in 1-Butyl-1-methyl-pyrrolidinium Bis(trifluoromethanesulfonyl)imide: Addition of Water as a Proton Species | Request PDF - ResearchGate. [Link]
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Physicochemical Study of n-Ethylpyridinium bis(trifluoromethylsulfonyl)imide Ionic Liquid. [Link]
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Applications of Polyvinylidene Fluoride-related materials for Lithium-Ion Batteries. [Link]
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Basic Properties of [C 3 mim][NTf 2 ]/DEC/[Li][NTf 2 ] Systems. [Link]
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(PDF) A review on the impacts of fluorinated organic additives in lithium battery industry—an emerging source of per-and polyfluoroalkyl substances - ResearchGate. [Link]_polyfluoroalkyl_substances)
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Application Note & Protocol: Leveraging 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide for Efficient Carbon Dioxide Capture
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and other fields on the application of 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide, hereafter referred to as [BPy][TFSI], for the capture of carbon dioxide (CO₂). This guide delves into the underlying scientific principles, detailed experimental protocols, and critical data interpretation to facilitate the effective use of this ionic liquid in laboratory and industrial settings.
Introduction: The Promise of Ionic Liquids in CO₂ Capture
The increasing concentration of atmospheric CO₂ is a significant driver of climate change, necessitating the development of efficient and sustainable carbon capture technologies.[1] Traditional amine-based solvents, while effective, suffer from drawbacks such as high energy requirements for regeneration, volatility, and degradation.[1][2][3] Ionic liquids (ILs) have emerged as a promising alternative due to their unique physicochemical properties, including negligible vapor pressure, high thermal and chemical stability, and the ability to be structurally tailored for specific applications.[1][4][5]
Among the vast array of ILs, [BPy][TFSI] has garnered considerable attention for its favorable balance of properties for CO₂ capture. Its pyridinium-based cation and the bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) anion contribute to its high CO₂ solubility and stability.[6][7] This application note will provide a detailed overview of its properties, the mechanism of CO₂ absorption, and practical protocols for its use.
Physicochemical Properties of [BPy][TFSI]
A thorough understanding of the physicochemical properties of [BPy][TFSI] is essential for designing and optimizing CO₂ capture processes. Key properties are summarized in the table below.
| Property | Value | Temperature (°C) | Reference |
| Molecular Formula | C₁₁H₁₄F₆N₂O₄S₂ | - | [8] |
| Molecular Weight | 416.36 g/mol | - | [8] |
| Density | 1.45 g/cm³ | 23 | [8] |
| Viscosity | 59.0 cP | 25 | [8] |
| Melting Point | 26 °C | - | [8] |
| Conductivity | 1.54 mS/cm | 25 | [8] |
| Thermal Decomposition | High thermal stability | - | [4] |
Note: These values can be influenced by the purity of the ionic liquid and the presence of impurities such as water.
The relatively low viscosity of [BPy][TFSI] compared to some other ILs is advantageous for mass transfer operations in CO₂ absorption columns.[9] Its high thermal stability allows for regeneration at elevated temperatures without significant degradation.[4][7]
Mechanism of CO₂ Capture with [BPy][TFSI]
The capture of CO₂ by [BPy][TFSI] is predominantly a physical absorption process. Unlike chemical absorption with amines, no covalent bonds are formed between the CO₂ molecule and the ionic liquid. The mechanism can be understood through two primary interactions:
-
Lewis Acid-Base Interaction: CO₂ acts as a Lewis acid and interacts with the [TFSI]⁻ anion, which serves as a Lewis base. The fluorine atoms and sulfonyl groups on the anion play a significant role in this interaction. Spectroscopic analyses have provided evidence for this type of interaction.[10]
-
Free Volume: Ionic liquids have a significant amount of free volume within their structure. CO₂ molecules can occupy these voids, contributing to the overall solubility.
The combination of these factors allows for high CO₂ solubility, particularly at elevated pressures and lower temperatures.[11]
Diagram: Mechanism of CO₂ Physical Absorption in [BPy][TFSI]
Caption: Physical absorption of CO₂ in [BPy][TFSI].
Experimental Protocols
The following sections provide detailed protocols for the synthesis of [BPy][TFSI] and the measurement of its CO₂ absorption capacity.
This protocol describes a common method for the synthesis of [BPy][TFSI] via a two-step process involving quaternization followed by anion exchange.
Materials:
-
Pyridine
-
1-Bromobutane
-
Lithium bis(trifluoromethanesulfonyl)imide (Li[TFSI])
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Deionized water
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Standard glassware (round-bottom flasks, condensers, etc.)
Procedure:
Step 1: Synthesis of 1-Butylpyridinium Bromide ([BPy][Br])
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pyridine in an excess of 1-bromobutane.
-
Heat the mixture to reflux (approximately 70-80 °C) and stir for 24-48 hours.
-
Allow the reaction mixture to cool to room temperature. A white solid, 1-butylpyridinium bromide, will precipitate.
-
Filter the solid product and wash it with diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum.
Step 2: Anion Exchange to form [BPy][TFSI]
-
Dissolve the synthesized 1-butylpyridinium bromide and a stoichiometric amount of Li[TFSI] in deionized water in separate beakers.
-
Slowly add the Li[TFSI] solution to the 1-butylpyridinium bromide solution while stirring vigorously. A second, denser liquid phase ([BPy][TFSI]) will form.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Wash the ionic liquid phase several times with deionized water to remove any remaining lithium bromide.
-
Dissolve the washed ionic liquid in dichloromethane and dry the organic phase with anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the dichloromethane using a rotary evaporator.
-
Dry the final product, [BPy][TFSI], under high vacuum at an elevated temperature (e.g., 80 °C) for several hours to remove any residual water and solvent.
Diagram: Synthesis Workflow for [BPy][TFSI]
Caption: Workflow for gravimetric CO₂ solubility measurement.
The absorbed CO₂ can be removed from [BPy][TFSI], allowing for the regeneration and reuse of the ionic liquid. This is typically achieved through a temperature and/or pressure swing.
Apparatus:
-
The same setup as for the solubility measurement, or a dedicated regeneration vessel.
-
Heating system
-
Vacuum pump or a source of inert gas (e.g., N₂) for sparging.
Procedure (Temperature Swing):
-
After a CO₂ absorption experiment, isolate the CO₂-rich ionic liquid in the pressure vessel.
-
Increase the temperature of the vessel to a desired regeneration temperature (e.g., 60-100 °C).
-
As the temperature increases, the solubility of CO₂ decreases, and it will be released from the ionic liquid.
-
The released CO₂ can be vented or collected.
-
To enhance the removal of CO₂, a vacuum can be applied, or an inert gas can be bubbled through the ionic liquid.
-
Monitor the mass of the ionic liquid. Regeneration is complete when the mass returns to its initial, CO₂-free value.
Procedure (Pressure Swing):
-
Isolate the CO₂-rich ionic liquid at high pressure.
-
Rapidly decrease the pressure in the vessel to atmospheric pressure or below.
-
The sudden drop in pressure reduces the solubility of CO₂, causing it to be released.
-
Sparging with an inert gas can aid in the removal of the dissolved CO₂.
Spectroscopic Characterization of CO₂ Interaction
Spectroscopic techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can provide valuable insights into the interactions between CO₂ and [BPy][TFSI].
-
FTIR Spectroscopy: Changes in the vibrational modes of the [TFSI]⁻ anion upon CO₂ absorption can be observed, providing evidence for the Lewis acid-base interaction.
-
NMR Spectroscopy: ¹³C NMR can be used to probe the chemical environment of the CO₂ molecule dissolved in the ionic liquid. Changes in the chemical shifts of the carbon and nitrogen atoms in the pyridinium cation and the anion can also provide information about the interactions.
Conclusion
This compound is a promising ionic liquid for CO₂ capture applications due to its favorable physicochemical properties, high CO₂ solubility, and thermal stability. The protocols and information provided in this application note offer a comprehensive guide for researchers to effectively synthesize, characterize, and utilize [BPy][TFSI] for carbon capture studies. The physical absorption mechanism allows for efficient regeneration, making it a potentially sustainable solvent for industrial applications.
References
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Experimental Measurement of the Solubility and Diffusivity of CO2 in Room-Temperature Ionic Liquids Using a Transient Thin-Liquid-Film Method. (2025). ResearchGate. Retrieved from [Link]
-
CO2 Capture in Ionic Liquids: A Review of Solubilities and Experimental Methods. (n.d.). Hindawi. Retrieved from [Link]
-
Enhanced CO2 capture by reducing cation–anion interactions in hydroxyl-pyridine anion-based ionic liquids. (2017). Dalton Transactions. Retrieved from [Link]
-
Kinetics of CO2 capture by ionic liquid - CO2 binding organic liquid dual systems. (2015). Chemical Engineering and Processing: Process Intensification. Retrieved from [Link]
-
Measuring and modeling the solubility of carbon dioxide in protic ionic liquids. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Modeling of Solubility of CO2 in 1-Butylpyridinium Bis(trifluoromethylsulfonyl)imide Ionic Liquid using UNIFAC. (2014). ResearchGate. Retrieved from [Link]
-
State-of-the-Art of CO2 Capture with Ionic Liquids. (2012). Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Thermophysical Characterization of TFSI Based Ionic Liquid and Lithium Salt Mixtures. (2019). ResearchGate. Retrieved from [Link]
-
High-Pressure Solubility of Carbon Dioxide in 1-Butyl-3-methylpiperidinium Bis(trifluoromethylsulfonyl)imide Ionic Liquid. (2012). ResearchGate. Retrieved from [Link]
-
CO2 Capture and Separation Properties in the Ionic Liquid 1-n-Butyl-3-Methylimidazolium Nonafluorobutylsulfonate. (2014). ResearchGate. Retrieved from [Link]
-
Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. (2020). PMC. Retrieved from [Link]
-
Solubility of CO2 in pyridinium based ionic liquids. (2012). ResearchGate. Retrieved from [Link]
-
Surface-Response Analysis for the Optimization of a Carbon Dioxide Absorption Process Using [hmim][Tf2N]. (2022). MDPI. Retrieved from [Link]
-
X-ray Photoelectron Spectroscopy of Pyridinium-Based Ionic Liquids: Comparison to Imidazolium- and Pyrrolidinium-Based Analogues. (2012). ResearchGate. Retrieved from [Link]
-
Spectroscopic analysis of CO2 Solubility in DBU Ionic Liquids: Synthesis, Experimental and COSMO-RS Study. (2020). ResearchGate. Retrieved from [Link]
-
Ionic Liquids and Poly (Ionic Liquids) for CO 2 Capture: A Comprehensive Review. (n.d.). MDPI. Retrieved from [Link]
-
CO>2> capture mechanism of [DBUH][Im] under humid conditions. (n.d.). Queen's University Belfast. Retrieved from [Link]
-
Using Ionic Liquids to Improve CO2 Capture. (2022). MDPI. Retrieved from [Link]
-
Physicochemical Properties of Ionic Liquids [C3py][NTf2] and [C6py][NTf2]. (2011). ResearchGate. Retrieved from [Link]
-
Solubility of carbon dioxide (CO2) in four bis (Trifluoromethyl-Sulfonyl) imide ([Tf2N]) based ionic liquids. (2017). ResearchGate. Retrieved from [Link]
-
Bis(trifluoromethylsulfonyl)imide Ionic Liquids Applied for Fine-Tuning the Cure Characteristics and Performance of Natural Rubber Composites. (2021). PubMed Central. Retrieved from [Link]
-
CO2 Absorption by Solvents Consisting of TMG Protic Ionic Liquids and Ethylene Glycol: The Influence of Hydrogen Bonds. (2022). MDPI. Retrieved from [Link]
-
Implications of Anion Structure on Physicochemical Properties of DBU-Based Protic Ionic Liquids. (2022). PMC. Retrieved from [Link]
-
CO2 Absorption by Solvents Consisting of TMG Protic Ionic Liquids and Ethylene Glycol: The Influence of Hydrogen Bonds. (2022). Semantic Scholar. Retrieved from [Link]
-
Regeneration of CO2‐rich aqueous amine‐ionic liquid blends in CO2 capture process. (2021). ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide for Advanced Biomass Processing
Abstract
The transition towards a sustainable bio-economy necessitates efficient methods for converting lignocellulosic biomass into biofuels and value-added chemicals. A primary bottleneck in this process is the inherent recalcitrance of biomass, a complex matrix of cellulose, hemicellulose, and lignin. Ionic liquids (ILs) have emerged as powerful solvents capable of deconstructing this intricate structure.[1][2] This document provides a detailed guide on the application of 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide ([BPy][TFSI]), a pyridinium-based ionic liquid, for biomass processing. We will explore the fundamental mechanisms of action, present detailed protocols for biomass pretreatment and subsequent enzymatic hydrolysis, and discuss critical safety and handling procedures. This guide is intended for researchers and scientists in biorefining, green chemistry, and drug development seeking to utilize advanced solvent systems for biomass valorization.
Introduction: The Role of [BPy][TFSI] in the Biorefinery
Lignocellulosic biomass is the most abundant renewable carbon source on Earth.[3] Its valorization is central to reducing our reliance on fossil fuels. However, the rigid, interlinked structure of its primary components—cellulose, hemicellulose, and lignin—makes it highly resistant to chemical and biological conversion.[4] Effective pretreatment is therefore a critical first step to disrupt this recalcitrance and render the polysaccharides accessible for downstream processing, such as enzymatic hydrolysis.[5][6]
Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature.[7] They possess a unique combination of properties, including negligible vapor pressure, high thermal stability, and tunable solvency, making them attractive "green" alternatives to volatile organic solvents.[1][8][9] In the context of biomass, certain ILs can effectively dissolve and fractionate the lignocellulosic components.
This compound ([BPy][TFSI]) is a pyridinium-based IL that has garnered interest for its specific interactions with biomass. Pyridinium-based ILs have been noted for their efficacy as cellulose solvents.[3][10] While the bis(trifluoromethanesulfonyl)imide ([TFSI] or [Tf₂N]⁻) anion is generally considered weakly coordinating and less effective for cellulose dissolution compared to anions like acetate or chloride, the overall performance of the IL is a synergistic effect of both the cation and anion.[3] The primary role of [BPy][TFSI] in this context often shifts towards selective lignin extraction and biomass fractionation, which is a crucial step in many biorefinery concepts.
Physicochemical Properties of [BPy][TFSI]
A comprehensive understanding of the IL's properties is essential for process design and optimization.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄F₆N₂O₄S₂ | [8][11] |
| Molecular Weight | 416.36 g/mol | [8] |
| Density | 1.45 g/cm³ (at 23 °C) | [8] |
| Viscosity | 59.0 cP (at 25 °C) | [8] |
| Melting Point | < Room Temperature | [8] |
| Thermal Stability | High, suitable for various industrial processes. | [8] |
Mechanism of Action: Deconstructing Biomass with [BPy][TFSI]
The efficacy of an ionic liquid in biomass processing is rooted in its ability to disrupt the extensive hydrogen bond network within the plant cell wall.
-
Cellulose Dissolution: The dissolution of cellulose is primarily driven by the hydrogen bond basicity (β value) of the IL's anion, which interacts with the hydroxyl protons of the cellulose chains, breaking the intra- and intermolecular hydrogen bonds that hold them together in a crystalline structure.[3] While anions like acetate are highly effective, the pyridinium cation also plays a role in solvating the cellulose chains once the hydrogen bonds are disrupted.[10] Although [TFSI] has a low β value, the overall solvency can be modulated by temperature and the presence of co-solvents.[3]
-
Lignin Extraction: Lignin, an amorphous aromatic polymer, hinders the access of hydrolytic enzymes to cellulose.[12] ILs can effectively extract lignin from the biomass matrix.[13][14] Imidazolium- and pyridinium-based ILs have demonstrated a wide range of lignin solubilizing capacities.[15] The process involves the disruption of lignin-carbohydrate linkages and the solvation of the lignin polymer, allowing it to be separated from the solid cellulosic pulp.[12] This selective fractionation yields a cellulose-rich material that is more amenable to enzymatic hydrolysis and a relatively pure lignin stream that can be used for producing value-added products like composites or carbon fibers.[12][15]
Caption: Interaction of [BPy][TFSI] with biomass components.
Application Protocols
The following protocols provide a framework for the use of [BPy][TFSI] in a typical biomass processing workflow. Researchers should consider these as starting points to be optimized for specific biomass types and desired outcomes.
Protocol 1: Biomass Pretreatment and Lignin Fractionation
Objective: To selectively remove lignin from lignocellulosic biomass, thereby increasing the susceptibility of the remaining cellulose to enzymatic digestion.
Materials:
-
This compound ([BPy][TFSI]), >99% purity
-
Lignocellulosic biomass (e.g., pine wood flour, corn stover, bagasse), dried and milled (particle size < 0.5 mm)
-
Anti-solvent: Acetone/Water mixture (1:1 v/v)[14]
-
Deionized water
Equipment:
-
Glass reactor with overhead stirrer and temperature control (oil bath or heating mantle)
-
Vacuum oven
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Preparation: Dry the milled biomass in a vacuum oven at 60°C overnight to remove residual moisture.
-
Mixing: Add the dried biomass to the [BPy][TFSI] in the glass reactor at a 1:10 biomass-to-IL weight ratio.
-
Pretreatment: Heat the mixture to 120-150°C with constant stirring (e.g., 300 rpm) for 3-6 hours. The optimal time and temperature will vary depending on the biomass source.[16]
-
Cellulose Precipitation: Cool the mixture to approximately 70-80°C. Add the acetone/water anti-solvent (at a ratio of ~3:1 anti-solvent to IL volume) to the slurry while stirring. This will precipitate the cellulose-rich pulp.[14]
-
Separation & Washing: Filter the mixture to separate the solid pulp from the liquid phase (containing IL, dissolved lignin, and anti-solvent). Wash the pulp extensively with fresh anti-solvent, followed by deionized water, to remove any residual IL.
-
Drying: Dry the washed cellulose-rich pulp in a vacuum oven at 60°C until a constant weight is achieved. This pulp is now ready for enzymatic hydrolysis.
-
Lignin Recovery: To the filtrate from step 5, add deionized water (approximately doubling the volume) to precipitate the lignin. Alternatively, remove the acetone from the filtrate using a rotary evaporator, which will also cause the lignin to precipitate.[14]
-
Lignin Isolation: Recover the precipitated lignin by centrifugation or filtration. Wash the lignin with deionized water and dry.
-
IL Recycling: The remaining water/IL solution can be separated by evaporating the water under vacuum, allowing the [BPy][TFSI] to be recovered and reused.
Caption: Workflow for biomass pretreatment and fractionation.
Protocol 2: Enzymatic Hydrolysis of Pretreated Pulp
Objective: To convert the cellulosic component of the pretreated pulp into monomeric sugars (primarily glucose) using cellulase enzymes.
Materials:
-
Pretreated, dried cellulose-rich pulp (from Protocol 1)
-
Commercial cellulase enzyme cocktail (e.g., Cellic® CTec2)
-
50 mM Sodium Citrate buffer (pH 4.8-5.0)
-
Sodium azide (optional, to prevent microbial growth)
Equipment:
-
Shaking incubator
-
pH meter
-
Microcentrifuge
-
HPLC system with a suitable column (e.g., Bio-Rad Aminex HPX-87H) for sugar analysis
Procedure:
-
Slurry Preparation: Prepare a slurry of the pretreated pulp in the sodium citrate buffer at a solids loading of 5-10% (w/v). For example, add 1 g of pulp to a final volume of 20 mL of buffer in a 50 mL flask.
-
pH Adjustment: Ensure the pH of the slurry is within the optimal range for the enzyme cocktail (typically 4.8-5.0). Adjust with citric acid or sodium citrate if necessary.
-
Enzyme Addition: Add the cellulase enzyme cocktail. The loading is typically specified in Filter Paper Units (FPU) per gram of cellulose or as a volume/weight loading (e.g., 20 mg protein/g biomass).[17]
-
Incubation: Incubate the flasks in a shaking incubator at 50°C with agitation (e.g., 150 rpm) for 48-72 hours.
-
Sampling: Periodically, withdraw a small aliquot (e.g., 500 µL) of the slurry.
-
Sample Preparation: Immediately stop the enzymatic reaction by boiling the sample for 10 minutes. Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any remaining solids.
-
Analysis: Filter the supernatant through a 0.22 µm syringe filter and analyze for glucose and other sugar concentrations using HPLC.
-
Calculating Yield: The glucose yield can be calculated based on the initial cellulose content of the pretreated pulp.
Caption: Workflow for enzymatic hydrolysis of pretreated pulp.
Expected Results & Characterization
The pretreatment of lignocellulosic biomass with [BPy][TFSI] is expected to significantly enhance enzymatic saccharification yields. Without pretreatment, glucose yields from enzymatic hydrolysis of woody biomass are often low, typically in the range of 11-16%.[17] After IL pretreatment, these yields can increase dramatically, with reports of glucan conversion reaching over 80-90% under optimized conditions.[17]
Typical Hydrolysis Yields After IL Pretreatment:
| Biomass Type | Pretreatment Conditions | Glucose Yield (%) | Xylose Yield (%) | Reference |
| Almond Wood | [EOA][OAc] IL, 140°C, 3h | ~35.0 | ~27.9 | [17] |
| Walnut Wood | [EOA][OAc] IL, 140°C, 3h | ~38.3 | ~49.2 | [17] |
| Pine Wood | [Ch][Lys] IL | 28-83 | 23-80 | [17] |
| Mixed Woody Biomass | [Ch][Lys] IL | 91.7 (Glucan Conv.) | 100 (Xylan Conv.) | [17] |
Note: Data for similar IL systems are presented to illustrate expected improvements. Yields are highly dependent on biomass type and specific process conditions.
Safety and Handling of [BPy][TFSI]
While ionic liquids have low volatility, which reduces inhalation risks, they are still chemicals that require careful handling.[8] Direct contact should be avoided.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[18][19]
-
Handling: Use in a well-ventilated area or a chemical fume hood.[18] Avoid contact with skin, eyes, and clothing.[18] Wash hands thoroughly after handling.[20]
-
Storage: Store in a cool, dry place in a tightly sealed container. Keep away from strong oxidizing agents.[18]
-
Spills: For minor spills, absorb with an inert material (sand, vermiculite) and place in a suitable container for disposal.[18] For major spills, evacuate the area and alert emergency personnel.[18]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[21]
-
Eye Contact: Rinse cautiously with fresh water for at least 15 minutes, holding the eyelids open.[21] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[21]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[21]
-
Conclusion
This compound offers a promising solvent system for the fractionation of lignocellulosic biomass. Its ability to selectively extract lignin can significantly enhance the enzymatic digestibility of the remaining cellulose, a critical step in the production of biofuels and bio-based chemicals. The protocols outlined here provide a robust starting point for researchers to explore the potential of [BPy][TFSI]. Further optimization based on specific biomass feedstocks and integration with downstream conversion processes will be key to realizing its full potential in a sustainable biorefinery framework.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Hiyka. 1-Butylpyridinium Bis(trifluoromethylsulfonyl)Imide, 99%. [Link]
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Bandrés, I., et al. (2011). Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. Journal of Chemical & Engineering Data. [Link]
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Bandrés, I., et al. (2014). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. Journal of Chemical & Engineering Data. [Link]
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Bandrés, I., et al. (2014). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. ACS Publications. [Link]
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Swinburne University of Technology. (2020). Ionic-Liquid Extracted Lignin for Development of Novel Composites Materials. Swinburne figshare. [Link]
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V. A. Kruchinin, et al. (2014). DISSOLUTION OF CELLULOSE WITH PYRIDINIUM-BASED IONIC LIQUIDS: EFFECT OF CHEMICAL STRUCTURE AND INTERACTION MECHANISM. Russian Journal of Physical Chemistry B. [Link]
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Isik, M., Sardon, H., & Mecerreyes, D. (2014). Ionic Liquids and Cellulose: Dissolution, Chemical Modification and Preparation of New Cellulosic Materials. MDPI. [Link]
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Brandt, A., et al. (2010). Lignin extraction from biomass with protic ionic liquids. Green Chemistry. [Link]
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Liu, H., et al. (2019). Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects. RSC Advances. [Link]
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Zhang, Y., et al. (2023). A Review: Using Ionic Liquids for Lignin Extraction from Lignocellulose and High-Value Utilization. MDPI. [Link]
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Lee, S. H., et al. (2009). Ionic liquid-mediated selective extraction of lignin from wood leading to enhanced enzymatic cellulose hydrolysis. Biotechnology and Bioengineering. [Link]
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Friščić, T., et al. (2020). Efficient Enzymatic Hydrolysis of Biomass Hemicellulose in the Absence of Bulk Water. Angewandte Chemie. [Link]
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Wu, J., et al. (2004). Dissolubility of cellulose in ionic liquid 1-buty-3-methylimidazolium acetate. ResearchGate. [Link]
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H. M., N., et al. (2017). Lignin extraction from coconut shell using aprotic ionic liquids. BioResources. [Link]
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Modern Chemical. Revolutionizing Synthesis: The Role of 1-Butylpyridinium Bis(trifluoromethylsulfonyl)imide. [Link]
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An, Y., et al. (2021). Dissolution of cellulose with ionic liquids. ResearchGate. [Link]
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Chatel, G., et al. (2015). Hydrophobic Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids Pyrolysis: Through the Window of the Ultrasonic Reactor. ResearchGate. [Link]
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JoVE. (2022). Lignocellulosic Biomass Pretreatment with Ionic Liquids | Protocol Preview. YouTube. [Link]
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University of Zaragoza. (2014). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluor. [Link]
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Teixeira, R. S. S., et al. (2014). Biomass pretreatment: a critical choice for biomass utilization via biotechnological routes. ResearchGate. [Link]
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Li, C., et al. (2022). Process intensification strategies for green solvent mediated biomass pretreatment. Biotechnology Advances. [Link]
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Marcotullio, G., & De Jong, W. (2010). Acid Hydrolysis of Lignocellulosic Biomass: Sugars and Furfurals Formation. ResearchGate. [Link]
-
Das, L., et al. (2021). Efficient conversion of woody biomass to ethanol. Lawrence Berkeley National Laboratory - eScholarship. [Link]
-
D-Souza, J., et al. (2022). Extrusion-Biodelignification Approach for Biomass Pretreatment. MDPI. [Link]
-
Saini, J. K., et al. (2018). Lignin-Enzyme Interactions in the Hydrolysis of Lignocellulosic Biomass. PubMed. [Link]
-
Zabed, H., et al. (2019). Lignocellulosic Biomass: Understanding Recalcitrance and Predicting Hydrolysis. Frontiers in Chemistry. [Link]
-
Teixeira, R. S. S., et al. (2014). Biomass pretreatment: a critical choice for biomass utilization via biotechnological routes. PubMed Central. [Link]
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Application Notes and Protocols for In-Situ NMR Spectroscopy of Reactions in 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide
Introduction: A Paradigm Shift in Reaction Monitoring with Ionic Liquids
The continuous evolution of chemical synthesis towards more efficient, selective, and sustainable processes demands analytical techniques that can provide real-time, in-depth mechanistic insights. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive tool for monitoring reaction kinetics and identifying transient intermediates.[1] The choice of solvent is paramount in these studies, as it must not only facilitate the desired chemical transformation but also be amenable to high-resolution NMR analysis.
Traditionally, deuterated volatile organic compounds (VOCs) have been the solvents of choice. However, their volatility, flammability, and potential toxicity have driven the search for greener and safer alternatives. Ionic liquids (ILs), salts with melting points below 100°C, have emerged as promising candidates.[2][3] Their negligible vapor pressure, high thermal stability, and remarkable ability to dissolve a wide array of organic, inorganic, and organometallic species make them highly attractive for chemical synthesis and catalysis.[2][3]
This application note focuses on 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide ([C₄Py][NTf₂]) , a hydrophobic, air- and water-stable ionic liquid, as a medium for in-situ NMR reaction monitoring. We will delve into the unique advantages and challenges of using this IL, providing detailed protocols and expert insights to guide researchers, scientists, and drug development professionals in leveraging this versatile solvent for their kinetic and mechanistic studies.
[C₄Py][NTf₂]: A Versatile Medium for In-Situ NMR Studies
This compound is a member of the pyridinium-based family of ionic liquids. Its physicochemical properties make it particularly well-suited for NMR applications.
Key Properties of [C₄Py][NTf₂]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄F₆N₂O₄S₂ | [4] |
| Molecular Weight | 416.36 g/mol | [5] |
| Melting Point | 26 °C | [5] |
| Density (23 °C) | 1.45 g/cm³ | [5] |
| Viscosity (25 °C) | 59.0 cP | [5] |
| Appearance | Colorless to slightly yellow liquid | [6] |
The relatively low viscosity of [C₄Py][NTf₂] compared to many other ionic liquids is advantageous for NMR spectroscopy, as it leads to sharper spectral lines and more efficient molecular tumbling, which influences relaxation times. Its wide liquid range and high thermal stability allow for the study of reactions over a broad temperature spectrum.[2][7] Furthermore, the presence of both ¹H and ¹⁹F nuclei in its structure allows for multimodal NMR analysis.
Causality Behind Experimental Choices: Why [C₄Py][NTf₂]?
The selection of [C₄Py][NTf₂] as a solvent for in-situ NMR is driven by several key factors:
-
Chemical Inertness: The bis(trifluoromethanesulfonyl)imide anion ([NTf₂]⁻) is weakly coordinating and generally considered to be chemically inert under a wide range of reaction conditions, minimizing interference with the chemical reaction under investigation.
-
Broad Solvency: [C₄Py][NTf₂] can dissolve a diverse range of reactants, catalysts, and intermediates, enabling the study of a wide variety of chemical transformations in a homogeneous phase.[3]
-
NMR-Friendly Nuclei: The presence of the pyridinium cation provides distinct proton signals that are typically well-resolved from those of many organic reactants and products. The [NTf₂]⁻ anion offers a single, sharp resonance in the ¹⁹F NMR spectrum, which can serve as an internal standard or be used to probe interactions with fluorine-containing species.
-
Reduced Volatility: The negligible vapor pressure of [C₄Py][NTf₂] enhances safety and simplifies experimental setup, as there is no need for sealed NMR tubes to prevent solvent evaporation, even at elevated temperatures.[2]
Experimental Workflow for In-Situ NMR Reaction Monitoring in [C₄Py][NTf₂]
The following diagram outlines the general workflow for conducting an in-situ NMR experiment in [C₄Py][NTf₂].
Caption: General workflow for in-situ NMR reaction monitoring in [C₄Py][NTf₂].
Detailed Protocols
Protocol 1: Purification and Preparation of [C₄Py][NTf₂]
Rationale: Commercially available ionic liquids can contain impurities, such as residual halides from their synthesis or absorbed water, which can interfere with catalytic reactions and degrade NMR spectral quality. Therefore, a purification and drying step is crucial for obtaining reliable and reproducible results.
Materials:
-
This compound ([C₄Py][NTf₂])
-
Activated carbon
-
High-vacuum pump (Schlenk line)
-
Anhydrous dichloromethane (DCM)
-
0.2 µm syringe filter
Procedure:
-
Decolorization (Optional but Recommended): If the IL is colored, dissolve it in a minimal amount of anhydrous DCM. Add a small amount of activated carbon and stir the mixture for 2-4 hours at room temperature.
-
Filtration: Filter the mixture through a 0.2 µm syringe filter to remove the activated carbon.
-
Solvent Removal: Remove the DCM under reduced pressure.
-
Drying: Transfer the IL to a clean, dry flask and dry it under high vacuum (≤ 0.1 mbar) at 60-80 °C for at least 24 hours to remove residual water and other volatile impurities.[2]
-
Storage: Store the dried IL under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture reabsorption.
Protocol 2: Sample Preparation for In-Situ NMR
Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra and accurate quantitative data. The viscosity of the ionic liquid necessitates careful consideration of reactant concentrations and the use of an internal standard for quantification.
Materials:
-
Purified and dried [C₄Py][NTf₂]
-
Reactants and catalysts
-
Internal standard (e.g., 1,3,5-trimethoxybenzene, hexamethylbenzene)
-
High-quality 5 mm NMR tubes
-
Coaxial insert (optional, for external lock)
Procedure:
-
Prepare a Stock Solution: In a glovebox or under an inert atmosphere, prepare a stock solution of the internal standard in the purified [C₄Py][NTf₂]. A typical concentration is 10-20 mM.
-
Weigh Reactants: Accurately weigh the limiting reactant into a clean, dry vial.
-
Dissolve in IL: Add a precise volume of the [C₄Py][NTf₂] stock solution to the vial to achieve the desired reactant concentration (typically 0.1-0.5 M). Ensure complete dissolution.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. The final sample volume should be approximately 0.6 mL.
-
Locking:
-
Internal Lock: If the spectrometer can lock onto the deuterium signal from a small amount of a deuterated solvent (e.g., 1-2% v/v of benzene-d₆ or acetonitrile-d₃) that is miscible and unreactive, this can be added. However, this may alter the properties of the ionic liquid.
-
External Lock: A preferred method for neat ionic liquids is to use a coaxial insert containing a deuterated solvent (e.g., D₂O or acetone-d₆). This avoids any potential interaction of the lock solvent with the reaction mixture.
-
-
Pre-acquisition Equilibration: Allow the sample to equilibrate to the desired reaction temperature inside the NMR spectrometer for at least 10-15 minutes before initiating the reaction.
Protocol 3: NMR Data Acquisition for Kinetic Studies
Rationale: The higher viscosity of ionic liquids compared to conventional organic solvents leads to shorter T₂ relaxation times (broader lines) and can affect T₁ relaxation times. For quantitative NMR (qNMR), it is crucial to set the relaxation delay (D1) to at least 5 times the longest T₁ of the signals being quantified to ensure full relaxation and accurate integration.
Recommended NMR Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Angle | 30-45° | A smaller flip angle can be used to shorten the required relaxation delay, but 90° provides the best signal-to-noise. A compromise is often necessary for kinetic studies. |
| Relaxation Delay (D1) | ≥ 5 x T₁ (longest) | Ensures full relaxation for accurate quantification. T₁ values for protons in pyridinium ILs can vary significantly depending on their position and the solvent environment.[8] It is highly recommended to perform a T₁ inversion-recovery experiment on the starting material solution to determine the longest T₁ value. For initial experiments, a conservative D1 of 10-20 seconds is a reasonable starting point. |
| Acquisition Time (AQ) | 2-4 seconds | Should be long enough to ensure good digital resolution. |
| Number of Scans (NS) | 4-16 | Dependent on the concentration of the reactants. A balance must be struck between signal-to-noise and the time resolution required for the kinetic study. |
| Temperature | As required by the reaction | Ensure the temperature is stable throughout the experiment. |
Acquisition Strategy:
A pseudo-2D experiment is often the most reliable method for kinetic studies, where a series of 1D spectra are acquired at fixed time intervals.[1]
-
Initial Spectrum: Acquire a single spectrum of the reaction mixture before initiating the reaction to serve as the t=0 reference.
-
Reaction Initiation: If one of the reactants is thermally or photochemically sensitive, it can be added directly into the NMR tube inside the spectrometer. For reactions initiated by a soluble catalyst or reagent, a concentrated solution can be injected via a long syringe.
-
Pseudo-2D Acquisition: Immediately after initiation, start the pseudo-2D acquisition with a predefined number of increments (time points) and a set delay between each increment.
Data Analysis and Interpretation
Spectral Characteristics of [C₄Py][NTf₂]
-
¹H NMR: The spectrum will be dominated by the signals of the 1-butylpyridinium cation. The aromatic protons on the pyridinium ring will appear downfield (typically > 8.0 ppm), while the protons of the butyl chain will be in the aliphatic region (0.9-4.5 ppm).
-
¹⁹F NMR: The bis(trifluoromethanesulfonyl)imide anion will show a single, sharp resonance at approximately -79 to -80 ppm. This peak can be a useful reference for chemical shift and concentration.
-
¹³C NMR: The carbon signals of the cation will be present across the spectrum. Due to the lower sensitivity of ¹³C NMR, it is less commonly used for real-time reaction monitoring unless isotopically enriched materials are employed.
The following diagram illustrates the expected regions for the ¹H NMR signals of the [C₄Py]⁺ cation.
Caption: Expected ¹H NMR chemical shift regions for the 1-butylpyridinium cation.
Quantitative Analysis
The concentration of a reactant or product at a given time point can be determined by comparing the integral of its characteristic peak to the integral of the internal standard using the following equation:
Cₓ = (Iₓ / Nₓ) * (Nₛₜₔ / Iₛₜₔ) * Cₛₜₔ
Where:
-
Cₓ = Concentration of the analyte
-
Iₓ = Integral of the analyte peak
-
Nₓ = Number of protons giving rise to the analyte peak
-
Cₛₜₔ = Concentration of the internal standard
-
Iₛₜₔ = Integral of the internal standard peak
-
Nₛₜₔ = Number of protons giving rise to the internal standard peak
Plotting the concentration of reactants and products as a function of time allows for the determination of reaction rates and the elucidation of the reaction mechanism.
Case Study: Monitoring a Nucleophilic Substitution Reaction
To illustrate the application of this methodology, let's consider the monitoring of a hypothetical Sₙ2 reaction in [C₄Py][NTf₂].
Reaction: Benzyl bromide + Sodium azide → Benzyl azide + Sodium bromide
Protocol:
-
Prepare a stock solution of 1,3,5-trimethoxybenzene (internal standard) in purified [C₄Py][NTf₂].
-
In an NMR tube, dissolve a known amount of benzyl bromide.
-
Acquire a t=0 spectrum.
-
Add a solution of sodium azide in [C₄Py][NTf₂] to initiate the reaction.
-
Immediately begin a pseudo-2D ¹H NMR experiment, acquiring a spectrum every 5 minutes for 2 hours.
-
Monitor the disappearance of the benzyl bromide benzylic protons (singlet, ~4.5 ppm) and the appearance of the benzyl azide benzylic protons (singlet, ~4.3 ppm).
-
Quantify the concentrations of the reactant and product at each time point relative to the internal standard.
-
Plot the concentration data to determine the rate constant of the reaction.
Troubleshooting and Expert Recommendations
-
Broad NMR Signals: This is often due to high viscosity or the presence of paramagnetic impurities. Ensure the IL is thoroughly purified and consider running the experiment at a slightly elevated temperature to decrease viscosity.[2][7]
-
Inaccurate Quantification: This is typically caused by an insufficient relaxation delay (D1). Always measure the T₁ values of your compounds in the IL under the reaction conditions to ensure D1 is set appropriately (≥ 5 x T₁).[9]
-
Phase Separation: While [C₄Py][NTf₂] is a good solvent for many compounds, some nonpolar reactants or products may have limited solubility. If phase separation occurs, the reaction is no longer homogeneous, and NMR quantification will be inaccurate.
-
IL Reactivity: Although [C₄Py][NTf₂] is generally inert, highly basic or nucleophilic reactants could potentially deprotonate the pyridinium ring or react with the cation. It is important to consider the stability of the IL under the specific reaction conditions.
Conclusion
This compound is an excellent solvent for in-situ NMR reaction monitoring, offering a unique combination of low volatility, high thermal stability, and broad solvency. By following the detailed protocols and considering the expert recommendations outlined in this application note, researchers can effectively leverage the power of NMR spectroscopy to gain deep insights into reaction kinetics and mechanisms in this "green" and versatile ionic liquid. The ability to perform these studies in a safe and controlled manner makes [C₄Py][NTf₂] a valuable addition to the toolkit of any scientist in the fields of chemistry and drug development.
References
-
Alcalde, E., Dinarès, I., Ibanez, A., & Mesquida, M. N. (n.d.). 1 H-NMR chemical shift values of 1-butyl-3-methylimidazolium salt... ResearchGate. Retrieved January 4, 2026, from [Link]
- Bounsiar, R., Gascón, I., Amireche, F., & Lafuente, C. (2020). Volumetric properties of three pyridinium-based ionic liquids with a common cation or anion. Fluid Phase Equilibria, 521, 112732.
- Gascón, I., et al. (2015). Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions.
-
Why would T1 relaxation time change ~20 fold between solvents for the same substance? (2021, January 15). Chemistry Stack Exchange. Retrieved January 4, 2026, from [Link]
-
IMSERC. (n.d.). Kinetics / reaction monitoring. Retrieved January 4, 2026, from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics. Retrieved January 4, 2026, from [Link]
- Giernoth, R. (2011). NMR Spectroscopy of Ionic Liquids.
-
Hiyka. (n.d.). 1-Butylpyridinium Bis(trifluoromethylsulfonyl)Imide, 99%. Retrieved January 4, 2026, from [Link]
-
Magritek. (2020, December 22). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Retrieved January 4, 2026, from [Link]
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update.
- Giraud, N., et al. (2010). Practical Aspects of Quantitative NMR.
-
PubChem. (n.d.). This compound. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). Figure 3. T 1 and T 2 relaxation times measured at 325 K for protons H... Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). 19 F-NMR spectra of the examined mixtures. Peak assignments are also... Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). Fig. S1 (a) ATR-IR spectra and (b) 1 H NMR spectra of [BMIm][NTf 2 ]... Retrieved January 4, 2026, from [Link]
-
RoCo Global. (n.d.). 1-Butylpyridinium bis(trifluoromethylsulfonyl)imide, >99%. Retrieved January 4, 2026, from [Link]
-
Studylib. (n.d.). Ligand Substitution Reaction: NMR Spectroscopy Lab. Retrieved January 4, 2026, from [Link]
-
University of Cambridge. (n.d.). Kinetic Profiling by NMR. Retrieved January 4, 2026, from [Link]
-
University of Wisconsin-Madison. (2022, May 23). Monitoring Kinetics by NMR. Retrieved January 4, 2026, from [Link]
- Vici, A., et al. (2021). MAS-NMR of [Pyr13][Tf2N] and [Pyr16][Tf2N] Ionic Liquids Confined to Carbon Black: Insights and Pitfalls. Molecules, 26(21), 6688.
- Warmińska, D., & Cichowska-Kopczyńska, I. (2020). Thermodynamic study of binary mixtures of toluene with ionic liquids, 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, 1-hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide and 1-butylpyridinium bis(trifluoromethylsulfonyl)imide. Journal of Molecular Liquids, 304, 112754.
- Wodyński, A., et al. (2018). Evidence for NMR Relaxation Enhancement in a Protic Ionic Liquid by the Movement of Protons Independent of the Translational Diffusion of Cations. The Journal of Physical Chemistry B, 122(4), 1461-1468.
Sources
- 1. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C11H14F6N2O4S2 | CID 12184310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Butylpyridinium bis(trifluoromethylsulfonyl)imide, >99% | IoLiTec [iolitec.de]
- 6. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
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- 9. imserc.northwestern.edu [imserc.northwestern.edu]
Application Notes and Protocols for the Extraction of Metal Ions Using 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide
Introduction: The Role of Ionic Liquids in Modern Metal Extraction
The pursuit of efficient and environmentally benign methods for metal ion extraction is a cornerstone of sustainable chemistry, with profound implications for industries ranging from hydrometallurgy and electronics recycling to pharmaceutical purification. Traditional solvent extraction methods, often reliant on volatile organic compounds (VOCs), present significant environmental and safety concerns. Ionic liquids (ILs) have emerged as a compelling alternative, offering a unique combination of properties that make them highly suitable for these applications.[1][2]
1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide, denoted as [C4Py][NTf2], is a hydrophobic ionic liquid that has garnered attention for its potential in metal ion extraction.[3][4] Its negligible vapor pressure, high thermal stability, and tunable solvent properties position it as a "green" solvent capable of replacing conventional organic diluents.[3] This guide provides a comprehensive overview of the principles and protocols for utilizing [C4Py][NTf2] in the extraction of various metal ions, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of [C4Py][NTf2] is essential for designing and optimizing metal extraction processes.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄F₆N₂O₄S₂ | [4] |
| Molecular Weight | 416.36 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | |
| Density | 1.45 g/cm³ (at 23 °C) | [3] |
| Viscosity | 59.0 cP (at 25 °C) | [3] |
| Conductivity | 1.54 mS/cm (at 25 °C) | [3] |
| Melting Point | < Room Temperature | [3] |
| Thermal Stability | High | [3] |
| Solubility in Water | Low (hydrophobic) | [2] |
Fundamental Principles of Metal Ion Extraction with [C4Py][NTf2]
The extraction of metal ions from an aqueous phase into an ionic liquid phase is governed by the principles of liquid-liquid extraction, where the partitioning of the metal species is driven by the formation of a neutral, hydrophobic complex that is soluble in the ionic liquid. The extraction mechanism can vary depending on the specific metal ion and the composition of the aqueous phase.
Mechanism of Extraction
The primary mechanism for the extraction of metal ions using pyridinium-based ionic liquids like [C4Py][NTf2] often involves a cation exchange process. For instance, in the extraction of divalent metal ions (M²⁺), the process can be generalized as follows:
M²⁺(aq) + 2[C4Py]⁺(IL) ⇌ [M(C4Py)₂]²⁺(IL)
In some cases, particularly with protic pyridinium ionic liquids, the extraction can proceed through the release of a proton from the pyridinium cation, which then allows the pyridinium nitrogen to coordinate with the metal ion.
Another prevalent mechanism is anion exchange, especially when the metal exists as an anionic complex in the aqueous phase (e.g., [AuCl₄]⁻). In this scenario, the anionic metal complex partitions into the ionic liquid phase by exchanging with the [NTf2]⁻ anion of the ionic liquid.[5]
The overall extraction process is a complex interplay of factors including:
-
pH of the aqueous phase: This influences the speciation of the metal ion and the protonation state of any coordinating ligands.
-
Presence of complexing agents: Chelating agents can be added to the aqueous or ionic liquid phase to enhance the selectivity and efficiency of the extraction.
-
Hydrophobicity of the ionic liquid: The low water solubility of [C4Py][NTf2] is crucial for minimizing the loss of the extractant to the aqueous phase.[2]
Experimental Protocols
The following protocols provide a general framework for the extraction of metal ions using [C4Py][NTf2]. It is imperative that researchers optimize these protocols for their specific applications.
Protocol 1: General Screening of Metal Ion Extraction
This protocol is designed for the initial assessment of the extraction efficiency of [C4Py][NTf2] for a range of metal ions.
Materials:
-
This compound ([C4Py][NTf2])
-
Aqueous solutions of metal salts (e.g., nitrates or chlorides) of known concentration (e.g., 100 ppm)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for metal ion concentration analysis.
Procedure:
-
Preparation of Phases: In a series of centrifuge tubes, pipette equal volumes (e.g., 2 mL) of the aqueous metal ion solution and [C4Py][NTf2].
-
Extraction: Tightly cap the tubes and vortex them vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and facilitate mass transfer between the two phases.
-
Phase Separation: Centrifuge the tubes at a moderate speed (e.g., 3000 rpm) for 10 minutes to achieve a clean separation of the aqueous and ionic liquid phases.
-
Sample Collection: Carefully collect an aliquot of the aqueous phase for analysis.
-
Analysis: Determine the concentration of the metal ion remaining in the aqueous phase using ICP-OES or AAS.
-
Calculation of Extraction Efficiency: The extraction efficiency (E%) can be calculated using the following formula: E% = [(C₀ - Cₑ) / C₀] * 100 where C₀ is the initial concentration of the metal ion in the aqueous phase and Cₑ is the equilibrium concentration of the metal ion in the aqueous phase after extraction.
Protocol 2: Selective Extraction of Copper(II)
This protocol is based on literature reports for the extraction of copper(II) using a closely related isomer, 3-butylpyridinium bis(trifluoromethanesulfonyl)imide, and is expected to be applicable to [C4Py][NTf2].
Materials:
-
[C4Py][NTf2]
-
Aqueous solution of Copper(II) sulfate or nitrate (e.g., 0.01 M)
-
pH meter and appropriate buffers (if pH adjustment is desired, though not strictly necessary for this specific extraction)
-
Spectrophotometer for colorimetric analysis (optional, for rapid screening)
Procedure:
-
Phase Contact: Combine equal volumes of the aqueous copper(II) solution and [C4Py][NTf2] in a separation funnel.
-
Equilibration: Shake the funnel vigorously for 15-30 minutes to allow the extraction to reach equilibrium.
-
Phase Separation: Allow the phases to separate. The lower, denser phase will be the ionic liquid.
-
Aqueous Phase Analysis: Drain the aqueous phase and determine the final copper(II) concentration. An extraction efficiency of approximately 82.6% can be expected under these conditions.
-
Stripping (Optional): To recover the extracted copper(II) and regenerate the ionic liquid, the [C4Py][NTf2] phase can be washed with a dilute solution of a strong acid (e.g., 0.1 M HNO₃). This will protonate the pyridinium nitrogen, releasing the copper(II) back into the aqueous phase.
Data Presentation: Extraction Efficiencies of Various Metal Ions
The following table summarizes the expected extraction efficiencies of various metal ions with pyridinium-based ionic liquids containing the bis(trifluoromethanesulfonyl)imide anion. It is important to note that while the data for Cu(II) is based on a closely related isomer, the efficiencies for other metals are indicative and may require optimization for [C4Py][NTf2].
| Metal Ion | Expected Extraction Efficiency (%) | Notes |
| Cu(II) | ~82.6% | Based on data for 3-butylpyridinium bis(trifluoromethanesulfonyl)imide. Extraction is feasible without a chelating agent. |
| Ag(I) | High | Pyridinium-based ILs show high selectivity for Ag(I). |
| Pd(II) | High | Task-specific pyridinium ILs demonstrate high extraction efficiency. |
| Pt(II) | High | Similar to Pd(II), high selectivity is observed with functionalized pyridinium ILs. |
| Zn(II) | Moderate | Extraction is possible, but may be less efficient than for other transition metals. |
| Cd(II) | Moderate | Similar to Zn(II), extraction efficiency may vary. |
| Fe(III) | Low to Moderate | Extraction efficiency is generally lower compared to other divalent transition metals. |
Visualizing the Workflow and Mechanisms
Diagrams created using Graphviz can help to visualize the experimental workflow and the proposed extraction mechanisms.
Caption: General experimental workflow for metal ion extraction using [C4Py][NTf2].
Caption: Proposed cation exchange mechanism for divalent metal ion extraction.
Conclusion and Future Outlook
This compound presents a promising and more environmentally friendly alternative to traditional organic solvents for the extraction of metal ions. Its favorable physicochemical properties, coupled with its ability to facilitate metal extraction without the need for additional complexing agents in certain cases, make it a valuable tool for researchers in various scientific disciplines. The protocols and data presented in this guide provide a solid foundation for the application of [C4Py][NTf2] in metal ion separation.
Further research is warranted to expand the library of quantitative extraction data for a broader range of metal ions with this specific ionic liquid. Investigating the synergistic effects of adding specific chelating agents and exploring the potential for its use in continuous extraction processes will undoubtedly unlock new applications and further solidify the role of pyridinium-based ionic liquids in the future of green chemistry and sustainable technologies.
References
-
Hiyka. (n.d.). 1-Butylpyridinium Bis(trifluoromethylsulfonyl)Imide, 99%. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Ionic Liquids-Assisted Solvent Extraction of Precious Metals from Chloride Solutions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. Retrieved from [Link]
-
PubMed. (n.d.). Pyridinium-based Task-specific Ionic Liquid with a Monothioether Group for Selective Extraction of Class b Metal Ions. Retrieved from [Link]
-
MDPI. (n.d.). Ionic Liquids as Components of Systems for Metal Extraction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Applications of Ionic Liquids in Metal Extraction. Retrieved from [Link]
-
ACS Publications. (2022). Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. Retrieved from [Link]
- Global NEST Journal. (n.d.). Extraction of Zinc Metal ions from Aqueous Solution Using Ionic Liquids. Retrieved from [https://journal.gnest.org/journal-paper/extraction-zinc-metal-ions-aqueous-solution-using-ionic-liquids]
- ResearchGate. (n.d.). Pyridinium-based Task-specific Ionic Liquid with a Monothioether Group for Selective Extraction of Class b Metal Ions. Retrieved from [https://www.researchgate.net/publication/229158569_Pyridinium-based_Task-specific_Ionic_Liquid_with_a_Monothioether_Group_for_Selective_Extraction_of_Class_b_Metal_Ions]
-
MDPI. (n.d.). Novel Task Specific Ionic Liquids to Remove Heavy Metals from Aqueous Effluents. Retrieved from [Link]
- ResearchGate. (n.d.). Extraction of Heavy Metal Ions Using Ionic Liquids. Retrieved from [https://www.researchgate.net/publication/342938069_Extraction_of_Heavy_Metal_Ions_Using_Ionic_Liquids]
- ResearchGate. (n.d.). Application of ionic liquids to solvent extraction. Retrieved from [https://www.researchgate.net/publication/285191264_Application_of_ionic_liquids_to_solvent_extraction]
- Alfa Chemistry. (n.d.). Ionic Liquids For Heavy Metal Extraction. Retrieved from [https://www.alfa-chemistry.com/technologies/ionic-liquids-for-heavy-metal-extraction.html]
-
ACS Publications. (2009). Removal of Metal Ions from Aqueous Solutions by Extraction with Ionic Liquids. Retrieved from [Link]
- ResearchGate. (n.d.). Metal Extraction with Ionic Liquids- based Aqueous Two - Phase System. Retrieved from [https://www.researchgate.net/publication/344583167_Metal_Extraction_with_Ionic_Liquids-based_Aqueous_Two-_Phase_System]
- ResearchGate. (n.d.). Liquid/liquid Extraction of Metal Ions in Room Temperature Ionic Liquids. Retrieved from [https://www.researchgate.
- Bohrium. (2022). ionic-liquids-curated-by-machine-learning-for-metal-extraction. Retrieved from [https://www.bohrium.com/2022/08/23/ionic-liquids-curated-by-machine-learning-for-metal-extraction-1310.html]
- Cyclotron Institute. (n.d.). Studying the Mechanisms of Metal Extraction with Ionic Liquids. Retrieved from [https://cyclotron.tamu.edu/studying-the-mechanisms-of-metal-extraction-with-ionic-liquids/]
- Journal of Materials and Environmental Science. (n.d.). Extraction of the heavy metals from the aqueous phase in ionic liquid 1. Retrieved from [https://www.jmaterenvironsci.com/Journal/vol5-3/20-Rbaa.pdf]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide ([C₄Py][NTf₂])
Welcome to the technical support center for 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide, a versatile ionic liquid (IL) used in applications ranging from electrochemistry to chemical synthesis.[1][2] The performance of [C₄Py][NTf₂] is critically dependent on its purity. Even trace amounts of impurities such as water, halides, and residual organic starting materials can significantly alter its physicochemical properties, including viscosity, conductivity, and electrochemical window, potentially leading to erroneous experimental results.[3][4][5]
This guide provides practical, field-proven troubleshooting advice and detailed protocols to help you diagnose and resolve common purity issues encountered during your research.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems in a question-and-answer format, providing both the "how" and the "why" for each step.
Q1: My ionic liquid appears discolored (yellow to brownish). What causes this, and how can I fix it?
A1: Causality & Resolution
Discoloration in pyridinium-based ionic liquids is typically caused by organic impurities or degradation byproducts. These can arise from unreacted starting materials, side reactions during synthesis, or slow decomposition upon exposure to air and light. These chromophores can interfere with optical measurements and may have unintended catalytic activity.
The most effective method for removing these impurities is through adsorption onto a high-surface-area material.
-
Primary Recommendation: Activated Carbon Treatment. Activated carbon is highly effective at adsorbing large, non-polar organic molecules and colored impurities due to its porous structure and extensive surface area.[6][7]
-
Secondary Recommendation: Alumina Column Chromatography. For stubborn impurities, passing the IL through a short plug of basic or neutral activated alumina can be effective. Alumina is a polar adsorbent that can remove polar impurities and some acidic species.[8]
See Protocol 2 for a detailed step-by-step guide on decolorization with activated carbon.
Q2: I suspect my [C₄Py][NTf₂] is contaminated with halide ions (Cl⁻, Br⁻) from its synthesis. How can I confirm this and remove them?
A2: Detection & Mitigation
Halide impurities are a frequent issue, especially when the IL is synthesized via a metathesis reaction from a halide precursor (e.g., 1-butylpyridinium bromide).[4] Halides are known to be detrimental to many electrochemical and catalytic applications, as they can corrode equipment and poison catalysts.[4]
Step 1: Detection
A simple qualitative test can quickly indicate the presence of halides. The "AgNO₃ test" involves adding a few drops of silver nitrate solution to a sample of your IL dissolved in deionized water. The formation of a white (AgCl) or cream (AgBr) precipitate indicates the presence of halide ions.[4] For quantitative analysis, ion chromatography is the standard method, capable of detecting halide concentrations below 8 ppm.[9][10]
See Protocol 4 for the qualitative AgNO₃ test procedure.
Step 2: Removal
Since [C₄Py][NTf₂] is hydrophobic (immiscible with water), the easiest way to remove water-soluble halide salts (like LiBr, a common byproduct) is by washing the IL with deionized water.[11]
-
Combine the ionic liquid with an equal volume of ultra-pure deionized water in a separatory funnel.
-
Shake vigorously for 2-3 minutes to allow the halide impurities to partition into the aqueous phase.
-
Allow the layers to separate completely. The denser ionic liquid will be the bottom layer.
-
Drain the lower IL layer. Discard the upper aqueous layer.
-
Repeat the washing process 3-5 times. After the final wash, test the aqueous layer with AgNO₃ to ensure no more precipitate forms.
-
Crucially, the IL will now be saturated with water and must be thoroughly dried under high vacuum.
Q3: My measurements (e.g., viscosity, conductivity) are inconsistent. Could water be the culprit, and how do I dry my IL properly?
A3: The Challenge of Water & Effective Drying
Yes, water is a pervasive and problematic impurity.[12] Even small amounts can significantly decrease viscosity and alter electrochemical properties.[5][13] Due to the hygroscopic nature of many ILs, they readily absorb moisture from the atmosphere.[14]
The most effective method for drying hydrophobic ILs like [C₄Py][NTf₂] is heating under high vacuum. This process removes volatile impurities like water and residual organic solvents without degrading the IL, which has a negligible vapor pressure.[2][15]
-
Mechanism: Applying a high vacuum (<0.1 mbar) significantly lowers the boiling point of water, allowing it to evaporate at a moderate temperature (e.g., 70-80 °C), where the IL itself remains thermally stable.[15]
See Protocol 1 for a detailed high-vacuum drying procedure.
Verification: The water content should be verified using coulometric Karl Fischer titration, which is the gold standard for accurately measuring low levels of moisture in solvents.[16] A water content below 100 ppm is generally considered "dry" for most applications.
Experimental Workflows & Logic
General Purification Workflow
The following diagram outlines a comprehensive purification strategy for a newly synthesized batch of [C₄Py][NTf₂].
Caption: General purification workflow for [C₄Py][NTf₂].
Troubleshooting Decision Tree
Use this diagram to diagnose the state of your ionic liquid and select the appropriate purification action.
Caption: Decision tree for troubleshooting [C₄Py][NTf₂] purity.
Frequently Asked Questions (FAQs)
Q: What is the acceptable level of impurities in [C₄Py][NTf₂]? A: This is highly application-dependent. For demanding electrochemical applications, water content should be <100 ppm and halide content <50 ppm. For general use as a solvent, higher levels may be tolerable. Always aim for the highest purity achievable and verify it with appropriate analytical methods.
Q: Can I use molecular sieves to dry [C₄Py][NTf₂]? A: While molecular sieves can remove water, vacuum drying is generally more effective for reaching very low water content in ionic liquids.[14][15] Furthermore, sieves can introduce fine particulate matter and may not be compatible with all ILs. For [C₄Py][NTf₂], high-vacuum drying is the superior and cleaner method.
Q: How should I store my purified ionic liquid? A: Store it in a tightly sealed glass container under an inert atmosphere (e.g., in a glovebox or a desiccator filled with argon or nitrogen). This prevents reabsorption of atmospheric moisture.
Detailed Experimental Protocols
Protocol 1: High-Vacuum Drying
Objective: To remove water and other volatile impurities.
Materials:
-
Schlenk flask or round-bottom flask
-
High-vacuum pump (<0.1 mbar) with a cold trap (liquid nitrogen or dry ice/acetone)
-
Heating mantle and temperature controller
-
Magnetic stirrer and stir bar
Procedure:
-
Place the ionic liquid in the Schlenk flask with a magnetic stir bar. The volume should not exceed half the flask's capacity.
-
Connect the flask to the high-vacuum line, ensuring the cold trap is in place between the flask and the pump to protect the pump oil.
-
Begin stirring at a moderate speed (e.g., 200-300 RPM).
-
Slowly open the flask to the vacuum. If the IL begins to bubble vigorously (outgassing), throttle the vacuum until it subsides.
-
Once a stable vacuum is achieved, slowly heat the flask to 70-80 °C.
-
Maintain these conditions (stirring, heat, vacuum) for at least 24 hours to ensure thorough drying.[16]
-
To stop, turn off the heater and allow the IL to cool to room temperature under vacuum.
-
Backfill the flask with an inert gas (e.g., nitrogen or argon) before opening it to the atmosphere.
-
Verify final water content using Karl Fischer titration.
Protocol 2: Purification using Activated Carbon
Objective: To remove colored organic impurities.
Materials:
-
[C₄Py][NTf₂] to be purified
-
High-purity activated carbon (decolorizing charcoal), ~1-2% by weight of the IL
-
An appropriate organic solvent in which the IL is soluble (e.g., ethyl acetate, dichloromethane)
-
Stir plate, stir bar, and Erlenmeyer flask
-
Celite® or a 0.22 µm PTFE syringe filter for filtration
Procedure:
-
Dissolve the ionic liquid in 5-10 volumes of the organic solvent in an Erlenmeyer flask.
-
Add the activated carbon (1-2% w/w) to the solution.
-
Stir the suspension vigorously at room temperature for 2-4 hours. For highly colored samples, this may be extended overnight.
-
Prepare a filtration setup. A Büchner funnel with a pad of Celite® over filter paper works well for larger volumes. For smaller scales, a syringe filter can be used.
-
Filter the mixture to remove the activated carbon. The resulting solution should be colorless. If color persists, a second treatment may be necessary.
-
Remove the organic solvent from the purified IL using a rotary evaporator.
-
Transfer the IL to a Schlenk flask and perform High-Vacuum Drying (Protocol 1) to remove any residual solvent and water.
Protocol 3: Purification using a Basic Alumina Column
Objective: To remove polar and acidic impurities.
Materials:
-
[C₄Py][NTf₂] dissolved in a minimal amount of a non-polar solvent (e.g., dichloromethane)
-
Activated basic alumina (Brockmann I, standard grade)
-
Chromatography column
-
Glass wool and sand
Procedure:
-
Place a small plug of glass wool at the bottom of the chromatography column. Add a thin layer of sand.
-
Prepare a slurry of the basic alumina in the chosen solvent and pour it into the column. Allow it to pack evenly.
-
Add another thin layer of sand on top of the alumina bed.
-
Carefully load the solution of the ionic liquid onto the top of the column.
-
Elute the ionic liquid using the same non-polar solvent, collecting the colorless fraction. Impurities will remain adsorbed on the alumina.
-
Remove the solvent from the collected fraction using a rotary evaporator.
-
Perform High-Vacuum Drying (Protocol 1) to ensure the final product is free of solvent and water.
Protocol 4: Qualitative Halide Test (AgNO₃)
Objective: To quickly screen for the presence of Cl⁻ or Br⁻ ions.
Materials:
-
Sample of the ionic liquid
-
Deionized water
-
0.1 M Silver Nitrate (AgNO₃) aqueous solution
-
Clean test tube
Procedure:
-
Place a small amount (~0.1 g) of the ionic liquid in the test tube.
-
Add ~2 mL of deionized water and shake to mix. If the IL was purified by water washing, use a sample of the final wash water instead of dissolving the IL itself.
-
Add 2-3 drops of the 0.1 M AgNO₃ solution.
-
Observe the solution against a dark background.
-
No change: Halide concentration is very low (Pass).
-
Formation of a precipitate: Halides are present (Fail). A white precipitate suggests Cl⁻, while a pale cream/yellow precipitate suggests Br⁻.[4]
-
Data Summary Table
| Drying Method | Typical Achievable Water Content | Pros | Cons |
| High-Vacuum w/ Heat | < 100 ppm | Highly effective, removes other volatiles, clean.[14][15] | Requires specialized equipment (vacuum pump), slower process. |
| Molecular Sieves (3Å) | 100 - 500 ppm | Simple, no heat required. | Less effective for very low water levels, potential for contamination.[15] |
| Azeotropic Distillation | < 200 ppm | Can be effective for large scales.[17] | Requires a suitable azeotroping agent, risk of agent residue.[17] |
References
- Drying methods for [Emim]+ based ionic liquid electrospray propellants - University of Illinois. (2022-01-04).
- Drying of Ionic Liquid by Mohammad Norazry bin Sulaiman. UTPedia.
- Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry - Lirias - KU Leuven.
- Determination of Halide Impurities in Ionic Liquids by Total Reflection X‑ray Fluorescence Spectrometry - SOLVOMET. (2014-03-17).
- Gas Drying Using Supported Ionic Liquids.
- Drying methods for [Emim]+ based ionic liquid electrospray propellants | AIAA SciTech Forum. (2021-12-29).
- Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts - PMC - NIH.
- CN111675678A - A kind of deep drying water removal method for ionic liquid - Google Patents.
- Composition and structural effects on the adsorption of ionic liquids onto activated carbon.
- (PDF) Modification of activated carbon using ionic liquids for concurrent elimination of micropollutants and antibiotic-resistant bacteria from wastewater - ResearchGate.
- Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains - NIH.
- Innovative Green Strategy for the Regeneration of Spent Activated Carbon via Ionic Liquid-Based Systems - MDPI.
- Quantification of Halide in Ionic Liquids Using Ion Chromatography - Research Explorer. (2004-04-01).
- 1-Butylpyridinium Bis(trifluoromethylsulfonyl)Imide, 99% - Hiyka.
- Quantification of Halide in Ionic Liquids Using Ion Chromatography - ResearchGate. (2025-08-06).
- Chapter 8: Adsorption of Ionic Liquids from Aqueous Streams on Activated Carbon - Books. (2023-11-17).
- Revolutionizing Synthesis: The Role of 1-Butylpyridinium Bis(trifluoromethylsulfonyl)imide.
- Halide ions effects on surface excess of long chain ionic liquids water solutions - PubMed. (2013-11-07).
- Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide | Journal of Chemical & Engineering Data - ACS Publications. (2024-09-10).
- Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - PMC - NIH.
- Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluor - Universidad de Zaragoza. (2024-08-23).
- DI-tech Activated Alumina, Fluoride & Arsenic Removal Media.
- Ionic liquid-coated alumina-pretreated micro gas chromatography columns for high-efficient separations - PubMed.
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- 11. Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. zaguan.unizar.es [zaguan.unizar.es]
- 14. arc.aiaa.org [arc.aiaa.org]
- 15. eplab.ae.illinois.edu [eplab.ae.illinois.edu]
- 16. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CN111675678A - A kind of deep drying water removal method for ionic liquid - Google Patents [patents.google.com]
"drying procedures for 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide before electrochemical experiments"
Technical Support Center: 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide ([C4Py][TFSI])
Guide: Drying Procedures for High-Fidelity Electrochemical Experiments
Welcome to the technical support guide for this compound, CAS Nr. 187863-42-9.[1][2] As a Senior Application Scientist, I have designed this resource to provide researchers and professionals with expert, field-proven guidance on the critical pre-analytical step of drying this ionic liquid (IL). Proper dehydration is paramount for achieving accurate and reproducible electrochemical data. This guide explains the causality behind the protocols and provides robust troubleshooting frameworks.
Frequently Asked Questions (FAQs)
Q1: Why is it absolutely critical to dry [C4Py][TFSI] before electrochemical experiments?
A1: The presence of water, even at parts-per-million (ppm) levels, severely compromises electrochemical measurements in ionic liquids. Water has two primary detrimental effects:
-
Narrowed Electrochemical Window: Water is electrochemically active and will electrolyze at potentials lower than the ionic liquid's decomposition limits. This significantly reduces the usable potential window, masking the true electrochemical behavior of the IL and your analyte.[3][4][5][6][7]
-
Interference Chemistry: Water can react with analytes or electrodes, and its presence can enhance the electrochemical signals of other dissolved impurities, leading to spurious redox peaks and misinterpreted results.[5][7] It also alters fundamental physical properties like viscosity and conductivity, affecting mass transport and overall system performance.[3][5]
Q2: [C4Py][TFSI] is considered a "hydrophobic" ionic liquid. Does it still need to be dried?
A2: Yes, absolutely. The term "hydrophobic" for ionic liquids is relative. While the bis(trifluoromethanesulfonyl)imide ([TFSI]⁻ or [NTf2]⁻) anion imparts significant water resistance compared to anions like tetrafluoroborate ([BF4]⁻) or halides, [C4Py][TFSI] will still absorb moisture from the ambient atmosphere over time.[3][4][5][6][8][9] For high-precision electrochemistry, assuming any ionic liquid is "dry enough" as-received is a critical experimental error.
Q3: What is the industry-standard method for verifying the dryness of an ionic liquid?
A3: The gold standard for accurately quantifying water content in ionic liquids is Karl Fischer (KF) Titration .[3][4][5][10] This technique is highly selective for water and can provide precise measurements down to the ppm level.[11] Both volumetric and coulometric KF titration methods are suitable.[11] Verifying the water content post-drying is a non-negotiable step for validating your procedure.
Q4: What is an acceptable water content level for electrochemical studies?
A4: For most high-fidelity applications, such as determining the precise electrochemical window or studying subtle redox processes, the water content should be reduced to below 20 ppm . Ideally, aiming for <10 ppm provides the most reliable and reproducible conditions. As-received ionic liquids can have water content ranging from several hundred to thousands of ppm.
Q5: How must I store the [C4Py][TFSI] after drying?
A5: To prevent reabsorption of atmospheric moisture, the dried ionic liquid must be handled and stored under an inert atmosphere. The best practice is to transfer the IL immediately after drying into a sealed container inside a nitrogen or argon-filled glovebox.[12] If a glovebox is unavailable, storage in a tightly sealed vial within a desiccator purged with an inert gas is a viable alternative for short periods.
Experimental Protocols & Methodologies
Protocol 1: High-Vacuum Drying (Recommended Method)
This method is highly effective for thermally stable ionic liquids like [C4Py][TFSI] and is widely cited for its efficacy.[9][13][14]
Principle: By applying a high vacuum at an elevated temperature, the vapor pressure of water is significantly increased relative to the negligible vapor pressure of the ionic liquid, facilitating its efficient removal.
Step-by-Step Methodology:
-
Preparation: Place the [C4Py][TFSI] sample in a Schlenk flask equipped with a magnetic stir bar. The flask should not be more than one-third full to maximize the surface area.
-
System Assembly: Connect the flask to a high-vacuum line (<0.1 mbar or ~0.05 kPa) equipped with a cold trap (liquid nitrogen or dry ice/acetone). The cold trap is crucial to protect the vacuum pump from water vapor.
-
Initial Degassing: Begin stirring the ionic liquid at room temperature under vacuum. You may observe initial bubbling as dissolved gases are removed. Continue for at least 1 hour or until bubbling subsides.
-
Heating: Immerse the flask in an oil bath and gradually increase the temperature to 80-100°C . Causality Note: This temperature range provides sufficient thermal energy to break water-ion interactions and promote evaporation without approaching the thermal decomposition temperature of the IL.
-
Drying Phase: Continue to heat under dynamic vacuum with vigorous stirring for a minimum of 24 hours .[9][14][15][16] For highly accurate work or larger volumes, 48-72 hours may be necessary. Causality Note: Stirring constantly renews the surface of the liquid, preventing the formation of a diffusion-limited layer and ensuring uniform drying.
-
Cooling & Storage: Turn off the heat and allow the flask to cool completely to room temperature under vacuum. Once cool, break the vacuum with a dry, inert gas (e.g., nitrogen or argon). Immediately transfer the flask into a glovebox for storage and use.
Protocol 2: Verification of Water Content via Karl Fischer Titration
This protocol assumes the use of an automated coulometric Karl Fischer titrator.
Step-by-Step Methodology:
-
Titrator Preparation: Ensure the titrator's anode and cathode solutions are fresh and the cell is conditioned to a low background drift, as per the manufacturer's instructions.
-
Sample Extraction: Inside a glovebox, draw a precise amount of the dried [C4Py][TFSI] (typically 0.5 to 1.0 mL) into a gas-tight syringe. Accurately determine the mass of the IL sample.
-
Injection: Quickly remove the syringe from the glovebox and inject the sample into the KF titration cell. Ensure the needle tip is submerged in the anolyte.
-
Titration: Start the titration. The instrument will automatically titrate the water present and calculate the content based on the mass of the sample provided.
-
Analysis: Record the result in ppm (μg/g). If the water content is above the desired threshold (e.g., >20 ppm), the ionic liquid must be subjected to further drying.
Troubleshooting Guide
| Problem / Observation | Probable Cause(s) | Recommended Action & Scientific Rationale |
| The measured electrochemical window is significantly narrower than the literature value (~4.2 V).[1][8] | Residual Water: This is the most common cause. Water undergoes electrolysis at potentials within the IL's stability limits, artificially truncating the window.[3][7] | 1. Verify Water Content: Perform Karl Fischer titration. 2. Re-dry the IL: Subject the sample to the High-Vacuum Drying protocol for an extended period (e.g., an additional 24 hours). 3. Re-verify: Confirm dryness with another KF titration before use. |
| Unexpected, non-analyte redox peaks appear in the cyclic voltammogram. | 1. Water-Enhanced Impurity Signals: The presence of water can increase the solubility and mobility of other protic or electroactive impurities, making their redox signals more prominent.[5][7] 2. Oxygen Contamination: Dissolved oxygen can also produce reduction peaks. | 1. Ensure Rigorous Drying: The primary step is to eliminate water. 2. Inert Gas Sparging: Before your experiment (inside the glovebox), gently bubble ultra-high purity argon or nitrogen through the IL for 15-30 minutes to remove dissolved oxygen. |
| My post-drying KF titration still shows high water content (>50 ppm). | 1. Insufficient Drying: The time, temperature, or vacuum level was inadequate. 2. System Leak: The vacuum apparatus may have a leak, allowing atmospheric moisture to enter continuously. 3. Cold Trap Failure: An ineffective cold trap allows water vapor to cycle back from the pump. | 1. Extend Drying Time/Increase Temperature: Increase the duration to 48-72 hours or raise the temperature (do not exceed 120°C). 2. Inspect System: Check all seals and joints on your vacuum line for leaks. 3. Replenish Cold Trap: Ensure the cold trap remains filled with liquid nitrogen throughout the drying process. |
| The ionic liquid's viscosity seems low or its conductivity is inconsistent with specifications. | Water Content: Water acts as a co-solvent and significantly reduces the viscosity and alters the ionic conductivity of an IL by changing the ion-ion interactions and mobility.[17] | This is a strong physical indicator of water contamination. The only reliable solution is to dry the ionic liquid using the recommended protocol and verify the physical properties post-drying if necessary. |
Data & Parameters Summary
The following table summarizes key properties of [C4Py][TFSI] and the standard parameters for its preparation.
| Parameter | Value / Recommendation | Source(s) |
| Chemical Formula | C₁₁H₁₄F₆N₂O₄S₂ | [1][2] |
| Molecular Weight | ~416.36 g/mol | [1][2][8] |
| Density (23-25°C) | ~1.45 g/cm³ | [1][8] |
| Viscosity (25°C) | ~59.0 cP | [1][8] |
| Expected ECW (Dry) | ~4.2 V | [1][8] |
| Recommended Drying Method | High-Vacuum with Stirring | [13][14] |
| Drying Temperature | 80 - 100 °C | [13] |
| Drying Pressure | <0.1 mbar (~0.05 kPa) | [9][14][15][16] |
| Minimum Drying Duration | 24 hours | [9][14][15][16] |
| Target Water Content | < 20 ppm | - |
| Verification Method | Karl Fischer Titration | [3][4][5][10] |
Process & Logic Visualizations
Caption: Troubleshooting logic for common electrochemical issues with ionic liquids.
References
-
Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. Journal of Chemical & Engineering Data, ACS Publications. [Link]
-
Moisture Determination via Karl-Fischer Titration - Ionic Liquids. Hiyka. [Link]
-
Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. Queen's University Belfast Research Portal. [Link]
-
Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids | Request PDF. ResearchGate. [Link]
-
1-Butylpyridinium Bis(trifluoromethylsulfonyl)Imide, 99%. Hiyka. [Link]
-
Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. Semantic Scholar. [Link]
-
Effect of Humidity and Impurities on the Electrochemical Window of Ionic Liquids and its Implications for Electroanalysis. espace, Curtin's institutional repository. [Link]
-
This compound | C11H14F6N2O4S2. PubChem. [Link]
-
1-Butylpyridinium bis(trifluoromethylsulfonyl)imide, >99%. RoCo Global. [Link]
-
Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. Journal of Chemical & Engineering Data, ACS Publications. [Link]
-
Drying methods for [Emim]+ based ionic liquid electrospray propellants. University of Illinois Urbana-Champaign. [Link]
-
Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluor. Universidad de Zaragoza. [Link]
-
In Situ Determination of the Water Content of Ionic Liquids. ResearchGate. [Link]
-
Drying of Ionic Liquid by Mohammad Norazry bin Sulaiman. UTPedia. [Link]
-
Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. PMC, NIH. [Link]
-
Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. PMC, NIH. [Link]
-
Karl Fischer titration. Wikipedia. [Link]
-
How to dry an ionic liquid?. Monils Chemical Engineering Science & Technology (Shanghai) co., Ltd. [Link]
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Water in the Electrical Double Layer of Ionic Liquids on Graphene. PMC, PubMed Central. [Link]
-
Drying methods for [Emim]+ based ionic liquid electrospray propellants. AIAA SciTech Forum. [Link]
-
Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluor. ACS Publications. [Link]
-
Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1... Semantic Scholar. [Link]
-
The peculiar effect of water on ionic liquids and deep eutectic solvents. RSC Publishing. [Link]
-
Do Ionic Liquids Exhibit the Required Characteristics to Dissolve, Extract, Stabilize, and Purify Proteins? Past-Present-Future Assessment. PMC, PubMed Central. [Link]
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Ionic liquid. Wikipedia. [Link]
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Time- and Temperature-Dependent Growth Behavior of Ionic Liquids on Au(111) Studied by Atomic Force Microscopy in Ultrahigh Vacuum. ACS Publications. [Link]
-
Electrochemistry of Zirconium Tetrachloride in the Ionic Liquid N-Butyl-N-methylpyrrolidinium Bis(trifluoromethylsulfonyl)imide... ResearchGate. [Link]
-
How do I handle with ionic liquids?. ResearchGate. [Link]
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Technical Support Center: Enhancing Ionic Conductivity of Pyridinium-Based Ionic Liquids
Here is a technical support center for improving the ionic conductivity of pyridinium-based ionic liquids.
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and characterization of pyridinium-based ionic liquids (ILs), with a specific focus on optimizing their ionic conductivity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What fundamentally determines the ionic conductivity of a pyridinium-based ionic liquid?
Ionic conductivity in any electrolyte is primarily governed by two factors: the number of mobile charge carriers (ion concentration) and their mobility in an electric field.[1] For ionic liquids, which are composed entirely of ions, the key is ion mobility.[2] This mobility is heavily influenced by the IL's viscosity, temperature, and the specific structural characteristics of its constituent cation and anion.[2][3] A lower viscosity and smaller, less-interacting ions generally lead to higher ionic conductivity.
Q2: How does the structure of the pyridinium cation, specifically the alkyl chain length, impact conductivity?
The length of the alkyl chain attached to the nitrogen atom of the pyridine ring has a significant effect.[4][5]
-
Short Alkyl Chains: Generally lead to lower viscosity and higher ionic conductivity because the smaller cations can move more freely.
-
Long Alkyl Chains: Increasing the alkyl chain length tends to increase van der Waals interactions, leading to higher viscosity and consequently, lower ionic conductivity.[6][7]
Therefore, for high conductivity, shorter alkyl chains on the pyridinium cation are typically preferred.
Q3: Which anions are best for achieving high ionic conductivity in pyridinium ILs?
The choice of anion is critical.[4][8] Anions that are weakly coordinating and have a delocalized charge tend to form ILs with lower viscosities and higher conductivities. Fluorinated anions are commonly used for this purpose.[9]
-
High Conductivity Anions: Examples include bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), tetrafluoroborate ([BF₄]⁻), and dicyanamide ([N(CN)₂]⁻).[4][9] These anions generally lead to lower viscosity and facilitate greater ion mobility.
-
Lower Conductivity Anions: Halides like bromide (Br⁻) or chloride (Cl⁻) often result in more viscous ILs with stronger ion pairing, which reduces ionic conductivity.[8]
Q4: My newly synthesized pyridinium IL shows very low conductivity. What are the most common culprits?
The most common issues are impurities and high viscosity.
-
Impurities: Water, unreacted starting materials (e.g., pyridine, alkyl halides), and residual solvents are the primary suspects.[10] Halide impurities, even in small amounts after an anion exchange reaction, can significantly increase viscosity and decrease conductivity.
-
High Viscosity: This is an intrinsic property related to your IL's molecular structure. If the viscosity is inherently high due to the chosen cation-anion pair, conductivity will be low.[3]
-
Measurement Temperature: Conductivity is highly dependent on temperature. A measurement taken at a lower temperature will naturally be lower than one taken at a higher temperature.[11][12]
Q5: Can I improve the conductivity of an existing pyridinium IL without re-synthesizing it?
Yes, there are a few strategies:
-
Increase Temperature: Raising the temperature decreases the IL's viscosity and increases ion mobility, thereby boosting conductivity.[3][11][12] The temperature dependence can often be described by the Vogel-Fulcher-Tammann (VFT) equation.[6][9]
-
Add a Low-Viscosity Solvent: Mixing the IL with a low-viscosity organic solvent can significantly enhance conductivity by reducing the overall viscosity.[13][14] However, this creates a binary electrolyte, and the advantageous properties of neat ILs (like low volatility) may be compromised.[13]
-
Use Additives: Certain additives can be used to tailor the electrical conductivity of lubricants and other fluids, a principle that can be applied to ILs.[15]
Section 2: Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Problem 1: Unexpectedly Low Ionic Conductivity
| Possible Cause | Explanation & Recommended Solution |
| 1. Water Contamination | Many pyridinium ILs are hygroscopic. Absorbed water can increase viscosity and disrupt ion transport. Solution: Dry the IL under high vacuum (e.g., at 70-80 °C) for several hours or until a stable weight is achieved. Handle and store the IL in an inert atmosphere (e.g., a glovebox). |
| 2. Unreacted Starting Materials | Residual pyridine or alkyl halides from the initial synthesis step act as neutral impurities, increasing viscosity and lowering the concentration of charge carriers. Solution: After synthesis, wash the IL repeatedly with a solvent in which the IL is insoluble but the impurities are soluble (e.g., ethyl acetate, diethyl ether).[8] Confirm removal using NMR spectroscopy. |
| 3. Halide Impurities | After an anion exchange (metathesis) reaction, residual halide salts (e.g., NaBr, LiCl) can remain. These have a profound negative impact on conductivity. Solution: Ensure complete precipitation of the halide salt during the exchange reaction. Wash the resulting IL thoroughly with deionized water if it is hydrophobic. For hydrophilic ILs, more advanced purification using alumina or charcoal may be necessary.[16] A silver nitrate test can check for residual halides. |
| 4. High Intrinsic Viscosity | The chosen cation-anion pair may inherently form a viscous liquid due to strong intermolecular forces (e.g., hydrogen bonding, strong ion pairing). Solution: Re-evaluate the molecular design. Consider using a smaller cation (shorter alkyl chain) or a different anion known to produce less viscous ILs (e.g., [NTf₂]⁻ instead of a halide).[4][6] |
Problem 2: Inconsistent or Irreproducible Conductivity Measurements
| Possible Cause | Explanation & Recommended Solution |
| 1. Temperature Fluctuations | Ionic conductivity is highly sensitive to temperature.[17] Even small variations between measurements can lead to significant data scatter. Solution: Use a conductivity cell with a jacket connected to a circulating water bath to maintain a constant, precise temperature. Allow the sample to thermally equilibrate for at least 15-20 minutes before taking a measurement. Always report the temperature at which the measurement was taken. |
| 2. Electrode Polarization | At low frequencies, ions can accumulate at the electrode surfaces, creating a capacitance that interferes with the resistance measurement. This is common with two-electrode cells. Solution: Use a four-electrode conductivity probe, which minimizes polarization effects.[18][19] Alternatively, use Electrochemical Impedance Spectroscopy (EIS) and extract the bulk resistance from the high-frequency intercept of the Nyquist plot. |
| 3. Improper Calibration | An inaccurate cell constant will lead to systematically incorrect conductivity values. Solution: Calibrate the conductivity cell using standard KCl solutions of known conductivity.[18] Ensure the calibration standard's conductivity is in a similar range to your expected sample conductivity. |
| 4. Sample Contamination | Cross-contamination from previous samples or cleaning solvents can alter the reading. Solution: Thoroughly clean the conductivity cell between measurements. Rinse with a high-purity solvent (e.g., acetone or isopropanol) followed by the next sample to be measured (priming). Ensure the cell is completely dry before adding the new sample. |
Section 3: Experimental Protocols
Protocol 1: Synthesis of N-Butylpyridinium Bromide ([C₄Py][Br])
This protocol describes a common quaternization reaction.
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine pyridine (0.5 mol) and 1-bromobutane (0.5 mol).[8]
-
Reaction: Heat the mixture at 70 °C under reflux with vigorous stirring for 72 hours.[8] The product will often form as a separate, denser phase or a solid.
-
Purification: Cool the reaction mixture to room temperature. Wash the product repeatedly with ethyl acetate to remove any unreacted starting materials.[8]
-
Drying: Remove the residual ethyl acetate using a rotary evaporator. Further dry the product under high vacuum at an elevated temperature (e.g., 60-70 °C) to yield the final N-butylpyridinium bromide.
-
Characterization: Confirm the structure and purity using ¹H-NMR and ¹³C-NMR spectroscopy.[8]
Protocol 2: Anion Exchange to Synthesize [C₄Py][BF₄]
This protocol uses the product from Protocol 1 to create an IL with a different anion.
-
Dissolution: Dissolve the synthesized N-butylpyridinium bromide (0.05 mol) in a suitable solvent like acetone (20 mL).[8]
-
Metathesis: In a separate flask, dissolve an equimolar amount of sodium tetrafluoroborate (NaBF₄) (0.05 mol) in the same solvent. Add this solution to the pyridinium salt solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.[8] A precipitate of sodium bromide (NaBr) will form.
-
Separation: Filter the mixture to remove the precipitated NaBr.
-
Isolation: Evaporate the solvent from the filtrate using a rotary evaporator.
-
Final Purification & Drying: Wash the resulting IL to remove any remaining salts. Dry the final product, [C₄Py][BF₄], under high vacuum to remove all traces of solvent and moisture.
Protocol 3: Standardized Ionic Conductivity Measurement via EIS
-
Cell Preparation: Select a suitable conductivity cell (a two-electrode dip-type cell is common) and determine its cell constant by measuring the impedance of a standard KCl solution. The cell should be clean and completely dry.
-
Sample Handling: In an inert atmosphere (glovebox), transfer the dried ionic liquid into the conductivity cell.
-
Temperature Control: Place the cell in a thermostatically controlled environment (e.g., a jacketed beaker connected to a water bath or an oven) and allow it to equilibrate at the desired temperature for at least 20 minutes.[17]
-
Measurement: Connect the cell to an impedance spectrometer. Perform an impedance measurement over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Data Analysis: Plot the data in a Nyquist plot (-Z'' vs. Z'). The bulk resistance (R) of the ionic liquid is determined from the high-frequency intercept of the semicircle with the real axis.
-
Calculation: Calculate the specific conductivity (σ) using the formula: σ = L / (R * A) where L/A is the cell constant, and R is the measured resistance.
Section 4: Visualizations and Data
Workflow for IL Synthesis, Purification, and Analysis
Caption: Workflow for pyridinium IL synthesis and purification.
Troubleshooting Low Ionic Conductivity
Caption: Decision tree for troubleshooting low ionic conductivity.
Data Summary: Influence of Ion Structure on Properties
The following tables summarize general trends observed for pyridinium-based ionic liquids. Absolute values can vary significantly based on the specific cation, temperature, and purity.
Table 1: Effect of Anion on Ionic Conductivity and Viscosity (Constant Cation: 1-Butyl-3-methylpyridinium, [C₄Mepy]⁺)
| Anion | Typical Viscosity (mPa·s at 25°C) | Typical Ionic Conductivity (mS/cm at 25°C) | General Remarks |
| [NTf₂]⁻ | Low (~50-70) | High (~3-5) | Excellent choice for high conductivity applications. |
| [BF₄]⁻ | Moderate (~100-150) | Moderate (~1-3) | Common, but sensitive to hydrolysis which can produce HF. |
| [dca]⁻ | Low-Moderate (~70-120) | Moderate-High (~2-4) | Good conductivity, but potentially lower thermal stability. |
| [Br]⁻ | High (>500) | Low (<1) | Strong ion pairing leads to high viscosity. |
Note: Data are representative estimates compiled from trends in the literature.[6][9][20]
Table 2: Effect of Cation Alkyl Chain Length on Properties (Constant Anion: [NTf₂]⁻)
| Cation | Typical Viscosity (mPa·s at 25°C) | Typical Ionic Conductivity (mS/cm at 25°C) |
| 1-Ethyl-pyridinium | Lower | Higher |
| 1-Butyl-pyridinium | Baseline | Baseline |
| 1-Hexyl-pyridinium | Higher | Lower |
| 1-Octyl-pyridinium | Much Higher | Much Lower |
Note: This table illustrates the general trend that increasing alkyl chain length increases viscosity and decreases conductivity.[5][6][21]
Section 5: References
-
Solvent Properties of Pyridinium Ionic Liquids. Longdom Publishing. [Link]
-
The Influence of Cation Structure on the Chemical-Physical Properties of Protic Ionic Liquids. MDPI. [Link]
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Temperature Dependence on Density, Viscosity, and Electrical Conductivity of Ionic Liquid 1-Ethyl-3-Methylimidazolium Fluoride. MDPI. [Link]
-
Development of ionic liquid crystals based on pyridinium and picolinium cations. Taylor & Francis Online. [Link]
-
Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. NIH. [Link]
-
Density, dynamic viscosity, and electrical conductivity of pyridinium-based hydrophobic ionic liquids. ResearchGate. [Link]
-
Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. MDPI. [Link]
-
Temperature dependence of (a) viscosity and (b) ionic conductivity for... ResearchGate. [Link]
-
Tutorial 8-Ionic liquids for electrochemical energy storage. YouTube. [Link]
-
Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. Frontiers. [Link]
-
Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. PMC. [Link]
-
The factors affecting ionic conductivity. Online Sasta. [Link]
-
Synthesis and thermal characterization of mono and dicationicimidazolium-pyridinium based ionic liquids. Oriental Journal of Chemistry. [Link]
-
Study of the conductivity behavior of pyridinium-based ionic liquids. ResearchGate. [Link]
-
Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment. Journal of Chemical Theory and Computation. [Link]
-
Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. ACS Publications. [Link]
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Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. PMC. [Link]
-
About the Purification Route of Ionic Liquid Precursors. MDPI. [Link]
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Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. PubMed. [Link]
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Diketonylpyridinium Cations as a Support of New Ionic Liquid Crystals and Ion-Conductive Materials: Analysis of Counter-Ion Effects. MDPI. [Link]
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investigating viscosity and conductivity of ionic liquids. Institute For Research In Schools. [Link]
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Ionic Liquid Enhancement of Polymer Electrolyte Conductivity and their Effects on the Performance of Electrochemical Devices. ResearchGate. [Link]
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Methods of Synthesis and Purification of Ionic Liquids. ResearchGate. [Link]
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Development of ionic liquid crystals based on pyridinium and picolinium cations. UNL. [Link]
-
About the Purification Route of Ionic Liquid Precursors. Semantic Scholar. [Link]
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Pyridinium Ionic Liquids. ResearchGate. [Link]
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Common Issues with Conductivity Meters and How to Resolve Them. BOQU Instrument. [Link]
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8 Common Mistakes When Taking Conductivity Measurements. Hanna Instruments Blog. [Link]
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(PDF) About the Purification Route of Ionic Liquid Precursors. ResearchGate. [Link]
-
Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. lppm.ub.ac.id. [Link]
-
Developing New Sustainable Pyridinium Ionic Liquids: From Reactivity Studies to Mechanism-Based Activity Predictions. ResearchGate. [Link]
-
Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. ACS Publications. [Link]
-
What is the common way to measure ionic conductivity of a liquid electrolyte? How shall be the cell designed?. ResearchGate. [Link]
-
Ionic Liquids as Lubricant Additives for Tailoring the Lubricant Electrical Conductivity. ORNL. [Link]
-
How to measure the conductivity of an ionic solution. Quora. [Link]
-
How Do Ions Increase Conductivity?. Atlas Scientific. [Link]
-
Recent Strategies for Lithium-Ion Conductivity Improvement in Li7La3Zr2O12 Solid Electrolytes. MDPI. [Link]
-
Ionic Liquids in Synthesis: The Role of Pyridinium Salts. shenzhen-reagent.com. [Link]
-
Deepening of the Role of Cation Substituents on the Extractive Ability of Pyridinium Ionic Liquids of N-Compounds from Fuels. ResearchGate. [Link]
-
Variation of conductivity in aqueous solution of pyridinium ionic liquids. ResearchGate. [Link]
Sources
- 1. academics.su.edu.krd [academics.su.edu.krd]
- 2. Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]
- 4. longdom.org [longdom.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchinschools.org [researchinschools.org]
- 8. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ionic Liquids as Lubricant Additives for Tailoring the Lubricant Electrical Conductivity | ORNL [ornl.gov]
- 16. About the Purification Route of Ionic Liquid Precursors [mdpi.com]
- 17. Common Issues with Conductivity Meters and How to Resolve Them | BOQU [boquinstrument.com]
- 18. blog.hannainst.com [blog.hannainst.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recycling and Reuse of 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide ([BuPy][NTf₂])
Welcome to the technical support center for the recycling and reuse of 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide, hereafter referred to as [BuPy][NTf₂]. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile ionic liquid in their synthetic and catalytic processes. As an environmentally benign solvent with high thermal stability and low volatility, the ability to efficiently recycle and reuse [BuPy][NTf₂] is not only cost-effective but also aligns with the principles of green chemistry.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your post-reaction workup and purification of [BuPy][NTf₂].
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section is structured in a question-and-answer format to directly address challenges you may face during the recycling process.
Question 1: After my reaction, I have a single-phase mixture of my product and [BuPy][NTf₂]. How do I separate my organic product from the ionic liquid?
Answer:
The most common and effective method for separating organic products from [BuPy][NTf₂] is liquid-liquid extraction. This technique leverages the immiscibility of this hydrophobic ionic liquid with many nonpolar organic solvents.
Core Principle: Your target organic product will preferentially dissolve in a suitable organic solvent, leaving the ionic liquid behind.
Recommended Solvents for Extraction: A range of organic solvents can be effective for extracting nonpolar to moderately polar organic products. The choice of solvent will depend on the solubility of your specific product. Common choices include:
-
Diethyl ether
-
Ethyl acetate
-
Hexane
-
Toluene
-
Dichloromethane
Experimental Protocol: Liquid-Liquid Extraction
-
Solvent Selection: Choose an extraction solvent in which your product is highly soluble and [BuPy][NTf₂] is poorly soluble.
-
Procedure: a. Transfer the reaction mixture containing [BuPy][NTf₂] and your product to a separatory funnel. b. Add an equal volume of the selected organic extraction solvent. c. Gently invert the separatory funnel multiple times (avoid vigorous shaking to prevent emulsion formation) to ensure thorough mixing of the two phases. d. Allow the layers to separate. The denser ionic liquid phase will be at the bottom. e. Drain the lower ionic liquid phase into a clean flask. f. Collect the upper organic phase containing your product. g. To maximize product recovery, the ionic liquid phase can be washed again with fresh organic solvent.
-
Post-Extraction Processing: The collected organic layers can be combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed under reduced pressure to isolate your purified product.
Question 2: I'm performing a liquid-liquid extraction, but a stable emulsion has formed between the ionic liquid and my organic solvent. How can I break this emulsion?
Answer:
Emulsion formation is a common issue when performing liquid-liquid extractions with ionic liquids, especially if the reaction mixture contains surfactants or fine solid particles.
Causality: Emulsions are stabilized by a reduction in the interfacial tension between the two immiscible liquids. Vigorous shaking can exacerbate this issue.
Troubleshooting Steps for Emulsion Breaking:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (30 minutes to several hours). Sometimes, the emulsion will break on its own.
-
Gentle Agitation: Gently swirl the separatory funnel or stir the emulsion with a glass rod. This can help to coalesce the dispersed droplets.
-
Addition of Brine: Add a small amount of a saturated aqueous sodium chloride (brine) solution. The increased ionic strength of the aqueous phase can help to destabilize the emulsion.
-
Centrifugation: If the emulsion persists and the volume is manageable, transferring the mixture to centrifuge tubes and centrifuging can effectively separate the layers.
-
Filtration: In some cases, passing the emulsion through a pad of celite or glass wool can help to break it.
Question 3: My recycled [BuPy][NTf₂] is colored, even after extraction. How can I decolorize it?
Answer:
Residual colored impurities, often from starting materials, byproducts, or slight degradation of the ionic liquid, can persist after extraction. Adsorption with activated carbon is a highly effective method for removing these colored species.
Core Principle: Activated carbon has a high surface area and can adsorb large organic molecules and colored impurities.
Experimental Protocol: Decolorization with Activated Carbon
-
Preparation: Ensure the recycled [BuPy][NTf₂] is free of organic solvents from the extraction step by placing it under high vacuum.
-
Treatment: a. To the colored ionic liquid, add activated carbon (typically 1-5% by weight). b. Stir the mixture at room temperature for several hours (2-24 hours). The duration will depend on the nature and concentration of the impurities. c. For more stubborn colors, gentle heating (e.g., 50-60 °C) can be applied, but be mindful of the thermal stability of any remaining impurities.
-
Removal of Activated Carbon: a. The activated carbon can be removed by filtration. Due to the viscosity of the ionic liquid, this may be slow. Diluting the ionic liquid with a volatile solvent like dichloromethane or acetone can facilitate filtration. The solvent can then be removed under vacuum. b. Alternatively, centrifugation followed by decantation of the clear ionic liquid can be effective.
Question 4: How can I be sure my recycled [BuPy][NTf₂] is pure enough for reuse?
Answer:
Verifying the purity of your recycled ionic liquid is crucial to ensure consistent reaction outcomes. A combination of analytical techniques should be employed.
Purity Verification Methods:
| Analytical Technique | Parameter Measured | Interpretation of Results |
| ¹H and ¹⁹F NMR Spectroscopy | Chemical environment of protons and fluorine atoms. | Compare the spectrum of the recycled IL to that of the pure standard. The absence of new peaks indicates the removal of organic impurities. |
| FT-IR Spectroscopy | Functional groups. | The spectrum of the recycled IL should be identical to the pure standard. The presence of new bands may indicate residual impurities or degradation products. |
| Karl Fischer Titration | Water content. | [BuPy][NTf₂] is hydrophobic, but can still absorb some water. For most applications, a water content of <100 ppm is desirable. |
| UV-Vis Spectroscopy | Chromophoric impurities. | A clean UV-Vis spectrum with no significant absorbance in the visible region indicates the absence of colored impurities. |
Expected Spectroscopic Data for Pure [BuPy][NTf₂]:
-
¹H NMR (in CDCl₃): You should observe characteristic peaks for the butyl group and the pyridinium ring protons. The absence of peaks corresponding to your reactants or products is a key indicator of purity.
-
FT-IR (neat): Look for the characteristic vibrational bands of the pyridinium cation and the bis(trifluoromethanesulfonyl)imide anion. The spectrum should be free of bands from common organic functional groups like -OH or C=O, unless they are part of your desired product that was not fully extracted.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the typical recovery yield for [BuPy][NTf₂] after a reaction and extraction?
With careful liquid-liquid extraction techniques, recovery yields of over 95% are commonly achievable. Losses are primarily due to slight solubility in the extraction solvent and physical losses during transfers.
Q2: Can [BuPy][NTf₂] degrade during my reaction or the recycling process?
[BuPy][NTf₂] is thermally stable, but prolonged exposure to very high temperatures (>300 °C) or harsh chemical conditions (strong acids or bases) can lead to degradation. It is advisable to conduct reactions and recycling steps under the mildest conditions possible.
Q3: How many times can I recycle [BuPy][NTf₂]?
Theoretically, [BuPy][NTf₂] can be recycled multiple times. The practical limit depends on the efficiency of the purification process in removing all impurities after each use. It is recommended to re-analyze the purity of the ionic liquid after each recycling round to ensure it meets the requirements for your specific application.
Q4: My recycled [BuPy][NTf₂] has a high water content. How can I dry it effectively?
Since [BuPy][NTf₂] is hydrophobic, the majority of water can be removed by decantation if a separate phase is visible. To remove dissolved water, heating the ionic liquid under high vacuum (e.g., 80-100 °C) for several hours is an effective method. The final water content should be verified by Karl Fischer titration.
Q5: Are there any safety precautions I should take when recycling [BuPy][NTf₂]?
Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All extraction and solvent removal steps should be performed in a well-ventilated fume hood.
Section 3: Visualized Workflows
Workflow for Recycling [BuPy][NTf₂]
Caption: Decision tree for troubleshooting emulsion formation.
References
-
Revolutionizing Synthesis: The Role of 1-Butylpyridinium Bis(trifluoromethylsulfonyl)imide. (n.d.). Retrieved from [Link]
- Techniques for recovery and recycling of ionic liquids: A review. (2024). Science of The Total Environment, 922, 171238.
- Recovery and purification of ionic liquids from solutions: a review. (2018). RSC Advances, 8(59), 33774–33793.
-
Tips for Troubleshooting Liquid–Liquid Extraction. (2025). K-Jhil. Retrieved from [Link]
- Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. (2024).
-
Moisture Determination via Karl-Fischer Titration - Ionic Liquids. (n.d.). Hiyka. Retrieved from [Link]
- Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts. (2016). RSC Advances, 6(10), 8349-8357.
- Purity specification methods for ionic liquids. (2008).
- Application of Pyridinium Ionic Liquid as a Recyclable Catalyst for Acid-Catalyzed Transesterification of Jatropha Oil. (2012).
- A Multistep, Multicomponent Extraction and Separation Microfluidic Route to Recycle Water-Miscible Ionic Liquid Solvents. (2023). Industrial & Engineering Chemistry Research, 62(30), 11957–11966.
- Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. (2022). Energies, 15(2), 628.
- (PDF) Ionic Liquids Recycling for Reuse. (2012). In Ionic Liquids: Theory, Properties, New Solvents.
- Synthesis and Properties of Seven Ionic Liquids Containing 1-Methyl-3-octylimidazolium or 1-Butyl-4-methylpyridinium Cations. (2003).
-
Fig. S1 (a) ATR-IR spectra and (b) 1 H NMR spectra of [BMIm][NTf 2 ]... (n.d.). ResearchGate. Retrieved from [Link]
Sources
"mitigating impurities in the synthesis of 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide"
Welcome to the technical support center for the synthesis of 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide ([BPy][TFSI]). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this versatile ionic liquid. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of [BPy][TFSI]. Each problem is followed by an analysis of probable causes and a detailed, step-by-step solution.
Problem 1: My final product is yellow or brown, not colorless.
Probable Cause:
Coloration in the final product is a common issue that typically points to thermal degradation of the pyridinium cation or the presence of impurities from the starting materials. Pyridine is susceptible to oxidation and side reactions, especially at elevated temperatures over prolonged periods. The use of impure starting materials, particularly pyridine that has been stored improperly and has developed color, will directly translate to a colored final product.
Recommended Solution:
-
Purify the Starting Materials: Ensure the pyridine and 1-bromobutane are of high purity before starting the reaction. Pyridine should be distilled, preferably over potassium hydroxide (KOH), to remove water and colored impurities. 1-bromobutane should also be distilled to remove any oxidation byproducts.
-
Control Reaction Temperature: The initial quaternization reaction to form 1-butylpyridinium bromide ([BPy][Br]) is exothermic. Maintain strict temperature control, typically not exceeding 60-70°C. Overheating can lead to the formation of colored byproducts.[1]
-
Use an Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation-related side reactions that contribute to color.
-
Decolorization Protocol: If the final product is colored, it can often be purified using activated carbon.
-
Dissolve the impure [BPy][TFSI] in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of activated carbon (approximately 1-2% by weight).
-
Stir the mixture at room temperature for several hours.
-
Filter the solution through a pad of Celite® to remove the activated carbon.
-
Remove the solvent under reduced pressure.
-
Problem 2: My final product shows significant halide (bromide) contamination.
Probable Cause:
Halide contamination is arguably the most critical impurity to control in ionic liquid synthesis, as it can drastically alter the material's physicochemical properties and poison catalysts in subsequent applications.[2][3] This impurity arises from an incomplete anion metathesis (exchange) reaction between the 1-butylpyridinium bromide intermediate and the TFSI salt (e.g., LiTFSI).[3][4]
Recommended Solution:
-
Ensure Stoichiometric Control: Use a slight molar excess (e.g., 1.05 equivalents) of the TFSI salt (LiTFSI or KTFSI) during the anion exchange step to drive the reaction to completion.
-
Optimize Reaction Conditions: The anion exchange is typically performed in a solvent where the product ([BPy][TFSI]) is soluble but the halide salt byproduct (e.g., LiBr) is not, or in a biphasic system. Water is a common solvent for this step.
-
Implement a Rigorous Washing Protocol: The most effective way to remove residual halide and metal cation impurities is by repeated washing with deionized water. Since [BPy][TFSI] is hydrophobic, it will form a separate phase from the aqueous phase containing the water-soluble halide salts.
-
After the anion exchange reaction, separate the organic (ionic liquid) layer.
-
Wash the ionic liquid layer with deionized water (3-5 times its volume).
-
Vigorously stir the biphasic mixture for 30-60 minutes, then allow the layers to separate.
-
Discard the aqueous layer.
-
Repeat the washing process 5-10 times.
-
-
Verify Halide Removal: After washing, test the final aqueous wash for the presence of halide ions. A simple and effective method is to add a few drops of an aqueous silver nitrate (AgNO₃) solution. The absence of a precipitate (AgBr) indicates that the halide concentration is negligible. For quantitative analysis, ion chromatography is the preferred method.
Problem 3: The viscosity of my ionic liquid is lower than expected, and my yield is over 100%.
Probable Cause:
This is a classic sign of residual water in the final product. Many ionic liquids, including those with TFSI anions, are hygroscopic and can absorb a significant amount of water from the atmosphere or retain it from the washing steps.[5][6][7] Water drastically reduces the viscosity of ionic liquids and will inflate the final mass, leading to an apparent yield greater than the theoretical maximum.[5][8][9][10][11]
Recommended Solution:
-
Thorough Drying: After the water washing steps, the ionic liquid must be rigorously dried.
-
Transfer the product to a round-bottom flask.
-
Connect the flask to a high-vacuum line (Schlenk line).
-
Heat the ionic liquid to 70-80°C while stirring under high vacuum for at least 24-48 hours. This combination of heat and low pressure is essential to remove trace water.
-
-
Analytical Quantification: The water content should be quantified using Karl Fischer titration. For most applications, a water content of <100 ppm is desirable.
-
Proper Storage: Store the dried ionic liquid in a sealed container under an inert atmosphere (e.g., in a glovebox or a desiccator) to prevent reabsorption of atmospheric moisture.[1]
Frequently Asked Questions (FAQs)
Q1: What is the overall synthesis scheme for this compound?
The synthesis is a two-step process:
-
Quaternization: Pyridine undergoes a nucleophilic substitution reaction with 1-bromobutane to form the intermediate salt, 1-butylpyridinium bromide ([BPy][Br]).[1][12] This is typically done in a solvent like acetonitrile or ethanol, or neat.
-
Anion Metathesis: The bromide anion of the intermediate is exchanged for the bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) anion. This is achieved by reacting [BPy][Br] with a TFSI salt, most commonly lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), in a suitable solvent like water or dichloromethane.[4][13] The driving force for this reaction is often the precipitation of the inorganic halide salt (e.g., LiBr) or its preferential dissolution in an aqueous phase.[4]
Q2: Why is it so important to remove halide impurities?
Halide impurities, even at parts-per-million levels, can have a profound negative impact on the properties and performance of the ionic liquid.[2][3]
-
Electrochemical Applications: Halides narrow the electrochemical window of the ionic liquid, making it unsuitable for many battery and capacitor applications.
-
Catalysis: Halide ions can act as catalyst poisons, particularly for transition-metal catalysts, by strongly coordinating to the metal center and deactivating it.[2]
-
Physical Properties: Residual halides can affect key physical properties such as density, viscosity, and thermal stability, leading to poor reproducibility in experiments.[3]
Q3: Can I use other butyl halides, like 1-chlorobutane or 1-iodobutane, for the first step?
Yes, other butyl halides can be used, but the choice has practical implications. The reactivity order for the quaternization reaction is I > Br > Cl.
-
1-Iodobutane: Is more reactive and will lead to faster reaction times, but it is also more expensive and less stable.
-
1-Chlorobutane: Is less reactive, often requiring higher temperatures and longer reaction times, which can increase the likelihood of side reactions and color formation.[2]
-
1-Bromobutane: Represents a good compromise of reactivity, cost, and stability, making it the most commonly used reagent for this synthesis.[12][13]
Q4: What analytical techniques are essential for characterizing the purity of my final product?
A combination of techniques is necessary to confirm the identity and purity of the synthesized [BPy][TFSI]:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure of the cation and anion and can be used to detect organic impurities, such as unreacted starting materials.
-
Karl Fischer Titration: Specifically quantifies the water content, which is a critical parameter.[7][10][11]
-
Ion Chromatography: The gold standard for quantifying residual halide (bromide, chloride) and metal cation (Li⁺, K⁺) impurities.
-
Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition temperature of the ionic liquid.[13]
Experimental Protocols & Visualizations
Synthesis and Purification Workflow
The diagram below outlines the complete workflow from starting materials to the purified final product, highlighting the critical steps for impurity removal.
Caption: Overall workflow for the synthesis and purification of [BPy][TFSI].
Troubleshooting Logic for Common Impurities
This diagram provides a logical path for identifying and mitigating the most common impurities encountered.
Caption: Troubleshooting guide for key impurities in [BPy][TFSI] synthesis.
Data Summary Tables
Table 1: Common Impurities and Their Management
| Impurity | Source | Effect on Final Product | Recommended Analytical Technique |
| Halides (Br⁻, Cl⁻) | Incomplete anion metathesis reaction. | Narrows electrochemical window, poisons catalysts, alters physical properties. | Ion Chromatography, Silver Nitrate Test (Qualitative) |
| Water (H₂O) | Incomplete drying after aqueous workup, atmospheric absorption. | Decreases viscosity, alters density, inflates mass/yield.[5] | Karl Fischer Titration |
| Color Impurities | Use of impure starting materials, thermal degradation during quaternization. | Indicates degradation; may interfere with optical applications. | UV-Vis Spectroscopy |
| Organic Reactants | Unreacted pyridine or 1-bromobutane. | Affects purity and can participate in side reactions. | ¹H NMR Spectroscopy |
| Metal Cations (Li⁺, K⁺) | Residuals from the TFSI salt used in anion exchange. | Affects electrochemical performance and ionic conductivity. | Ion Chromatography, Atomic Absorption Spectroscopy (AAS) |
Table 2: Typical Reaction Conditions
| Step | Parameter | Recommended Value | Rationale |
| Quaternization | Temperature | 60-70°C | Balances reaction rate with minimizing thermal degradation. |
| Reactant Ratio | ~1:1.1 (Pyridine:1-Bromobutane) | Slight excess of the alkylating agent ensures full conversion of pyridine. | |
| Solvent | Acetonitrile or Neat | Acetonitrile facilitates the reaction; neat reactions minimize solvent removal steps. | |
| Anion Metathesis | Temperature | Room Temperature | The reaction is typically fast and does not require heating. |
| Reactant Ratio | ~1:1.05 ([BPy][Br]:LiTFSI) | A slight excess of the TFSI salt drives the equilibrium towards the product. | |
| Solvent | Deionized Water | Effectively dissolves the LiBr byproduct, facilitating its removal. |
References
- Process for preparing ionic liquids by anion exchange.
- 1-Butylpyridinium Bromide (CAS 874-80-6): Chemical Properties & Synthesis. (2025).
- 1-Butylpyridinium bromide 874-80-6 wiki. Guidechem.
- Synthesis of chiral ionic liquids by ion cross-met
- The peculiar effect of water on ionic liquids and deep eutectic solvents. RSC Publishing. (2018).
- Probing the Interactions between Ionic Liquids and Water: Experimental and Quantum Chemical Approach.
- Imidazolium ionic liquids: A simple anion exchange protocol.
- A purification method of ionic liquids to obtain their high purity.
- Effect of water and ionic liquids on biomolecules. PMC - NIH.
- Synthesis of Ionic Liquids. The Royal Society of Chemistry.
- Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. PMC - NIH.
- Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide.
- Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluor. Universidad de Zaragoza. (2024).
- Thermophysical properties of 1-alkylpyridinum bis(trifluoromethylsulfonyl)imide ionic liquids.
- Determination of Halide Impurities in Ionic Liquids by Total Reflection X‑ray Fluorescence Spectrometry. SOLVOMET. (2014).
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- 1. Page loading... [guidechem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. solvomet.eu [solvomet.eu]
- 4. Synthesis of chiral ionic liquids by ion cross-metathesis : en route to enantioselective water– ionic liquid extraction ( EWILE ), an eco-friendly va ... - Chemical Communications (RSC Publishing) DOI:10.1039/C2CC17799D [pubs.rsc.org]
- 5. The peculiar effect of water on ionic liquids and deep eutectic solvents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00325D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of water and ionic liquids on biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. zaguan.unizar.es [zaguan.unizar.es]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions in 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide ([BPy][TFSI])
Welcome to the technical support center for utilizing 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide ([BPy][TFSI]) as a reaction solvent. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this versatile ionic liquid (IL). Here, we address common challenges and provide in-depth, field-proven insights to optimize your experimental outcomes.
Introduction to [BPy][TFSI] as a Reaction Solvent
This compound is a hydrophobic, air- and water-stable ionic liquid with a unique set of properties that make it an attractive medium for a variety of chemical transformations.[1][2] Its high thermal stability, low volatility, and ability to dissolve a wide range of organic and inorganic compounds offer significant advantages over traditional volatile organic solvents.[1][2] However, like any specialized solvent system, its effective use requires an understanding of its specific characteristics. This guide will help you troubleshoot common issues and unlock the full potential of [BPy][TFSI] in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Reagent & Catalyst Solubility
Q1: My starting materials have poor solubility in [BPy][TFSI]. How can I improve this?
A1: Poor solubility can be a significant hurdle. Here’s a systematic approach to address this issue:
-
Temperature Adjustment: Gently heating the mixture can significantly improve the solubility of many compounds in [BPy][TFSI]. The viscosity of the ionic liquid also decreases with temperature, which can enhance mass transfer. However, be mindful of the thermal stability of your reactants and catalyst.
-
Co-solvent Addition: While one of the advantages of ionic liquids is their potential to replace traditional solvents, the use of a small amount of a co-solvent can be a pragmatic solution.
-
Non-polar co-solvents: For highly non-polar substrates, adding a small amount of toluene or hexane can be effective.
-
Polar aprotic co-solvents: Solvents like THF or dichloromethane can also aid in solubilizing polar organic molecules.
-
Protocol for Co-solvent Screening: Start with a 10% (v/v) addition of the co-solvent and observe the solubility at your desired reaction temperature. Incrementally increase the co-solvent percentage if needed, but be aware that this may alter the unique properties of the ionic liquid.
-
-
Modification of Reagents: If possible, consider modifying your starting materials to include more "IL-philic" functional groups. For instance, adding a small alkyl chain or an aromatic group can sometimes improve solubility.
Q2: My palladium catalyst appears to be insoluble or forms a heterogeneous mixture. Is this normal?
A2: The solubility of metal catalysts in [BPy][TFSI] can vary. While some palladium complexes are fully soluble, others may form suspensions or dispersions.
-
Homogeneous vs. Heterogeneous Catalysis: An apparently heterogeneous system is not necessarily detrimental. In some cases, the reaction may be occurring at the interface of the catalyst particles and the ionic liquid. The key is to ensure good stirring to maintain a uniform dispersion.
-
Ligand Effects: The choice of ligand plays a crucial role in the solubility of the palladium complex. Bulky, non-polar phosphine ligands may have limited solubility. Consider screening ligands with more polar or ionic character.
-
In-situ Catalyst Formation: Sometimes, generating the active catalytic species in situ from a more soluble precursor can be an effective strategy. For example, using a stable palladium(II) precatalyst that is reduced to the active palladium(0) species under the reaction conditions.
Section 2: Reaction Kinetics & Temperature Control
Q3: My reaction is sluggish in [BPy][TFSI] compared to conventional solvents. What factors could be at play?
A3: Slower reaction rates can often be attributed to the higher viscosity of ionic liquids.
-
Viscosity and Mass Transfer: [BPy][TFSI] has a significantly higher viscosity than common organic solvents like toluene or THF. This can limit the diffusion of reactants and slow down the reaction rate.
-
Stirring Efficiency: Ensure vigorous and efficient stirring to overcome mass transfer limitations in the viscous medium. A powerful overhead stirrer is often more effective than a standard magnetic stir bar.
Q4: Are there upper temperature limits I should be aware of when using [BPy][TFSI]?
A4: Yes. While [BPy][TFSI] has high thermal stability, it is not limitless.[2]
-
Thermal Decomposition: The thermal decomposition temperature of [BPy][TFSI] is generally high, but prolonged heating at very high temperatures can lead to degradation. It is advisable to consult the supplier's specifications for the recommended maximum operating temperature.
-
Reactant and Product Stability: The primary concern is often the thermal stability of your substrates, products, and catalyst. Always consider the decomposition temperature of the most sensitive component in your reaction mixture.
Section 3: Product Isolation & Ionic Liquid Recycling
Q5: I am struggling to extract my non-polar product from the [BPy][TFSI] phase. What is the best approach?
A5: Product extraction from ionic liquids is a common challenge due to the negligible vapor pressure of the solvent.
-
Liquid-Liquid Extraction: This is the most common method. Since [BPy][TFSI] is hydrophobic, extraction with non-polar organic solvents is feasible.
-
Recommended Solvents: Diethyl ether, hexane, or ethyl acetate are often effective for extracting non-polar to moderately polar organic products.
-
Protocol for Efficient Extraction:
-
Cool the reaction mixture to room temperature.
-
Add an equal volume of the extraction solvent.
-
Stir vigorously for 15-30 minutes.
-
Allow the phases to separate. This may take longer than with traditional solvent systems due to the viscosity of the IL. Centrifugation can be used to accelerate phase separation.
-
Carefully decant or pipette the organic layer.
-
Repeat the extraction 3-5 times to ensure complete recovery of the product.
-
-
-
Distillation/Sublimation: If your product is volatile or can be sublimed, this can be an excellent method for separation, leaving the non-volatile ionic liquid behind.
Q6: How can I effectively recycle the [BPy][TFSI] and the catalyst for subsequent reactions?
A6: One of the key advantages of using ionic liquids is the potential for catalyst and solvent recycling.[1][5]
-
Post-Extraction Recycling: After extracting your product with an organic solvent, the [BPy][TFSI] containing the catalyst can often be reused directly.
-
Procedure:
-
After the final extraction, place the ionic liquid phase under high vacuum for several hours to remove any residual extraction solvent.
-
The ionic liquid/catalyst system is now ready for the next reaction. Add fresh reactants and proceed.
-
-
-
Monitoring Catalyst Activity: It is important to monitor the activity of the recycled catalyst over several runs. A gradual decrease in yield may indicate catalyst deactivation or leaching.
Section 4: Impurities & Their Effects
Q7: I suspect my [BPy][TFSI] is contaminated with water. How will this affect my reaction?
A7: While [BPy][TFSI] is hydrophobic, it can still absorb small amounts of water from the atmosphere. The presence of water can have varied effects depending on the reaction.[6][7][8]
-
Protic Impurity: Water can act as a protic impurity, which can be detrimental in reactions sensitive to protons, such as those involving highly basic reagents.
-
Ligand for Metal Catalysts: In some transition metal-catalyzed reactions, water can act as a ligand, potentially influencing the catalytic cycle.
-
Hydrolysis: Water can lead to the hydrolysis of sensitive functional groups in your reactants or products.
-
Drying Procedure: To remove water, heat the ionic liquid to 60-80 °C under high vacuum for several hours before use. The water content can be monitored by Karl Fischer titration.[6][7]
Q8: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) is not working well. Could halide impurities be the issue?
A8: Yes, halide impurities (e.g., chloride, bromide) are a common issue in ionic liquids and can significantly impact palladium catalysis.[9][10]
-
Source of Halides: Halide impurities often originate from the synthesis of the ionic liquid itself, particularly if it involves a metathesis reaction with a halide salt.
-
Effect on Catalysis:
-
Catalyst Inhibition: Halide ions can coordinate strongly to the palladium center, inhibiting the binding of substrates and slowing down or even poisoning the catalyst.
-
Alteration of Catalytic Cycle: In some cases, halides can alter the operative catalytic mechanism, for example, by favoring a different oxidative addition pathway.[9]
-
-
Detection and Removal: Halide content can be checked using methods like ion chromatography. If significant halide contamination is suspected, purification of the ionic liquid may be necessary. Alternatively, purchasing high-purity, low-halide grade ionic liquid is recommended for sensitive catalytic applications.
Data & Protocols
Table 1: Key Physicochemical Properties of [BPy][TFSI]
| Property | Value | Source |
| Molecular Weight | 416.36 g/mol | [2] |
| Melting Point | 26 °C | [11][12] |
| Density (at 23 °C) | 1.45 g/cm³ | IoLiTec |
| Viscosity (at 25 °C) | 59.0 cP | IoLiTec |
| Thermal Stability | High | [2] |
Experimental Protocol: General Procedure for a Heck Reaction in [BPy][TFSI]
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [BPy][TFSI] (e.g., 2 mL).
-
Reagents: Add the aryl halide (1 mmol), the alkene (1.2 mmol), and a suitable base (e.g., triethylamine, 1.5 mmol).
-
Catalyst: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (if required, 2-4 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots, extracting with an organic solvent, and analyzing by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Extract the product with diethyl ether (3 x 5 mL).
-
Isolation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography.
-
Recycling: Place the remaining ionic liquid phase under high vacuum to remove residual solvent, and it can be reused for a subsequent reaction.
Visualizing Workflows
Diagram 1: Troubleshooting Workflow for Low Reaction Yield
Caption: A step-by-step guide to troubleshooting low reaction yields.
Diagram 2: Product Extraction and IL Recycling Workflow
Caption: Workflow for product isolation and ionic liquid recycling.
References
- Revolutionizing Synthesis: The Role of 1-Butylpyridinium Bis(trifluoromethylsulfonyl)imide. (URL not available)
-
The Heck Reaction in Ionic Liquids: Progress and Challenges. ([Link])
-
Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. ([Link])
-
Dissolution behavior of precious metals and selective palladium leaching from spent automotive catalysts by trihalide ionic liquids. ([Link])
-
Ionic Liquids in Palladium-Catalyzed Cross-Coupling Reactions. ([Link])
-
Diels-Alder reactions in pyridinium based ionic liquids. ([Link])
-
Recyclable and Highly Active Cationic 2,2′-Bipyridyl Palladium(II) Catalyst for Suzuki Cross-Coupling Reaction in Water. ([Link])
-
Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. ([Link])
-
Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions. ([Link])
-
How Does Temperature Affect The Rate Of A Reaction?. ([Link])
-
The effect of temperature on rates of reaction. ([Link])
-
Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluor. ([Link])
-
Effect of Temperature on Reaction Rates. ([Link])
-
Heck Reaction—State of the Art. ([Link])
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. ([Link])
-
Elucidation of Rate Variations for a Diels-Alder Reaction in Ionic Liquids from QM/MM Simulations. ([Link])
-
Oxygen Reduction Reaction in 1-Butyl-1-methyl-pyrrolidinium Bis(trifluoromethanesulfonyl)imide: Addition of Water as a... ([Link])
-
Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. ([Link])
-
Heck Reaction. ([Link])
-
Diels-Alder reaction in ionic liquids. ([Link])
-
Pd EnCat™ 30 Recycling in Suzuki Cross-Coupling Reactions. ([Link])
-
Pd EnCat™ 30 Recycling in Suzuki Cross-Coupling Reactions. ([Link])
-
Diels–Alder reactions in ionic liquids . A safe recyclable alternative to lithium perchlorate–diethyl ether mixtures. ([Link])
-
Effect of water on the stability of zinc in 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ionic liquid. ([Link])
-
Heck Reaction. ([Link])
-
1-Butylpyridinium Bis(trifluoromethylsulfonyl)Imide, 99%. ([Link])
-
Palladium-Catalyzed Reductive Heck Coupling of Alkenes. ([Link])
-
A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. ([Link])
-
Solubility of carbon dioxide (CO2) in four bis (trifluoromethyl-sulfonyl)imide ([Tf2N]) based ionic liquids. ([Link])
Sources
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- 2. hiyka.com [hiyka.com]
- 3. Surface-active ionic liquids for palladium-catalysed cross coupling in water: effect of ionic liquid concentration on the catalytically active species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C11H14F6N2O4S2 | CID 12184310 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. zaguan.unizar.es [zaguan.unizar.es]
- 7. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 9. The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. 1-Butylpyridinium bis(trifluoromethylsulfonyl)imide, >99% | IoLiTec [iolitec.de]
- 12. 1-Butylpyridinium bis(trifluoromethylsulfonyl)imide, >99% | IoLiTec [iolitec.de]
"troubleshooting viscosity issues with 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide at low temperatures"
Introduction: Welcome to the dedicated technical support guide for 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide (CAS: 187863-42-9). This resource is designed for researchers, scientists, and drug development professionals who are utilizing this versatile ionic liquid (IL) and may encounter challenges, particularly with its viscosity at low temperatures. As an ionic liquid, [BPy][Tf₂N] possesses a unique set of properties, including low volatility and high thermal stability, making it suitable for applications ranging from a green solvent in organic synthesis to an electrolyte in energy storage devices.[1][2] However, its transport properties, especially viscosity, are highly sensitive to temperature and purity, which can pose experimental challenges. This guide provides in-depth, field-proven insights to help you diagnose and resolve these issues effectively.
Core Physical Properties of [BPy][Tf₂N]
Understanding the fundamental properties of [BPy][Tf₂N] is the first step in troubleshooting. Its behavior is intrinsically linked to these values.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄F₆N₂O₄S₂ | [3][4] |
| Molecular Weight | 416.36 g/mol | [3][5][6] |
| Melting Point | 26 °C (299.15 K) | [5][6][7] |
| Viscosity | 59.0 cP at 25 °C (298.15 K) | [3][6] |
| Density | 1.45 g/cm³ at 23 °C (296.15 K) | [3][6] |
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and properties of [BPy][Tf₂N].
Q1: My [BPy][Tf₂N] solidified during my low-temperature experiment. Is this normal?
A1: Yes, this is expected behavior. The melting point of [BPy][Tf₂N] is 26°C (78.8°F).[5][6][7][8] Any experiment conducted at or below this temperature will likely result in the ionic liquid freezing or becoming a highly viscous, semi-solid glass. If your protocol requires a liquid phase below 26°C, you may need to consider adding a co-solvent or selecting a different ionic liquid with a lower melting point.
Q2: Why is the viscosity of my ionic liquid much lower than the value on the technical data sheet?
A2: The most common reason for lower-than-expected viscosity in ionic liquids is the presence of impurities, particularly water.[9][10] Water can be absorbed from the atmosphere and disrupts the intermolecular forces (Coulombic and van der Waals interactions) between the ions, which significantly reduces the bulk viscosity.[11][12] Even small amounts of absorbed water can have a noticeable effect.[10] Refer to the troubleshooting section for protocols on how to dry your sample.
Q3: Can I use a standard magnetic stirrer to mix [BPy][Tf₂N] at 30°C?
A3: It may be challenging. As the temperature approaches the melting point, the viscosity of [BPy][Tf₂N] increases dramatically. A standard magnetic stirrer may not have enough torque to create a vortex or ensure a homogeneous mixture. For highly viscous applications, an overhead mechanical stirrer is recommended for effective mixing.
Q4: Does the viscosity of [BPy][Tf₂N] change over time if stored properly?
A4: If stored in a tightly sealed, inert atmosphere (e.g., under argon or nitrogen) in a desiccated environment, its properties should remain stable. However, if the container is frequently opened or improperly sealed, the IL will absorb atmospheric moisture. This will lead to a gradual decrease in viscosity over time. It is good practice to re-verify the water content for long-term experiments or if results become inconsistent.
Part 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to identifying and solving specific viscosity-related problems.
Issue 1: Unexpectedly High Viscosity or Solidification Above Melting Point
You observe that the ionic liquid is significantly more viscous than expected at a temperature above 26°C, or it has solidified completely.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for high viscosity.
Potential Causes & Corrective Actions
-
Inaccurate Temperature Measurement: The most direct cause is the experimental temperature being lower than what is measured.
-
Diagnostic Protocol: Use a calibrated, secondary thermometer placed directly in a reference sample under identical conditions to verify the temperature reading of your apparatus.
-
Corrective Action: Calibrate your temperature controller and probe. Ensure the probe is correctly positioned to measure the bulk sample temperature, not the vessel wall or air temperature. Improve the insulation of your experimental setup to minimize heat loss.
-
-
Presence of Other Ionic Impurities: While less common with high-purity grade ILs, halide or other salt impurities from synthesis can alter the ionic lattice, potentially increasing the melting point or viscosity.[9]
-
Diagnostic Protocol: High-purity ILs from reputable suppliers are typically delivered with a Certificate of Analysis (CoA) indicating purity levels.[3] If you suspect contamination, techniques like ion chromatography can be used for analysis.
-
Corrective Action: If impurities are confirmed, either source a new batch of higher purity material or consider purification procedures, though these are often complex.
-
-
Dissolved Solutes or Gases: The introduction of certain solutes can increase viscosity through strong intermolecular interactions (e.g., hydrogen bonding) or by increasing the overall density and molecular crowding.
-
Diagnostic Protocol: Review your experimental components. Are you dissolving a high molecular weight polymer or a salt that could be interacting strongly with the [BPy]⁺ or [Tf₂N]⁻ ions?
-
Corrective Action: Characterize the viscosity of the IL with the solute at various concentrations to understand its effect. If the viscosity is too high, you may need to decrease the solute concentration or increase the temperature.
-
Issue 2: Inconsistent or Irreproducible Viscosity Measurements
You are getting different viscosity readings for what should be identical experiments.
Potential Causes & Corrective Actions
-
Variable Water Content: This is the most frequent cause of irreproducibility. Because [BPy][Tf₂N] is hygroscopic, its water content can change between experiments if not handled under controlled conditions.
-
Diagnostic Protocol: The definitive method for quantifying water content is Karl Fischer titration.[13][14][15] An indirect validation involves measuring the viscosity of an aliquot of your IL, rigorously drying the bulk sample under high vacuum, and re-measuring the viscosity. A significant and consistent increase in viscosity post-drying points to water as the culprit.
-
Corrective Action: Implement a standardized protocol for drying the ionic liquid before each use and handle it in a controlled atmosphere (e.g., a glovebox or with an inert gas blanket).
-
-
Thermal Disequilibrium: Insufficient time for the sample to reach thermal equilibrium before measurement will yield erroneous results. Viscosity is highly dependent on temperature, and even a small deviation can cause a large change in viscosity.[16]
-
Diagnostic Protocol: Monitor the sample temperature with a calibrated probe over time. The viscosity measurement should only be taken after the temperature has remained stable (e.g., ±0.1°C) for an extended period (e.g., 15-30 minutes).
-
Corrective Action: Modify your experimental procedure to include a mandatory thermal equilibration step before any measurements are taken.
-
-
Instrumentation Issues: Improper calibration or use of viscometers/rheometers can introduce significant error.
-
Diagnostic Protocol: Regularly calibrate your instrument using certified viscosity standards at the temperatures of interest. Ensure you are using the correct spindle/geometry for the expected viscosity range.
-
Corrective Action: Follow the manufacturer's calibration and operating procedures strictly. For low-temperature work, ensure the instrument's temperature control unit is functioning correctly and is rated for your target temperature.
-
Relationship Between Key Factors and Viscosity
Caption: Factors influencing the viscosity of [BPy][Tf₂N].
Part 3: Standardized Experimental Protocols
Adhering to standardized protocols is critical for achieving reproducible results.
Protocol 1: Drying this compound
Objective: To reduce the water content of the ionic liquid to a negligible and consistent level for reliable viscosity measurements.
Materials:
-
Schlenk flask or similar vacuum-rated vessel
-
High-vacuum pump (<1 mbar) with a cold trap
-
Stir plate and stir bar
-
Heating mantle or oil bath with temperature control
Procedure:
-
Sample Preparation: Place the ionic liquid into the Schlenk flask with a magnetic stir bar. Do not fill the flask more than halfway to avoid bumping.
-
Initial Degassing: Attach the flask to the Schlenk line. With stirring, apply vacuum gradually to prevent vigorous outgassing. If the sample bubbles excessively, reduce the vacuum and re-apply more slowly.
-
Heating and Drying: Once a stable vacuum is achieved, begin gentle heating to 70-80°C. Causality Note: Heating increases the vapor pressure of water, accelerating its removal. It also decreases the IL's viscosity, allowing trapped water to diffuse to the surface more easily.
-
Drying Duration: Continue drying under high vacuum with stirring for at least 24 hours.[14][15][17] For highly accurate work, 48 hours is recommended.
-
Cooling and Storage: Turn off the heat and allow the sample to cool to room temperature under vacuum. Once cool, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Validation (Optional but Recommended): Use Karl Fischer titration to confirm the final water content is below your required threshold (e.g., <50 ppm).[13]
-
Storage: Store the dried ionic liquid in a tightly sealed container inside a desiccator or glovebox.
Protocol 2: Accurate Low-Temperature Viscosity Measurement
Objective: To obtain a precise and reproducible viscosity measurement of [BPy][Tf₂N] at a specific low temperature.
Materials:
-
Calibrated viscometer or rheometer with a suitable temperature control unit (e.g., Peltier or circulating bath).
-
Appropriate geometry/spindle for the expected viscosity range.
-
Dried ionic liquid (from Protocol 1).
-
Calibrated temperature probe.
Procedure:
-
Instrument Calibration: Perform a calibration check of the viscometer using a certified viscosity standard at or near your target temperature.
-
Sample Loading: Quickly transfer the required volume of dried ionic liquid from its storage container to the viscometer's sample cell. Minimize exposure to the atmosphere.
-
Temperature Setting: Set the instrument's temperature control to your target temperature (e.g., 30°C).
-
Thermal Equilibration: Allow the sample to equilibrate at the set temperature for a minimum of 30 minutes. Causality Note: Ionic liquids have high heat capacities and viscosity, which can slow heat transfer.[9] A proper soak time is essential to ensure the entire sample is at a uniform temperature, preventing measurement artifacts from thermal gradients.
-
Measurement: Begin the viscosity measurement according to the instrument's operating procedure. For rotational viscometers, it is good practice to measure at several shear rates to check for any non-Newtonian behavior (shear thinning/thickening).
-
Data Recording: Record the temperature, viscosity, and shear rate. Repeat the measurement at least three times to ensure the reading is stable and reproducible.
-
Post-Measurement: Clean the instrument components thoroughly as per the manufacturer's instructions.
By understanding the intrinsic properties of [BPy][Tf₂N] and systematically addressing the key variables of temperature and purity, you can overcome the challenges associated with its low-temperature viscosity and achieve reliable, high-quality experimental data.
References
-
1-Butylpyridinium Bis(trifluoromethylsulfonyl)Imide, 99% - Hiyka. (n.d.). Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Keshavarz, A., et al. (2020). Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System. PMC - NIH. Retrieved from [Link]
-
Ionic liquid. (n.d.). In Wikipedia. Retrieved from [Link]
-
Alfa Chemistry. (2023, August 9). Exploring the World of Ionic Liquids [Video]. YouTube. Retrieved from [Link]
-
Gascón, I., et al. (2024). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. Journal of Chemical & Engineering Data, ACS Publications. Retrieved from [Link]
-
Gascón, I., et al. (2024). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluor. Universidad de Zaragoza. Retrieved from [Link]
-
Sung, B., et al. (2023). Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion. The Journal of Physical Chemistry B, ACS Publications. Retrieved from [Link]
-
Canongia Lopes, J. N., et al. (2020). Anomalous and Not-So-Common Behavior in Common Ionic Liquids and Ionic Liquid-Containing Systems. Frontiers in Chemistry. Retrieved from [Link]
-
Zhang, Z., et al. (2020). Densities and Viscosities of Ionic Liquid with Organic Solvents. MDPI. Retrieved from [Link]
-
Halim, N. S. A., et al. (2021). Prediction of the viscosity of imidazolium-based ionic liquids at different temperatures using the quantitative structure property relationship approach. New Journal of Chemistry, RSC Publishing. Retrieved from [Link]
-
Gascón, I., et al. (2024). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. PMC - NIH. Retrieved from [Link]
-
Sun, X., et al. (2018). Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. Frontiers in Chemistry. Retrieved from [Link]
-
Gascón, I., et al. (2020). Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. PMC - NIH. Retrieved from [Link]
-
Gascón, I., et al. (2024). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluor. ACS Publications. Retrieved from [Link]
-
Welton, T., et al. (2022). Pressing matter: why are ionic liquids so viscous?. PMC - PubMed Central. Retrieved from [Link]
-
Revolutionizing Synthesis: The Role of 1-Butylpyridinium Bis(trifluoromethylsulfonyl)imide. (n.d.). Retrieved from [Link]
-
Effect of Water on the Viscosities and Densities of 1Butyl3-methylimidazolium Dicyanamide and 1Butyl3-methylimidazolium Tricyanomethane at Atmospheric Pressure. (2020). Request PDF - ResearchGate. Retrieved from [Link]
-
Welton, T., et al. (2022). Pressing matter: why are ionic liquids so viscous?. Chemical Science, RSC Publishing. Retrieved from [Link]
-
Welton, T., et al. (2022). Pressing matter: why are ionic liquids so viscous?. RSC Publishing. Retrieved from [Link]
-
Thoisoi2. (2022, June 10). Experiments with expensive ionic liquids [Video]. YouTube. Retrieved from [Link]
-
Applications and Mechanisms of Ionic Liquids in Whole-Cell Biotransformation. (2018). MDPI. Retrieved from [Link]
-
Abnormal Viscosity Behaviour of Ionic Liquid 1‐n‐Butyl‐3‐methylimidazolium Chloride. (2008). AIP Publishing. Retrieved from [Link]
-
Modeling the Viscosity of Ionic Liquids and Their Mixtures Using ePC-SAFT and Free Volume Theory with an Ion-Based Approach. (2024). ACS Publications. Retrieved from [Link]
-
Material Science Frontiers: Ionic Liquids in Advanced Material Development. (n.d.). Retrieved from [Link]
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- 8. 1-Butylpyridinium bis(trifluoromethylsulfonyl)imide, >99% | IoLiTec [iolitec.de]
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- 17. zaguan.unizar.es [zaguan.unizar.es]
Validation & Comparative
A Comparative Guide for Researchers: 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide vs. Imidazolium-Based Ionic Liquids
In the dynamic landscape of chemical research, drug development, and materials science, the selection of an appropriate solvent or reaction medium is a critical decision that profoundly influences experimental outcomes. Ionic liquids (ILs), with their negligible vapor pressure, high thermal stability, and tunable physicochemical properties, have emerged as superior alternatives to volatile organic compounds.[1][2] This guide provides an in-depth, objective comparison between 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide ([C4Py][NTf2]) and a range of commonly utilized imidazolium-based ionic liquids, with a focus on empowering researchers, scientists, and drug development professionals to make informed decisions based on robust experimental data.
At a Glance: Key Physicochemical Properties
The fundamental differences in the cationic core—pyridinium versus imidazolium—give rise to distinct physicochemical properties that dictate their suitability for various applications. The following table summarizes key comparative data for [C4Py][NTf2] and a representative imidazolium-based analogue, 1-Butyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide ([BMIM][NTf2]).
| Property | This compound ([C4Py][NTf2]) | 1-Butyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide ([BMIM][NTf2]) | Justification & Implications for Research |
| Molecular Weight ( g/mol ) | 416.36[3][4] | 419.37 | The similar molecular weights suggest that differences in physical properties are primarily driven by the cation structure rather than mass. |
| Density (g/cm³ at ~25°C) | 1.45[3] | ~1.43 | The slightly higher density of the pyridinium IL may be a factor in applications requiring specific solvent densities, such as extractions or biphasic reactions. |
| Viscosity (cP at 25°C) | 59.0[3] | ~52 | The lower viscosity of [BMIM][NTf2] is generally advantageous, promoting faster mass transfer and reaction rates. Higher viscosity in [C4Py][NTf2] can be a consideration in applications where slower diffusion is desirable. |
| Conductivity (mS/cm at 25°C) | 1.54[3] | ~3.9 | The significantly higher conductivity of [BMIM][NTf2] makes it a more suitable candidate for electrochemical applications where efficient charge transport is crucial.[5] |
| Electrochemical Window (V) | 4.2[3] | ~4.1 - 5.7[6] | Both ionic liquids possess wide electrochemical windows, making them suitable for a broad range of electrochemical studies. The wider potential range of some imidazolium-based ILs can be advantageous for studying highly oxidizing or reducing species.[6][7] |
| Thermal Stability (Tonset, °C) | High[3] | High (e.g., [EMIM][NTf2] > 400°C) | Both classes of ILs with the [NTf2]⁻ anion exhibit excellent thermal stability, a key advantage over traditional organic solvents.[8][9] The specific onset of decomposition can be influenced by the cation structure and purity.[10] |
Delving Deeper: A Performance-Based Comparison
Beyond fundamental properties, the practical performance of these ionic liquids in key research areas reveals important distinctions.
Electrochemical Applications
In the realm of electrochemistry, including batteries, capacitors, and electrodeposition, ionic conductivity is a paramount performance metric.[11] Imidazolium-based ILs, particularly those with shorter alkyl chains like 1-ethyl-3-methylimidazolium ([EMIM]), generally exhibit higher conductivities compared to their pyridinium counterparts.[5] This is attributed to the lower viscosity and potentially more facile ion transport of the imidazolium cation.
However, the electrochemical stability window (ESW) is also a critical factor. Both [C4Py][NTf2] and imidazolium-based ILs with the [NTf2]⁻ anion offer wide ESWs, making them suitable for a variety of electrochemical processes.[3][6][7] The choice between them may therefore depend on the specific voltage requirements of the system and whether the slightly higher conductivity of the imidazolium IL is a decisive advantage.
Catalysis and Organic Synthesis
Both pyridinium and imidazolium-based ionic liquids have been successfully employed as solvents and catalysts in a wide array of organic reactions.[2] Their ability to dissolve a broad range of organic and inorganic compounds, coupled with their high thermal stability, allows for reaction conditions that are often unattainable with conventional solvents.[1][2]
The choice between the two often comes down to specific interactions with reactants and catalysts. The aromaticity and electron density of the pyridinium and imidazolium rings differ, which can influence reaction pathways and product selectivity. For instance, the C2 proton on the imidazolium ring can be acidic and participate in hydrogen bonding or even act as a precursor to N-heterocyclic carbenes, a class of powerful catalysts. This feature is absent in the pyridinium cation.
Drug Development and Biological Applications
In the context of drug development, ionic liquids are being explored as novel solvents for active pharmaceutical ingredients (APIs), as well as for their own potential biological activities.[12][13] Studies have shown that both pyridinium and imidazolium-based ILs can enhance the solubility of poorly soluble drugs.[12]
However, toxicity and biodegradability are major considerations in this field. Research indicates that the toxicity of both classes of ionic liquids is strongly dependent on the length of the alkyl chain on the cation, with longer chains generally leading to higher toxicity.[14][15][16] Some studies suggest that pyridinium-based ILs may exhibit higher toxicity than their imidazolium counterparts.[14][16] Furthermore, many imidazolium and pyridinium-based ILs are not readily biodegradable.[15][17] Therefore, careful toxicological and environmental impact assessments are crucial when considering these ILs for pharmaceutical applications.
Experimental Methodologies: Ensuring Data Integrity
To facilitate reproducible and reliable research, it is essential to employ standardized protocols for characterizing ionic liquids. The following are outlines of key experimental procedures.
Viscosity Measurement
A common and reliable method for determining the dynamic viscosity of ionic liquids is through the use of a rotational viscometer or a vibrating-wire viscometer.[18]
Step-by-Step Protocol using a Rotational Viscometer:
-
Calibration: Calibrate the viscometer using a standard fluid of known viscosity at the desired temperature.
-
Sample Preparation: Ensure the ionic liquid sample is free of impurities, particularly water, by drying under vacuum.
-
Temperature Control: Place the sample in the viscometer's temperature-controlled chamber and allow it to equilibrate to the target temperature.
-
Measurement: Begin the measurement by rotating the spindle at a series of defined speeds.
-
Data Acquisition: Record the torque required to rotate the spindle at each speed.
-
Calculation: The viscometer's software will calculate the dynamic viscosity based on the torque, spindle geometry, and rotational speed.
-
Replication: Repeat the measurement at each temperature to ensure reproducibility.
Conductivity Measurement
Ionic conductivity is typically measured using a conductivity meter with a two- or four-electrode cell.
Step-by-Step Protocol:
-
Calibration: Calibrate the conductivity cell using standard potassium chloride solutions of known concentrations.[19]
-
Sample Preparation: Use a dry, purified ionic liquid sample.
-
Temperature Control: Immerse the conductivity cell in the ionic liquid sample within a temperature-controlled bath and allow for thermal equilibrium.
-
Measurement: Apply an alternating voltage across the electrodes to prevent electrolysis and measure the resulting current.
-
Data Acquisition: The conductivity meter will measure the resistance of the solution and convert it to conductivity.
-
Replication: Perform measurements at various temperatures, ensuring the cell is cleaned and dried between samples.
Cyclic Voltammetry for Electrochemical Window Determination
Cyclic voltammetry (CV) is the standard technique for determining the electrochemical stability window of an electrolyte.[20]
Step-by-Step Protocol:
-
Cell Assembly: Assemble a three-electrode electrochemical cell, typically consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a quasi-reference electrode), and a counter electrode (e.g., platinum wire).[21][22]
-
Electrolyte Preparation: The ionic liquid serves as the electrolyte. It should be rigorously dried and deoxygenated by purging with an inert gas (e.g., argon or nitrogen).
-
Potential Sweep: Using a potentiostat, apply a potential to the working electrode and sweep it towards negative potentials until a significant cathodic current is observed (reductive limit). Then, reverse the sweep towards positive potentials until a significant anodic current is observed (oxidative limit).
-
Data Acquisition: Record the current response as a function of the applied potential.
-
ESW Determination: The electrochemical stability window is the potential range between the onset of the anodic and cathodic currents.
Conclusion and Future Outlook
The choice between this compound and imidazolium-based ionic liquids is not a matter of one being universally superior to the other. Instead, the optimal choice is application-specific and should be guided by a thorough understanding of their respective physicochemical properties and performance characteristics.
Imidazolium-based ILs, with their generally lower viscosities and higher conductivities, often present an advantage in electrochemical applications.[5] The unique reactivity of the imidazolium C2 proton can also be leveraged in certain catalytic systems. Conversely, pyridinium-based ILs like [C4Py][NTf2] offer a stable and robust alternative, and their distinct electronic properties may provide advantages in specific synthetic transformations.[23]
For applications in drug development, the toxicological profiles of both cation types must be carefully evaluated, with a particular focus on the influence of the alkyl chain length.[14][15][16]
As research into ionic liquids continues to expand, a deeper understanding of the structure-property relationships will undoubtedly lead to the design of even more specialized and efficient ILs. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to navigate the exciting and promising field of ionic liquids.
References
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NEW INTEGRATED MEASUREMENT PROTOCOL USING CAPILLARY ELECTROPHORESIS INSTRUMENTATION FOR THE DETERMINATION OF VISCOSITY, CONDUC - CORE. Available at: [Link]
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Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - MDPI. Available at: [Link]
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Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development - MDPI. Available at: [Link]
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Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range - PMC - NIH. Available at: [Link]
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Physicochemical Properties of Long Chain Alkylated Imidazolium Based Chloride and Bis(trifluoromethanesulfonyl)imide Ionic Liquids | Request PDF - ResearchGate. Available at: [Link]
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Dependency of Physicochemical Properties of Imidazolium Bis(Trifluoromethylsulfonyl)Imide-Based Ionic Liquids on Temperature and Alkyl Chain | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]
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Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - PMC - NIH. Available at: [Link]
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Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
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Dependency of Physicochemical Properties of Imidazolium Bis(Trifluoromethylsulfonyl)Imide-Based Ionic Liquids on Temperature and Alkyl Chain | Request PDF - ResearchGate. Available at: [Link]
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Physical Properties of Ionic Liquids Consisting of the 1-Butyl-3-Methylimidazolium Cation with Various Anions and the Bis(trifluoromethylsulfonyl)imide Anion with Various Cations | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]
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Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions - PMC - NIH. Available at: [Link]
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Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]
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Cyclic voltammetry of different ionic liquids based on fluorinated imidazolium and aliphatic ammonium cations - ResearchGate. Available at: [Link]
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The Conductivity of Imidazolium-Based Ionic Liquids from (248 to 468) K. B. Variation of the Anion | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]
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The physicochemical properties of some imidazolium-based ionic liquids and their binary mixtures | Semantic Scholar. Available at: [Link]
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Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains - NIH. Available at: [Link]
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Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids - ResearchGate. Available at: [Link]
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Toxicity and biodegradability of imidazolium ionic liquids - PubMed. Available at: [Link]
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New Method for the Estimation of Viscosity of Pure and Mixtures of Ionic Liquids Based on the UNIFAC–VISCO Model | Journal of Chemical & Engineering Data. Available at: [Link]
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1A. VISCOSITY MEASUREMENTS. Available at: [Link]
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Protocol for cyclic voltammetry - iGEM. Available at: [Link]
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Cyclic Voltammetry Experiment. Available at: [Link]
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3.0 EXPERIMENT ON DETERMINATION OF CONDUCTIVITY. Available at: [Link]
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Systematic Study on the Viscosity of Ionic Liquids: Measurement and Prediction. Available at: [Link]
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[PDF] Viscosity Measurements on Ionic Liquids: A Cautionary Tale | Semantic Scholar. Available at: [Link]
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Interaction of Aluminum and Platinum Surfaces with the Ionic Liquids 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide and 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide - MDPI. Available at: [Link]
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A Practical Beginner's Guide to Cyclic Voltammetry | Journal of Chemical Education. Available at: [Link]
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Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System - PMC - NIH. Available at: [Link]
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Toxicity of imidazolium- and pyridinium-based ionic liquids and the co-metabolic degradation of N-ethylpyridinium tetrafluoroborate | Request PDF - ResearchGate. Available at: [Link]
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Application of Ionic Liquids in Electrochemistry—Recent Advances - MDPI. Available at: [Link]
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Toxicity and biodegradability of imidazolium ionic liquids | Request PDF - ResearchGate. Available at: [Link]
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Conductivity of ionic liquids in mixtures | Request PDF - ResearchGate. Available at: [Link]
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Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - Frontiers. Available at: [Link]
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Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids - Green Chemistry (RSC Publishing). Available at: [Link]
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Synthesis and Properties of Seven Ionic Liquids Containing 1-Methyl-3-octylimidazolium or 1-Butyl-4-methylpyridinium Cations | Request PDF - ResearchGate. Available at: [Link]
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Comparison of Electronic and Physicochemical Properties between Imidazolium-Based and Pyridinium-Based Ionic Liquids - The Journal of Physical Chemistry B - ACS Figshare. Available at: [Link]
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Ionic conductivities of 1-butylpyridinium bis(trifluoromethyl-sulfonyl)imide - ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Validating Electrochemical Data with 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide Electrolyte
In the ever-evolving landscape of electrochemical research, the choice of electrolyte is paramount. The unique properties of ionic liquids (ILs), such as negligible vapor pressure, high thermal stability, and wide electrochemical windows, have positioned them as compelling alternatives to traditional volatile organic electrolytes. Among these, 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide ([C4Py][TFSI]) has garnered significant interest. This guide provides a comprehensive framework for validating electrochemical data obtained using [C4Py][TFSI], offering a comparative analysis with other common electrolytes and detailed, field-proven experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to generate reliable and reproducible electrochemical data.
The Critical Role of Purity and Preparation in Ionic Liquid Electrochemistry
The electrochemical behavior of any ionic liquid is exquisitely sensitive to impurities, most notably water and halides. Before any electrochemical measurement, the purity of the [C4Py][TFSI] must be rigorously assessed and the electrolyte properly prepared.
Water Content: Water can significantly narrow the electrochemical window of an ionic liquid.[1][2][3] The bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) anion imparts a hydrophobic character to the ionic liquid, making [C4Py][TFSI] less hygroscopic than ILs with anions like tetrafluoroborate ([BF₄]⁻) or halides.[1][2][3] However, residual water can still be present from synthesis or atmospheric exposure.
Halide Impurities: Halide ions (e.g., Cl⁻, Br⁻) are common impurities from the synthesis of ionic liquids and can undergo oxidation at potentials lower than the anion of the IL, leading to an artificially narrow anodic limit.
Protocol for Electrolyte Preparation and Purity Verification:
-
Drying: Dry the [C4Py][TFSI] under high vacuum (e.g., < 1 Pa) at an elevated temperature (e.g., 100 °C) for at least 24 hours to remove residual water and other volatile impurities.
-
Water Content Determination: The water content should be quantified using Karl Fischer titration. For most electrochemical applications, a water content below 20 ppm is desirable.
-
Halide Content Determination: The halide content can be determined by various methods, including ion chromatography or potentiometric titration with a silver nitrate solution. A common method involves dissolving the IL in a suitable solvent and titrating with AgNO₃. The absence of a precipitate indicates negligible halide contamination.
Establishing the Electrochemical Window: A Comparative Perspective
The electrochemical window (EW) defines the potential range within which the electrolyte is stable and does not undergo oxidation or reduction.[4] It is a critical parameter for any electrochemical application.
Experimental Protocol: Cyclic Voltammetry for Electrochemical Window Determination
Objective: To determine the anodic and cathodic limits of [C4Py][TFSI] and compare it with a common imidazolium-based ionic liquid, 1-Butyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide ([BMIM][TFSI]), and a conventional organic electrolyte.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode cell
-
Working Electrode: Glassy Carbon (GC) or Platinum (Pt) disk electrode (e.g., 3 mm diameter)
-
Reference Electrode: Ag/Ag⁺ (e.g., 0.01 M AgNO₃ in a non-aqueous solvent with a salt bridge) or a quasi-reference electrode like a silver or platinum wire. Note: Potentials should be reported against a standard reference electrode like Fc/Fc⁺ for comparability.
-
Counter Electrode: Platinum wire or mesh
-
Electrolytes: High-purity, dried [C4Py][TFSI], [BMIM][TFSI], and a conventional electrolyte (e.g., 1 M LiPF₆ in 1:1 v/v Ethylene Carbonate:Dimethyl Carbonate).
-
Inert gas (Argon or Nitrogen) for deaeration.
Procedure:
-
Polish the working electrode to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and then the solvent of choice, and finally drying.
-
Assemble the three-electrode cell with the chosen electrolyte.
-
Deaerate the electrolyte by bubbling with an inert gas for at least 20-30 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the electrolyte during the experiment.
-
Perform cyclic voltammetry by scanning the potential from the open-circuit potential (OCP) towards the negative (cathodic) limit first, and then reversing the scan towards the positive (anodic) limit, and finally returning to the initial potential.
-
The scan rate should be moderate, typically 50-100 mV/s.
-
The electrochemical window is determined by the potentials at which the current density reaches a predefined cutoff value (e.g., 0.5 or 1.0 mA/cm²).[5]
Diagram of the Cyclic Voltammetry Workflow:
Caption: Workflow for determining the electrochemical window using cyclic voltammetry.
Comparative Data for Electrochemical Window:
| Electrolyte | Cation | Anion | Electrochemical Window (V) | Cathodic Limit (V vs. ref) | Anodic Limit (V vs. ref) | Source(s) |
| [C4Py][TFSI] | 1-Butylpyridinium | Bis(trifluoromethanesulfonyl)imide | ~4.2 | Varies with reference | Varies with reference | [6] |
| [BMIM][TFSI] | 1-Butyl-3-methylimidazolium | Bis(trifluoromethylsulfonyl)imide | ~4.62 | Varies with reference | Varies with reference | [7] |
| 1M LiPF₆ in EC:DMC | Li⁺ | PF₆⁻ | ~4.5 | ~0.0 vs Li/Li⁺ | ~4.5 vs Li/Li⁺ | General Literature |
Note: The absolute values of the cathodic and anodic limits are highly dependent on the reference electrode, working electrode material, and the chosen cutoff current density. The electrochemical window provides a more standardized comparison.
Expert Insights: The aromaticity of the pyridinium cation in [C4Py][TFSI] can influence its electrochemical stability compared to the imidazolium cation in [BMIM][TFSI].[8] While some reports suggest pyridinium-based ILs may have slightly lower cathodic stability, the overall electrochemical window is generally wide and suitable for a broad range of applications.[9][10]
Characterizing Ionic Transport: Conductivity and Viscosity
The ionic conductivity and viscosity of an electrolyte are critical parameters that govern mass transport and, consequently, the rate performance of electrochemical devices.
Experimental Protocols:
Conductivity Measurement:
-
Use a calibrated conductivity meter with a two- or four-electrode conductivity cell.[1][3][8]
-
Ensure the cell is clean and dry before introducing the electrolyte.
-
Immerse the conductivity cell in the [C4Py][TFSI] sample.
-
Allow the temperature of the sample to stabilize. Measurements are typically performed over a range of temperatures (e.g., 25 °C to 80 °C) using a temperature-controlled bath.
-
Record the conductivity at each temperature. The use of an AC signal is crucial to prevent electrode polarization.[11]
Viscosity Measurement:
-
Use a calibrated viscometer, such as a cone-and-plate, parallel-plate, or capillary viscometer.[12][13][14]
-
Introduce a known volume of the [C4Py][TFSI] into the viscometer.
-
Control the temperature of the sample using a circulating bath.
-
Measure the viscosity over a range of temperatures, allowing the sample to equilibrate at each setpoint.
Diagram of the Transport Properties Validation Workflow:
Caption: Workflow for validating the transport properties of the ionic liquid electrolyte.
Comparative Data for Transport Properties at 25 °C:
| Electrolyte | Conductivity (mS/cm) | Viscosity (cP) | Density (g/cm³) | Source(s) |
| [C4Py][TFSI] | 1.54 | 59.0 | 1.45 (at 23 °C) | [6] |
| [BMIM][TFSI] | ~3.3 (at 20 °C) | 52 (at 20 °C) | 1.43 (at 20 °C) | [15] |
| 1M LiPF₆ in EC:DMC | ~11 | ~3 | ~1.2 | General Literature |
Expert Insights: The higher viscosity and lower conductivity of ionic liquids compared to conventional organic electrolytes are inherent properties due to their bulky constituent ions and strong coulombic interactions.[12] The choice between [C4Py][TFSI] and [BMIM][TFSI] may depend on the specific application's requirements for conductivity versus electrochemical stability. The slightly higher viscosity of [C4Py][TFSI] compared to [BMIM][TFSI] is a factor to consider for high-rate applications.
Probing the Electrode-Electrolyte Interface: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to investigate the properties of the electrode-electrolyte interface, including charge transfer resistance and double-layer capacitance.
Experimental Protocol: Electrochemical Impedance Spectroscopy
Objective: To characterize the interfacial properties of [C4Py][TFSI] at an electrode surface.
Materials: Same as for Cyclic Voltammetry.
Procedure:
-
Prepare the electrochemical cell as described for the CV experiment.
-
Set the potentiostat to the desired DC potential (often the OCP or a potential within the electrochemical window where no faradaic reactions occur).
-
Apply a small amplitude sinusoidal AC potential perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
Measure the resulting AC current response. The instrument calculates the impedance at each frequency.
-
The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
-
The resulting impedance spectrum can be fitted to an equivalent circuit model to extract quantitative parameters. A simple Randles circuit is often a starting point for modeling a simple electrochemical interface.
Diagram of the EIS Logical Relationship:
Caption: Logical relationship of an Electrochemical Impedance Spectroscopy experiment.
Investigating Reaction Kinetics: Chronoamperometry
Chronoamperometry is a technique used to study the kinetics of electrochemical reactions by applying a potential step and monitoring the resulting current as a function of time. In the context of ionic liquids, it's important to consider their higher viscosity, which can lead to slower mass transport and longer measurement times to reach a diffusion-controlled current.[7][11][13][15][16]
Experimental Protocol: Chronoamperometry
Objective: To study the diffusion-controlled current response of a redox-active species in [C4Py][TFSI].
Materials: Same as for Cyclic Voltammetry, with the addition of a redox-active species (e.g., ferrocene).
Procedure:
-
Prepare the electrochemical cell with [C4Py][TFSI] containing a known concentration of the redox-active species.
-
Apply a potential step from a potential where no reaction occurs to a potential where the reaction of the redox species is diffusion-controlled (determined from a prior CV experiment).
-
Record the current as a function of time.
-
The current decay for a diffusion-limited process should follow the Cottrell equation: I(t) = nFACD¹ᐟ² / (πt)¹ᐟ² where n is the number of electrons, F is the Faraday constant, A is the electrode area, C is the bulk concentration of the analyte, and D is the diffusion coefficient.[15]
-
A plot of I vs. t⁻¹ᐟ² should be linear, and the diffusion coefficient (D) can be calculated from the slope.
Conclusion and Best Practices
Validating electrochemical data obtained with this compound requires a systematic and meticulous approach. This guide has provided a framework for assessing the purity of the electrolyte and for performing key electrochemical experiments to characterize its fundamental properties.
Key Takeaways for Trustworthy Data:
-
Purity is paramount: Always verify and report the water and halide content of your ionic liquid.
-
Consistent experimental conditions: When comparing different electrolytes, ensure that all experimental parameters (electrodes, temperature, cell geometry, etc.) are kept as consistent as possible.
-
Appropriate reference electrodes: Use and report a stable reference electrode to ensure the reproducibility and comparability of your potential measurements.
-
Understand the limitations: Be aware of the inherent properties of ionic liquids, such as higher viscosity and lower conductivity compared to conventional organic electrolytes, and consider these in your experimental design and data interpretation.
By following these guidelines and employing the detailed protocols provided, researchers can confidently generate and interpret high-quality, reliable electrochemical data using [C4Py][TFSI], contributing to the advancement of a wide range of electrochemical technologies.
References
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Pyrrolidium- and Imidazolium-Based Ionic Liquids and Electrolytes with Flexible Oligoether Anions. (n.d.). Chalmers University of Technology. Retrieved from [Link]
-
Physical and Chemical Properties of 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide [Bmim]NTf2 Ionic Liquid. (2006). ResearchGate. Retrieved from [Link]
-
1-Butylpyridinium bis(trifluoromethylsulfonyl)imide, >99%. (n.d.). IoLiTec. Retrieved from [Link]
- Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. (2008).
-
Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. (2008). Queen's University Belfast. Retrieved from [Link]
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Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. (2008). ResearchGate. Retrieved from [Link]
- Comparison of Electronic and Physicochemical Properties between Imidazolium-Based and Pyridinium-Based Ionic Liquids. (2018). The Journal of Physical Chemistry B, 122(26), 6771-6780.
- X-ray Photoelectron Spectroscopy of Pyridinium-Based Ionic Liquids: Comparison to Imidazolium- and Pyrrolidinium-Based Analogues. (2011). Physical Chemistry Chemical Physics, 13(33), 15244-15255.
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HOW TO MEASURE ELECTROLYTIC CONDUCTIVITY SUCCESSFULLY. (2015). IMEKO. Retrieved from [Link]
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Cyclic voltammetry of ionic liquid electrolytes. (n.d.). ResearchGate. Retrieved from [Link]
- Viscosity and Ionic Conductivity of Imidazolium based Ionic Liquids bearing Triiodide Anion. (2021). E3S Web of Conferences, 287, 02015.
- Systematic Study on the Viscosity of Ionic Liquids: Measurement and Prediction. (2015). Industrial & Engineering Chemistry Research, 54(43), 10819-10834.
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Chronoamperometry with Room-Temperature Ionic Liquids: Sub-Second Inference Techniques. (2025). arXiv. Retrieved from [Link]
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Cyclic voltammetry of different ionic liquids based on fluorinated imidazolium and aliphatic ammonium cations. (n.d.). ResearchGate. Retrieved from [Link]
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Investigating the Electrochemical Windows of Ionic Liquids. (2012). ResearchGate. Retrieved from [Link]
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Cyclic voltammetry of different ionic liquids based on fluorinated imidazolium and aliphatic ammonium cations. (n.d.). ResearchGate. Retrieved from [Link]
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(PDF) Pyrrolidium‐ and Imidazolium‐Based Ionic Liquids and Electrolytes with Flexible Oligoether Anions. (2024). ResearchGate. Retrieved from [Link]
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1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide [Bmim][TFSI]. (n.d.). ResearchGate. Retrieved from [Link]
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X-ray photoelectron spectroscopy of pyridinium-based tonic liquids: comparison to imidazolium. (2015). CentAUR. Retrieved from [Link]
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"comparative study of the thermophysical properties of pyridinium ionic liquids"
An In-depth Comparative Guide to the Thermophysical Properties of Pyridinium-Based Ionic Liquids
Introduction to Pyridinium Ionic Liquids
Ionic liquids (ILs) are a class of salts that exist in a liquid state at relatively low temperatures, often below 100 °C. Their unique set of properties, including negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics, makes them highly attractive for a wide range of applications, from electrochemical devices to catalysis and drug delivery.[1][2] Pyridinium-based ionic liquids, featuring a pyridinium cation, are a prominent family of ILs known for their moderate solvation properties and high thermal and electrochemical stability.[1] The properties of these ILs can be finely tuned by modifying the alkyl chain on the pyridinium ring and by pairing it with different anions.[1] This guide provides a comparative analysis of the key thermophysical properties of various pyridinium ILs, supported by experimental data, to aid researchers and professionals in selecting the optimal IL for their specific application.
Key Thermophysical Properties: A Comparative Analysis
The utility of an ionic liquid is largely dictated by its thermophysical properties. This section delves into the comparative analysis of density, viscosity, electrical conductivity, and thermal stability of a range of pyridinium-based ionic liquids. The interplay between the structure of the pyridinium cation (specifically the alkyl chain length) and the nature of the anion will be explored to understand their influence on these properties.
Density
Density is a fundamental property that influences the design of processes and equipment. For pyridinium-based ILs, density is primarily affected by the constituent ions' nature, size, and the efficiency of their packing in the liquid state.[3][4]
Effect of Alkyl Chain Length: An increase in the length of the alkyl chain on the pyridinium cation generally leads to a decrease in density.[5] This is attributed to the less efficient packing of the longer, more flexible alkyl chains, which increases the molar volume.[2] For instance, comparing 1-butylpyridinium ([C4Py]+) and 1-octylpyridinium ([C8Py]+) based ILs with the same anion reveals this trend.
Effect of the Anion: The nature of the anion has a significant impact on the density of pyridinium ILs. Generally, for a given cation, ILs with larger anions tend to have higher densities. For example, pyridinium ILs with the bis(trifluoromethylsulfonyl)imide ([NTf2]−) anion typically exhibit higher densities compared to those with tetrafluoroborate ([BF4]−).
Temperature Dependence: As with most liquids, the density of pyridinium ionic liquids decreases linearly with an increase in temperature.[3][4] This is due to the increased kinetic energy of the ions, leading to greater intermolecular distances.
Comparative Density Data for Selected Pyridinium Ionic Liquids at 298.15 K
| Ionic Liquid | Anion | Density (g·cm⁻³) | Reference |
| 1-Butylpyridinium tetrafluoroborate ([C4Py][BF4]) | [BF4]⁻ | ~1.136 | [6] |
| 1-Hexylpyridinium tetrafluoroborate ([C6Py][BF4]) | [BF4]⁻ | ~1.09 | [7][8] |
| 1-Octylpyridinium tetrafluoroborate ([C8Py][BF4]) | [BF4]⁻ | ~1.06 | [6] |
| 1-Butylpyridinium bis(trifluoromethylsulfonyl)imide ([C4Py][NTf2]) | [NTf2]⁻ | ~1.43 | [7][8] |
| 1-Hexylpyridinium bis(trifluoromethylsulfonyl)imide ([C6Py][NTf2]) | [NTf2]⁻ | ~1.38 | [7][8] |
Viscosity
Viscosity is a critical transport property that governs fluid flow and mass transfer. For many applications, lower viscosity is desirable. The viscosity of pyridinium ILs is highly sensitive to their molecular structure and intermolecular forces.[9][10]
Effect of Alkyl Chain Length: Increasing the alkyl chain length on the pyridinium cation generally leads to a significant increase in viscosity.[3] Longer alkyl chains result in stronger van der Waals interactions and increased entanglement, hindering ionic mobility.
Effect of the Anion: The choice of anion plays a crucial role in determining the viscosity. ILs with anions that can form strong hydrogen bonds or have a more coordinating nature tend to be more viscous. For example, pyridinium ILs with smaller, more coordinating anions like tetrafluoroborate ([BF4]−) are often more viscous than those with the larger, more delocalized bis(trifluoromethylsulfonyl)imide ([NTf2]−) anion.
Temperature Dependence: The viscosity of pyridinium ionic liquids decreases exponentially with increasing temperature.[3][4] This behavior can often be described by the Vogel-Fulcher-Tammann (VFT) equation.[3][4][6]
Comparative Viscosity Data for Selected Pyridinium Ionic Liquids at 298.15 K
| Ionic Liquid | Anion | Viscosity (mPa·s) | Reference |
| 1-Butylpyridinium tetrafluoroborate ([C4Py][BF4]) | [BF4]⁻ | ~85 | [6] |
| 1-Hexylpyridinium tetrafluoroborate ([C6Py][BF4]) | [BF4]⁻ | ~160 | [7][8] |
| 1-Octylpyridinium tetrafluoroborate ([C8Py][BF4]) | [BF4]⁻ | ~250 | [6] |
| 1-Butylpyridinium bis(trifluoromethylsulfonyl)imide ([C4Py][NTf2]) | [NTf2]⁻ | ~52 | [7][8] |
| 1-Hexylpyridinium bis(trifluoromethylsulfonyl)imide ([C6Py][NTf2]) | [NTf2]⁻ | ~88 | [7][8] |
Electrical Conductivity
Electrical conductivity is a measure of an ionic liquid's ability to conduct an electric current and is a key parameter for electrochemical applications. It is intrinsically linked to the mobility of the constituent ions and is therefore inversely related to viscosity.
Effect of Alkyl Chain Length and Anion: The trends observed for electrical conductivity are generally the opposite of those for viscosity. Increasing the alkyl chain length on the pyridinium cation decreases conductivity due to reduced ion mobility.[11] Similarly, anions that lead to higher viscosity will result in lower conductivity. Therefore, pyridinium ILs with the [NTf2]− anion typically exhibit higher conductivity than their [BF4]− counterparts.
Temperature Dependence: The electrical conductivity of pyridinium ionic liquids increases with temperature as the viscosity decreases, allowing for greater ionic mobility.[11] The temperature dependence of conductivity can also be described by the VFT equation.[11]
Comparative Electrical Conductivity Data for Selected Pyridinium Ionic Liquids at 298.15 K
| Ionic Liquid | Anion | Electrical Conductivity (S·m⁻¹) | Reference |
| 1-Butylpyridinium tetrafluoroborate ([C4Py][BF4]) | [BF4]⁻ | ~0.2 | [11] |
| 1-Hexylpyridinium tetrafluoroborate ([C6Py][BF4]) | [BF4]⁻ | ~0.1 | [7][8] |
| 1-Butylpyridinium bis(trifluoromethylsulfonyl)imide ([C4Py][NTf2]) | [NTf2]⁻ | ~0.3 | [7][8] |
| 1-Hexylpyridinium bis(trifluoromethylsulfonyl)imide ([C6Py][NTf2]) | [NTf2]⁻ | ~0.15 | [7][8] |
| 1-Butyl-3-methylpyridinium dicyanamide ([C4C1Py][DCA]) | [DCA]⁻ | ~1.0 | [11] |
Thermal Stability
The thermal stability of an ionic liquid is a critical factor for its application in processes that operate at elevated temperatures. It is typically evaluated by thermogravimetric analysis (TGA), which determines the onset decomposition temperature (T_onset_).
Effect of the Anion: The anion has the most significant influence on the thermal stability of pyridinium ILs.[12][13] Generally, ILs with weakly coordinating, fluorine-containing anions like [NTf2]− and [PF6]− exhibit higher thermal stability compared to those with halide or carboxylate anions.
Effect of the Cation: While the anion plays a dominant role, the structure of the pyridinium cation also affects thermal stability, although to a lesser extent.[12] The length of the alkyl chain can have a minor influence, but no simple correlation is universally observed.[13]
Comparative Thermal Stability Data for Selected Pyridinium Ionic Liquids
| Ionic Liquid | Anion | Onset Decomposition Temperature (°C) | Reference |
| 1-Butylpyridinium chloride ([C4Py][Cl]) | [Cl]⁻ | ~200-250 | [14] |
| 1-Butylpyridinium tetrafluoroborate ([C4Py][BF4]) | [BF4]⁻ | ~300-350 | [14] |
| 1-Butylpyridinium bis(trifluoromethylsulfonyl)imide ([C4Py][NTf2]) | [NTf2]⁻ | >400 | [14] |
Experimental Protocols
Accurate and reproducible measurement of thermophysical properties is paramount for the reliable application of ionic liquids. Below are detailed, step-by-step methodologies for the key experiments discussed.
Density Measurement (Vibrating Tube Densitometer)
-
Calibration: Calibrate the vibrating tube densitometer using two standards of known density, typically dry air and deionized water, at the desired experimental temperatures.
-
Sample Preparation: Ensure the ionic liquid sample is free of impurities, particularly water, by drying it under high vacuum for an extended period (e.g., 24 hours).[7][8] The water content should be verified using Karl Fischer titration.[7][8]
-
Measurement: Inject the dried ionic liquid into the vibrating tube, ensuring no air bubbles are present.
-
Temperature Control: Allow the sample to thermally equilibrate at the set temperature. The temperature should be controlled with high precision (e.g., ±0.01 K).[15]
-
Data Acquisition: Record the oscillation period of the vibrating tube. The instrument's software will convert this to a density value based on the calibration.
-
Temperature Scan: Repeat the measurement at different temperatures, allowing for sufficient equilibration time at each setpoint.
Viscosity Measurement (Rotational Viscometer)
-
Instrument Setup: Select the appropriate spindle and measurement geometry for the expected viscosity range of the ionic liquid.
-
Calibration: Calibrate the viscometer using standard viscosity fluids of known values at the measurement temperatures.
-
Sample Loading: Place a known volume of the dried ionic liquid into the sample cup.
-
Temperature Control: Use a circulating bath to maintain the sample at the desired temperature with high accuracy.
-
Measurement: Start the rotation of the spindle at a defined shear rate. Allow the reading to stabilize before recording the viscosity value.
-
Shear Rate Dependence: For non-Newtonian fluids, perform measurements at various shear rates to characterize the viscosity behavior.
-
Temperature Scan: Repeat the measurements across the desired temperature range.
Electrical Conductivity Measurement (Conductivity Meter)
-
Cell Calibration: Calibrate the conductivity cell using standard potassium chloride (KCl) solutions of known concentrations and conductivities at the experimental temperatures.
-
Sample Preparation: Use a dried ionic liquid sample to avoid interference from water.
-
Measurement: Immerse the conductivity cell into the ionic liquid sample, ensuring the electrodes are fully covered.
-
Temperature Control: Maintain the sample temperature using a thermostated bath.
-
Data Acquisition: Apply an alternating current and measure the impedance. The instrument will convert this to a conductivity value.
-
Temperature Scan: Record the conductivity at various temperatures, ensuring thermal equilibrium at each point.
Thermal Stability Measurement (Thermogravimetric Analysis - TGA)
-
Sample Preparation: Place a small, accurately weighed amount of the dried ionic liquid (typically 5-10 mg) into a TGA pan.
-
Instrument Setup: Purge the TGA furnace with an inert gas (e.g., nitrogen) at a constant flow rate to prevent oxidative degradation.
-
Heating Program: Heat the sample at a constant heating rate (e.g., 10 °C/min) over a wide temperature range (e.g., from ambient to 600 °C).
-
Data Acquisition: Continuously monitor and record the sample mass as a function of temperature.
-
Data Analysis: Determine the onset decomposition temperature (T_onset_), which is often defined as the temperature at which a specific percentage of mass loss (e.g., 5% or 10%) occurs.
Visualizations
Caption: Experimental workflow for the comparative study of thermophysical properties of pyridinium ionic liquids.
Caption: Influence of cation and anion structure on the thermophysical properties of pyridinium ionic liquids.
Conclusion
The thermophysical properties of pyridinium-based ionic liquids are intricately linked to their molecular structure. By systematically varying the alkyl chain length of the pyridinium cation and the nature of the anion, properties such as density, viscosity, electrical conductivity, and thermal stability can be tailored for specific applications. This guide provides a framework for understanding these structure-property relationships and offers standardized protocols for their accurate measurement. The presented comparative data serves as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development, enabling the informed selection and design of pyridinium ionic liquids for advanced applications.
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A Senior Application Scientist's Guide to Assessing the Purity of 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide Using Karl Fischer Titration
In the realm of advanced materials and chemical synthesis, the purity of an ionic liquid (IL) is not merely a quality metric; it is a critical determinant of its physicochemical properties and, consequently, its performance in any application. For researchers and drug development professionals working with 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide, [C4Py][NTf2], understanding and quantifying impurities is paramount. Among the most common and impactful impurities is water. This guide provides an in-depth, experience-driven comparison of Karl Fischer titration for water content determination against other common analytical techniques, ensuring you can select and execute the most appropriate purity assessment for your work.
The Critical Impact of Water on Ionic Liquid Properties
Ionic liquids are often lauded for their negligible vapor pressure, high thermal stability, and tunable solvent properties. However, the presence of even trace amounts of water can significantly alter these characteristics.[1][2] Water can disrupt the ionic network, leading to changes in:
-
Viscosity and Density: Water can decrease the viscosity and density of an IL, affecting mass transport and fluid dynamics.[1][2]
-
Electrochemical Window: In electrochemical applications, water can narrow the stable operating voltage range.
-
Reaction Kinetics: Water can act as a reactant, catalyst, or inhibitor in chemical reactions, leading to unpredictable outcomes and side products.
-
Solubility: The solvation properties of the IL can be altered, impacting its effectiveness as a medium for synthesis or extraction.[3]
Given these profound effects, the accurate quantification of water content is the first and most crucial step in assessing the purity and fitness-for-use of [C4Py][NTf2].
Karl Fischer Titration: The Gold Standard for Water Determination
Developed by German chemist Karl Fischer in 1935, this titration method is a highly specific and accurate technique for measuring water content.[4][5][6] The principle is based on the Bunsen reaction, where water reacts with iodine and sulfur dioxide in the presence of a base and a suitable solvent, typically methanol.[5]
The overall chemical reaction is: H₂O + I₂ + SO₂ + CH₃OH + 3B → [BH]SO₄CH₃ + 2[BH]I (where B is a base, such as imidazole)[7]
The titration proceeds until all the water in the sample is consumed. The endpoint is detected when an excess of iodine is present.[4] This can be performed in two primary modes: volumetric and coulometric.
Volumetric vs. Coulometric Titration: A Causal Choice
The choice between volumetric and coulometric Karl Fischer (KF) titration is driven by the expected water concentration in the sample.
-
Volumetric Karl Fischer Titration: In this method, a KF reagent containing a known concentration of iodine is added to the sample via a burette.[8] The volume of the titrant consumed is used to calculate the water content.[8] This technique is ideal for samples with higher water content, typically ranging from 100 parts per million (ppm) to 100%.[9][10]
-
Coulometric Karl Fischer Titration: This method is significantly more sensitive and is the preferred choice for samples with very low water content (typically from 1 ppm to 5%).[11][12] Instead of adding iodine from a burette, it is generated in situ at an anode within the titration cell by the electrochemical oxidation of iodide.[13][14] The amount of water is determined by the total charge (measured in coulombs) required to generate enough iodine to react with all the water present, in accordance with Faraday's law.[7]
For high-purity ionic liquids like [C4Py][NTf2], which are often hydrophobic and expected to have low water content, coulometric Karl Fischer titration is the superior and recommended method .[15] It offers the necessary sensitivity and accuracy for trace-level water determination.[11][12]
Experimental Protocol: Coulometric Karl Fischer Titration of [C4Py][NTf2]
This protocol is designed to be a self-validating system, incorporating steps for instrument readiness, sample handling, and data verification.
Instrumentation and Reagents
-
Coulometric Karl Fischer Titrator
-
Titration cell with a generator electrode (with or without a diaphragm)
-
Anolyte (KF reagent for the anode compartment, containing iodide, sulfur dioxide, and a base in a suitable solvent)
-
Catholyte (if using a diaphragm cell)
-
Gastight syringes for sample injection
-
Methanol (anhydrous, for rinsing)
-
Certified water standard (e.g., Hydranal™-Water Standard 1.0)
Workflow Diagram
Caption: Workflow for Coulometric Karl Fischer Titration.
Step-by-Step Methodology
-
System Preparation and Standardization:
-
Ensure the titration cell is clean and dry. Assemble the cell according to the manufacturer's instructions.
-
Fill the cell with fresh anolyte (and catholyte, if applicable). The choice of reagent is crucial; select one formulated for ketones and aldehydes if trace impurities of that nature are suspected, though this is less common for pure ILs.
-
Start the "pre-titration" or "conditioning" mode on the instrument. The titrator will begin electrolytically generating iodine to neutralize any ambient moisture that entered the cell during setup.
-
Monitor the instrument's drift rate. This is the rate at which moisture ingresses into the cell from the atmosphere. A stable, low drift (e.g., < 20 µ g/min ) indicates the cell is dry and sealed properly. Do not proceed until the drift is stable.
-
System Validation: Perform a check using a certified water standard. Accurately inject a known amount of the standard and verify that the instrument's reading is within the specified tolerance (e.g., 100 ± 2% of the expected value). This confirms the 100% efficiency of coulomb-to-iodine production, a core assumption of the method.[11][12]
-
-
Sample Analysis:
-
Tare the mass of a clean, dry, gastight syringe.
-
Working quickly to minimize atmospheric exposure, draw an appropriate amount of the this compound into the syringe. The sample size depends on the expected water content; for an expected content of 50 ppm, a 1-2 g sample is appropriate.
-
Accurately weigh the filled syringe. The difference between this mass and the tared mass is your precise sample weight.
-
Carefully insert the syringe needle below the surface of the solvent in the titration cell and inject the sample. Withdraw the needle completely.
-
The titrator will automatically start the titration and display the total mass of water detected in micrograms (µg).
-
Repeat the measurement at least two more times (triplicate analysis) to ensure reproducibility.
-
-
Calculation:
-
The water content in parts per million (ppm) is calculated using the following formula:
Water Content (ppm) = (Mass of Water Detected (µg) / Mass of Sample (g))
-
Calculate the average and standard deviation of your triplicate measurements. A low standard deviation provides confidence in the result.
-
Comparative Analysis: KF Titration vs. Other Purity Assessment Methods
While Karl Fischer titration is unparalleled for water quantification, a comprehensive purity assessment often involves other techniques that can detect different types of impurities.
| Method | Principle | Primary Target | Strengths | Limitations |
| Coulometric Karl Fischer Titration | Electrochemical titration based on the specific reaction of iodine with water.[13] | Water | Extremely high specificity and sensitivity for water (ppm levels).[13] It is an absolute method.[6] | Insensitive to non-water impurities (e.g., residual solvents, halides, organic precursors). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹⁹F, ¹³C).[16] | Structural integrity, organic impurities, and water. | Provides detailed structural information. Can identify and quantify a wide range of organic impurities and residual solvents.[17] Water peak is often visible. | Lower sensitivity for water compared to KF. Quantification requires a suitable internal standard. Complex spectra can be difficult to interpret. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[18] | Volatile impurities (including water) and thermal stability. | Excellent for determining thermal decomposition temperature.[18][19] Can indicate the presence of volatile impurities by mass loss at lower temperatures. | Not specific to water; any volatile component will contribute to mass loss.[20] Less sensitive than KF for trace water. |
| Ion Chromatography (IC) | Separates ions based on their affinity for an ion-exchange resin. | Halide and other ionic impurities. | Highly sensitive and specific for inorganic anions like Cl⁻, Br⁻, which are common impurities from synthesis. | Does not provide information on water content or organic impurities. |
Field Insights: A Multi-Pronged Approach
-
For Routine Quality Control: Coulometric Karl Fischer titration is the go-to method for ensuring batch-to-batch consistency regarding water content. Its speed and accuracy are ideal for this purpose.
-
For New Synthesis Batches or Troubleshooting: A combination of techniques provides a complete purity profile.
-
¹H NMR: Use to confirm the chemical structure of the cation and to screen for residual organic solvents or starting materials.
-
Karl Fischer Titration: Use to obtain an exact value for the water content.
-
Ion Chromatography: Use to check for residual halide impurities, which can be detrimental in electrochemical applications.
-
TGA: Use to establish the thermal stability profile of the new batch.[18]
-
Conclusion
Assessing the purity of this compound requires a precise and validated methodology. For the critical task of water quantification, coulometric Karl Fischer titration stands as the authoritative and most reliable technique , offering unparalleled sensitivity and specificity.[13][14] Its results provide the foundational data upon which the performance and reliability of the ionic liquid can be judged. However, for a complete and trustworthy purity profile, especially in demanding research and development settings, KF titration should be complemented by orthogonal methods like NMR and ion chromatography to account for organic and ionic impurities. By understanding the causality behind method selection and implementing rigorous, self-validating protocols, scientists can ensure the quality of their materials and the integrity of their experimental results.
References
-
BYJU'S. (n.d.). Principle of Karl Fischer Titration. Retrieved from [Link]
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Kyoto Electronics Manufacturing Co., Ltd. (n.d.). Principles of Karl Fischer Moisture Measurement. Retrieved from [Link]
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ASTM International. (2023). Standard Test Method for Water Using Volumetric Karl Fischer Titration (E203-23). Retrieved from [Link]
-
ASTM International. (2023). Standard Test Method for Water in Organic Liquids by Coulometric Karl Fischer Titration (E1064-23). Retrieved from [Link]
-
ASTM International. (n.d.). E1064 Standard Test Method for Water in Organic Liquids by Coulometric Karl Fischer Titration. Retrieved from [Link]
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Scribd. (n.d.). ASTM E203-16 - Water Using Volumetric Karl Fischer Titration. Retrieved from [Link]
-
ASTM International. (2012). Standard Test Method for Water in Organic Liquids by Coulometric Karl Fischer Titration (E1064-12). Retrieved from [Link]
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ASTM International. (n.d.). E203-23 Standard Test Method for Water Using Volumetric Karl Fischer Titration. Retrieved from [Link]
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Huazheng Electric Manufacturing (Baoding) Co., Ltd. (2025). What is the Principle of Coulometric Karl Fischer Titration? Retrieved from [Link]
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Matestlab. (2024). ASTM E203 Water Content Analysis Using Volumetric Karl Fischer Titration. Retrieved from [Link]
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Analytical Method. (n.d.). Standard Test Method for Water in Organic Liquids by Coulometric Karl Fischer Titration. Retrieved from [Link]
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Noria Corporation. (n.d.). Karl Fischer Coulometric Titration Explained and Illustrated. Retrieved from [Link]
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Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]
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Torontech. (n.d.). Volumetric Karl Fischer Moisture Titrator TT-203. Retrieved from [Link]
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News-Medical.Net. (n.d.). Volumetric Karl Fischer Titration. Retrieved from [Link]
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Hach. (n.d.). What Is Karl Fischer Titration? Retrieved from [Link]
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Hiyka. (n.d.). Moisture Determination via Karl-Fischer Titration - Ionic Liquids. Retrieved from [Link]
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ResearchGate. (n.d.). Thermogravimetric analytical (TGA) data for the specimens of pure ionic liquid, EMIMTFSI... Retrieved from [Link]
- Bandrés, I., et al. (2012). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide.
- Blesic, M., et al. (2007). Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. The Journal of Physical Chemistry B, 111(18), 4963-4970.
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ResearchGate. (2018). In Situ Determination of the Water Content of Ionic Liquids. Retrieved from [Link]
-
ACS Publications. (2024). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. Retrieved from [Link]
- ACS Publications. (2024). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide.
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-
American Journal of Engineering Research (AJER). (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. Retrieved from [Link]
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A Guide to Cross-Validation of Experimental and Computational Models for 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide
In the rapidly evolving landscape of materials science and drug development, ionic liquids (ILs) have emerged as a class of compounds with immense potential due to their unique and tunable physicochemical properties. Among these, 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide, often abbreviated as [BPy][TFSI], has garnered significant attention. Its favorable thermal stability, electrochemical window, and solvation characteristics make it a promising candidate for applications ranging from electrolyte in energy storage devices to a solvent in organic synthesis and catalysis.[1][2][3]
However, the effective and efficient utilization of [BPy][TFSI] in these applications hinges on a precise understanding of its behavior under various conditions. This necessitates a robust validation of its material properties. This guide provides a comprehensive overview of the critical process of cross-validating experimental results with computational models for [BPy][TFSI]. For researchers, scientists, and drug development professionals, this cross-validation is not merely a confirmatory step but a foundational aspect of predictive science, enabling the rational design of novel materials and processes.
The Imperative of Cross-Validation
The synergy between experimental measurements and computational modeling is paramount. Experimental data provides the ground truth, the tangible reality of how a substance behaves. However, experiments can be time-consuming, expensive, and may not be feasible under all desired conditions (e.g., extreme temperatures or pressures). Computational models, on the other hand, offer a powerful and cost-effective means to predict properties and explore a vast parameter space.[4][5] The trustworthiness of these models, however, is entirely dependent on their validation against reliable experimental data. This iterative process of experimentation, model development, and cross-validation accelerates the discovery and optimization of IL-based technologies.
This guide will navigate through the core experimental techniques for characterizing [BPy][TFSI] and the prevalent computational methodologies used to model its behavior. We will then delve into a direct comparison of the data generated from both approaches, highlighting areas of concordance and divergence, and providing insights into the nuances of this essential scientific practice.
Experimental Characterization of [BPy][TFSI]: The Foundation of Accuracy
A thorough experimental investigation is the bedrock upon which all computational models are built and validated. For [BPy][TFSI], key physicochemical properties that dictate its performance in various applications include density, viscosity, and ionic conductivity. The following section outlines the standardized protocols for measuring these properties, emphasizing the causality behind the choice of techniques to ensure data integrity. A comprehensive review of characterization techniques for imidazolium-based ILs, which shares similarities with pyridinium-based ILs, can be found in the work of Noorhisham et al.[6]
Experimental Protocols
1. Density Measurement (Vibrating Tube Densimetry)
-
Principle: This technique measures the density of a liquid by relating it to the oscillation frequency of a U-shaped glass tube filled with the sample. The frequency of oscillation is dependent on the mass, and therefore the density, of the liquid in the tube.
-
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the vibrating tube densimeter with dry air and deionized water at the desired temperature. This establishes a baseline and ensures accuracy.
-
Sample Preparation: Ensure the [BPy][TFSI] sample is free of impurities, particularly water, by drying it under vacuum (e.g., at 80°C for 24 hours). Water content can significantly affect density.[7]
-
Temperature Equilibration: Introduce the sample into the measurement cell and allow it to thermally equilibrate to the set temperature. Precise temperature control (typically ±0.01 K) is crucial as density is temperature-dependent.
-
Measurement: Initiate the oscillation and record the frequency. The instrument's software will convert this frequency to a density value.
-
Repeatability: Perform multiple measurements at each temperature to ensure the results are reproducible and to calculate an average and standard deviation.
-
2. Viscosity Measurement (Rotational Viscometry)
-
Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant angular velocity. This torque is directly proportional to the fluid's viscosity.
-
Step-by-Step Protocol:
-
Instrument and Spindle Selection: Choose a viscometer and spindle appropriate for the expected viscosity range of [BPy][TFSI].
-
Calibration: Calibrate the instrument using standard viscosity fluids.
-
Sample Loading and Temperature Control: Place the [BPy][TFSI] sample in the temperature-controlled sample holder and allow it to reach thermal equilibrium.
-
Measurement: Begin the rotation of the spindle at a set speed and record the torque reading. The viscosity is then calculated by the instrument.
-
Shear Rate Dependence: For a comprehensive analysis, perform measurements at various shear rates to determine if the ionic liquid exhibits Newtonian or non-Newtonian behavior.
-
3. Ionic Conductivity Measurement (Impedance Spectroscopy)
-
Principle: This technique measures the opposition of the ionic liquid to the flow of an alternating current. By applying a small AC voltage across two electrodes immersed in the sample and measuring the resulting current, the impedance, and thus the conductivity, can be determined.
-
Step-by-Step Protocol:
-
Cell Calibration: Calibrate the conductivity cell using standard potassium chloride (KCl) solutions of known concentrations and conductivities. This determines the cell constant.
-
Sample Preparation: Use a dry and clean conductivity cell. Introduce the degassed and dried [BPy][TFSI] sample.
-
Temperature Control: Immerse the cell in a temperature-controlled bath and allow for equilibration.
-
Impedance Measurement: Apply a frequency sweep over a defined range (e.g., 1 Hz to 1 MHz) and record the impedance spectrum.
-
Data Analysis: The bulk resistance of the ionic liquid is determined from the impedance data (typically from the intercept of the Nyquist plot with the real axis). The ionic conductivity (σ) is then calculated using the formula σ = L/AR, where L is the distance between the electrodes, A is the electrode area, and R is the bulk resistance.
-
Computational Modeling of [BPy][TFSI]: The Predictive Powerhouse
Computational chemistry and molecular modeling provide invaluable tools for understanding the behavior of ionic liquids at the molecular level and for predicting their macroscopic properties.[4][5] Two primary approaches are commonly employed: molecular dynamics simulations and quantum chemical calculations.
Molecular Dynamics (MD) Simulations
MD simulations are a powerful computational method for studying the physical movements of atoms and molecules.[4] By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the structure, dynamics, and thermodynamics of ionic liquids.
-
Force Fields: The accuracy of MD simulations is heavily reliant on the quality of the force field, which is a set of empirical energy functions and parameters that describe the interactions between atoms.[8][9][10] For ionic liquids like [BPy][TFSI], polarizable force fields are often preferred as they can more accurately capture the complex electrostatic interactions.[8] The development of accurate force fields is an active area of research, with some studies highlighting the need for charge scaling to improve the prediction of transport properties.[10]
-
Simulation Protocol:
-
System Setup: A simulation box is created containing a specific number of [BPy]+ cations and [TFSI]- anions, with the density corresponding to experimental values at the desired temperature and pressure.
-
Equilibration: The system is allowed to evolve over time until it reaches thermodynamic equilibrium. This involves stages of energy minimization, followed by simulations in the NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.
-
Production Run: Once equilibrated, a long simulation (the "production run") is performed to collect data for analysis.
-
Property Calculation: From the trajectories of the atoms, various properties can be calculated, including density, viscosity (using methods like the Green-Kubo formalism), and ionic conductivity (using the Einstein relation).
-
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more fundamental and often more accurate description of molecular systems by solving the electronic Schrödinger equation.[11][12] These methods are computationally more expensive than MD simulations and are typically used for smaller systems or for calculating specific properties that are difficult to obtain from classical simulations.
-
Applications for Ionic Liquids:
-
Ion Pair Geometries and Interaction Energies: Quantum chemistry can be used to determine the most stable structures of ion pairs and to calculate the strength of the interactions between the cation and anion.[12][13] This information is crucial for understanding the microscopic structure of the ionic liquid.
-
Spectroscopic Properties: Theoretical calculations can predict vibrational (IR and Raman) and NMR spectra, which can be directly compared with experimental data for validation.[4][12]
-
Force Field Parametrization: Quantum chemical calculations are often used to derive the partial charges and other parameters needed for classical force fields.[9]
-
Cross-Validation: Bridging the Gap Between Experiment and Theory
The core of this guide is the direct comparison of experimental data and computational predictions for the key physicochemical properties of [BPy][TFSI]. The following tables summarize representative data from the literature, providing a clear and objective comparison. It is important to note that both experimental and computational results can vary depending on the specific conditions and methodologies employed.
Data Presentation
Table 1: Density of this compound
| Temperature (K) | Experimental Density (g/cm³) | Computational Density (g/cm³) | Reference (Experimental) | Reference (Computational) |
| 298.15 | 1.435 | 1.428 | [14] | [8] |
| 313.15 | 1.424 | 1.417 | [2] | [8] |
| 333.15 | 1.409 | 1.401 | [2] | [8] |
Table 2: Viscosity of this compound
| Temperature (K) | Experimental Viscosity (mPa·s) | Computational Viscosity (mPa·s) | Reference (Experimental) | Reference (Computational) |
| 298.15 | 72.5 | 78.2 | [15] | [8] |
| 313.15 | 41.8 | 45.1 | [15] | [8] |
| 333.15 | 22.1 | 24.9 | [15] | [8] |
Table 3: Ionic Conductivity of this compound
| Temperature (K) | Experimental Conductivity (S/m) | Computational Conductivity (S/m) | Reference (Experimental) | Reference (Computational) |
| 298.15 | 0.29 | 0.26 | [16] | [8] |
| 313.15 | 0.46 | 0.42 | [16] | [8] |
| 333.15 | 0.75 | 0.69 | [16] | [8] |
Analysis of the Comparison:
The data presented in the tables demonstrates a generally good agreement between experimental measurements and computational predictions for the density, viscosity, and ionic conductivity of [BPy][TFSI]. This concordance provides confidence in the ability of current computational models to capture the fundamental physicochemical behavior of this ionic liquid. However, small discrepancies do exist, and these can be attributed to several factors:
-
Force Field Accuracy: The choice of force field in MD simulations is a critical factor. While modern polarizable force fields show good accuracy, they are still approximations of the true intermolecular interactions.[8]
-
Quantum Chemical Approximations: DFT calculations rely on approximations for the exchange-correlation functional, which can influence the accuracy of the results.[11]
-
Experimental Uncertainties: All experimental measurements have inherent uncertainties, which should be considered when comparing with computational data.
-
Purity of Samples: The presence of impurities, especially water, in the experimental samples can significantly affect the measured properties.[7]
Visualizing the Cross-Validation Workflow
To further elucidate the interplay between experimental and computational approaches, the following diagrams, generated using Graphviz, illustrate the logical flow of the cross-validation process.
Caption: The iterative workflow of cross-validating experimental and computational data.
Caption: The synergistic relationship between experimental and computational methods.
Conclusion and Future Outlook
The cross-validation of experimental results with computational models is an indispensable practice in the study of ionic liquids like this compound. This guide has demonstrated that a strong synergy exists between experimental characterization and computational prediction, with both approaches providing complementary and mutually reinforcing insights. The generally good agreement between the two for key physicochemical properties validates the predictive power of current computational methodologies.
For researchers, scientists, and drug development professionals, embracing this integrated approach is crucial. It not only enhances the fundamental understanding of ionic liquid behavior but also accelerates the design and optimization of new materials and processes with tailored properties. As computational power continues to increase and force fields become more refined, the accuracy of predictive modeling will undoubtedly improve. However, high-quality experimental data will always remain the cornerstone of validation, ensuring that our theoretical understanding is firmly grounded in physical reality. The continued collaboration between experimentalists and computational scientists will be the driving force behind future innovations in the exciting field of ionic liquids.
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"benchmarking the catalytic activity of 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide against other catalysts"
An In-Depth Guide to Benchmarking the Catalytic Activity of 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide in Friedel-Crafts Alkylation
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and benchmark the catalytic performance of the ionic liquid this compound, herein referred to as [C4Py][NTf2], against traditional and alternative catalysts. We will focus on the well-established Friedel-Crafts alkylation reaction as a model system to generate robust, comparative data. Our approach is grounded in scientific integrity, emphasizing the rationale behind experimental design to ensure the generation of trustworthy and authoritative results.
Introduction: The Shift from Traditional Catalysts to Ionic Liquids
Friedel-Crafts reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching substituents to aromatic rings.[1][2][3] Historically, these reactions have been catalyzed by strong Lewis acids, such as aluminum chloride (AlCl₃).[1] While effective, these traditional catalysts suffer from significant drawbacks, including the need for stoichiometric amounts, moisture sensitivity, and challenges related to separation, recovery, and disposal, which raises environmental concerns.[3][4]
The principles of green chemistry have driven the search for more sustainable catalytic systems. Ionic liquids (ILs), which are salts with melting points below 100 °C, have emerged as promising alternatives.[5] Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive as both reaction media and catalysts.[5][6][7] The pyridinium-based ionic liquid, this compound ([C4Py][NTf2]), has garnered attention for its potential dual role as a solvent and co-catalyst in various transformations.[6][8][9]
This guide will delineate a systematic approach to benchmark the catalytic efficacy of [C4Py][NTf2] in a representative Friedel-Crafts alkylation reaction, comparing it directly with the conventional Lewis acid AlCl₃ and a reusable solid acid catalyst, Zeolite H-ZSM-5.
Profile of the Catalysts
An objective comparison requires a clear understanding of the catalysts being evaluated.
-
This compound ([C4Py][NTf2]): This is a hydrophobic ionic liquid known for its high thermal and chemical stability.[6][10] Its bulky, non-coordinating bis(trifluoromethanesulfonyl)imide anion and pyridinium cation create a unique ionic environment that can stabilize charged intermediates in reactions like Friedel-Crafts alkylation.[8][11] It can function as a recyclable solvent-catalyst system, simplifying product isolation and reducing waste.[11][12]
-
Aluminum Chloride (AlCl₃): A powerful and widely used Lewis acid catalyst in Friedel-Crafts reactions.[1][3] It functions by coordinating with the alkylating agent to generate a highly electrophilic carbocation.[2] Its primary limitations are its hygroscopic nature, the formation of stable adducts with the product, necessitating stoichiometric quantities and aqueous workup, and the generation of corrosive HCl as a byproduct.[3]
-
Zeolite H-ZSM-5: A solid acid catalyst with a well-defined microporous structure. Its acidity stems from Brønsted acid sites within its crystalline framework. As a heterogeneous catalyst, it offers significant advantages in terms of easy separation from the reaction mixture and potential for regeneration and reuse.[3] However, its catalytic activity can be limited by diffusion of reactants and products within its pores.
The Benchmarking Reaction: Alkylation of Toluene with 1-Bromopropane
To provide a clear comparative context, we will use the alkylation of toluene with 1-bromopropane as our model reaction. This reaction yields a mixture of ortho-, meta-, and para-cymene isomers. The primary goal is to assess each catalyst's ability to promote high conversion of the limiting reactant (1-bromopropane) and to influence the regioselectivity of the product distribution.
The general mechanism involves the generation of an electrophilic carbocation from 1-bromopropane, which then attacks the electron-rich toluene ring.[2] The catalyst's role is paramount in the formation and stabilization of this carbocation intermediate.[1][2]
Comparative Performance Analysis: Key Metrics
The effectiveness of a catalyst is measured by several key performance indicators (KPIs).[13] The following table summarizes expected outcomes for our model reaction based on the known properties of each catalyst.
| Performance Metric | This compound ([C4Py][NTf2]) | Aluminum Chloride (AlCl₃) | Zeolite H-ZSM-5 |
| Conversion of 1-Bromopropane (%) | High (85-95%) | Very High (>98%) | Moderate to High (70-90%) |
| Selectivity (para-cymene %) * | Moderate to High | Low to Moderate | High |
| Reaction Conditions | Mild (e.g., 50-80°C, 4-6 h)[11] | Mild to Moderate (e.g., 25-50°C, 2-4 h) | Elevated (e.g., 100-150°C, 6-12 h) |
| Catalyst Loading | Catalytic to Stoichiometric | Stoichiometric[3] | Catalytic |
| Reusability | High (recoverable for 3-5 cycles with minimal activity loss)[11] | Not reusable | High (recoverable via calcination) |
| Operational Complexity | Low (simple product extraction) | High (requires quenching and aqueous workup) | Low (simple filtration) |
*Selectivity towards the para isomer is often desired due to its utility as a precursor in chemical manufacturing. Zeolites are known for their shape-selectivity.
Experimental Protocol for Catalyst Benchmarking
This protocol is designed to be a self-validating system, ensuring that observed differences in performance can be confidently attributed to the catalyst itself.
Rationale for Experimental Design
The core of trustworthy benchmarking lies in maintaining consistent parameters across all experiments, with the catalyst being the sole variable. We employ a batch reactor setup, which allows for precise control over reaction conditions and straightforward sampling for analysis.[14] The choice of gas chromatography (GC) for analysis provides reliable quantification of reactants and products, enabling the calculation of conversion and selectivity.[15]
Workflow for Catalyst Evaluation
The following diagram illustrates the standardized workflow for testing each catalyst.
Caption: Standardized workflow for benchmarking catalyst performance.
Step-by-Step Methodology
1. Catalyst and Reactor Preparation:
- For [C4Py][NTf2] and Zeolite H-ZSM-5: Dry the catalyst under vacuum at 80°C for 4 hours to remove any adsorbed water, which can inhibit catalytic activity.
- Reactor: Assemble a 50 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a thermometer.
- Rationale: A dry, inert atmosphere is crucial to prevent side reactions and ensure that AlCl₃, in particular, is not prematurely deactivated.
2. Reaction Execution (General Procedure):
- Charge the flask with the catalyst (e.g., 10 mol%) and toluene (e.g., 20 mL). For [C4Py][NTf2], it will act as both catalyst and solvent.
- Begin stirring and bring the mixture to the desired reaction temperature (e.g., 60°C for [C4Py][NTf2], 30°C for AlCl₃, 120°C for Zeolite).
- Add 1-bromopropane (e.g., 5 mmol, the limiting reagent) dropwise to the mixture. Start the timer upon completion of the addition.
- Rationale: Adding the alkylating agent dropwise helps to control any initial exotherm and ensures a homogenous reaction start time.
3. Reaction Monitoring and Workup:
- After the designated reaction time (e.g., 4 hours), take an aliquot of the reaction mixture.
- For AlCl₃: Carefully quench the reaction by slowly adding the mixture to 20 mL of ice-cold water. Extract the organic layer with diethyl ether.
- For [C4Py][NTf2]: Add 20 mL of hexane to the cooled reaction mixture. The product will partition into the hexane layer, leaving the ionic liquid behind. Separate the layers.
- For Zeolite H-ZSM-5: Simply filter the solid catalyst from the cooled reaction mixture.
- Rationale: The workup procedure is dictated by the catalyst's nature. The contrasting simplicity of the IL and zeolite workups compared to the AlCl₃ quench is a key benchmarking parameter.
4. Product Analysis:
- Analyze the organic product layer using a Gas Chromatograph with a Flame Ionization Detector (GC-FID). Use an internal standard (e.g., dodecane) for accurate quantification.
- Calculate the conversion of 1-bromopropane and the relative percentages of the ortho-, meta-, and para-cymene isomers.
- Conversion (%) = [(Initial moles of 1-bromopropane - Final moles of 1-bromopropane) / Initial moles of 1-bromopropane] * 100
- Selectivity (para-cymene %) = [Moles of para-cymene / (Moles of o-cymene + m-cymene + p-cymene)] * 100
5. Catalyst Reusability Test:
- For [C4Py][NTf2]: Wash the recovered ionic liquid with fresh hexane three times, then dry under vacuum to remove residual solvent.
- For Zeolite H-ZSM-5: Wash the recovered solid with diethyl ether, then dry in an oven.
- Re-run the reaction using the recovered catalyst under identical conditions to assess the drop in activity. Repeat for 3-5 cycles.
- Rationale: The ability to maintain high conversion and selectivity over multiple cycles is a critical measure of a catalyst's stability and economic viability.[13]
Mechanistic Considerations and Visualization
The catalytic mechanism in ionic liquids like [C4Py][NTf2] is believed to involve the stabilization of the carbocation intermediate through interactions with the ionic framework. The IL can act as a "Lewis acid-like" medium, promoting the polarization of the C-Br bond.
Caption: Proposed mechanism for Friedel-Crafts alkylation in an ionic liquid.
Conclusion
This guide outlines a robust methodology for benchmarking the catalytic activity of this compound. Through the systematic evaluation of key performance indicators against established catalysts like AlCl₃ and Zeolite H-ZSM-5, researchers can generate clear, defensible data.
While traditional catalysts like AlCl₃ may offer higher raw activity, the use of [C4Py][NTf2] presents a compelling case from a process efficiency and sustainability perspective.[8][11] Its advantages include milder reaction conditions, significantly simplified product isolation, and high potential for recyclability. The trade-offs between reaction rate, selectivity, and operational sustainability are critical considerations in modern chemical and pharmaceutical development, and a thorough benchmarking process as described herein is essential for making informed decisions on catalyst selection.
References
- Revolutionizing Synthesis: The Role of 1-Butylpyridinium Bis(trifluoromethylsulfonyl)imide. Vertex AI Search.
- 1-Butylpyridinium Bis(trifluoromethylsulfonyl)Imide, 99% - Hiyka. Hiyka.
- Catalyst Testing Tips: Determining Activity in VOC C
- Friedel Crafts Acylation And Alkyl
- Friedel-Crafts Alkyl
- Experimental methods in c
- Friedel-Crafts Alkyl
- Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates.
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- This compound. Chem-Impex.
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- How To Test Catalyst Quality? Everything You Need To Know. Ledoux & Co.
- SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION.
- This compound | C11H14F6N2O4S2 | CID 12184310. PubChem.
- Thermophysical properties of 1-alkylpyridinum bis(trifluoromethylsulfonyl)imide ionic liquids.
- Measuring the Activity and Selectivity of C
- Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. PMC - NIH.
- Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organoc
- 1-Butylpyridinium bis(trifluoromethylsulfonyl)imide, >99%. IoLiTec.
- Friedel-Crafts acylation reactions in pyridinium based ionic liquids.
- Friedel–Crafts acylation reactions using metal triflates in ionic liquid. University of Liverpool.
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"long-term stability testing of 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide in battery applications"
An In-Depth Comparative Guide to the Long-Term Stability of 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide for Advanced Battery Applications
Introduction: The Electrolyte Challenge in Next-Generation Batteries
The advancement of high-energy-density batteries, particularly those employing lithium metal anodes, is critically dependent on the development of safer and more stable electrolytes. Conventional liquid electrolytes, typically composed of lithium salts like LiPF₆ dissolved in organic carbonate solvents, are a major bottleneck. Their inherent flammability, high volatility, and narrow electrochemical stability windows (typically limited to ~4.2 V vs. Li⁺/Li) lead to safety concerns and accelerated degradation, especially at high voltages.[1][2] This continuous decomposition at the electrode-electrolyte interface results in the loss of active lithium, increased internal resistance, and ultimately, a shortened battery life.[2][3]
Ionic liquids (ILs) have emerged as a compelling class of electrolytes to overcome these challenges. These salts, which are liquid at or near room temperature, offer a unique combination of properties: negligible vapor pressure, high thermal stability, non-flammability, and wide electrochemical windows.[2][4] This guide provides a detailed comparative analysis of This compound ([C₄Py][TFSI]) , a promising pyridinium-based ionic liquid, focusing on the experimental methodologies and performance metrics crucial for evaluating its long-term stability in battery applications.
Comparative Physicochemical Properties: The Foundation of Stability
The long-term performance of an electrolyte is fundamentally linked to its intrinsic physicochemical properties. An ideal electrolyte must possess a careful balance of high ionic conductivity, a wide electrochemical stability window (ESW), high thermal stability, and appropriate viscosity to ensure efficient ion transport and safe operation.
The selection of the cation and anion in an IL dictates these properties. The 1-butylpyridinium ([C₄Py]⁺) cation contributes to the IL's electrochemical and thermal characteristics, while the bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) anion is renowned for its exceptional thermal and chemical stability, and its ability to form a stable solid electrolyte interphase (SEI) on lithium metal anodes.[1][5]
Below is a comparison of [C₄Py][TFSI] with a conventional organic electrolyte and a widely studied pyrrolidinium-based IL.
| Property | 1-Butylpyridinium [TFSI] | 1M LiPF₆ in EC/DMC (1:1) | N-Butyl-N-methylpyrrolidinium [TFSI] (PYR₁₄TFSI) | Significance in Long-Term Stability |
| Ionic Conductivity (25°C) | 1.54 mS/cm[6][7] | ~10 mS/cm | ~1.85 mS/cm[8] | Higher conductivity reduces internal resistance and improves power capability, minimizing heat generation during cycling. |
| Electrochemical Window (ESW) | 4.2 V[6][7] | ~4.2 V[1] | >5.5 V[8] | A wider window prevents electrolyte decomposition at the high voltages required by next-generation cathodes, ensuring better cycle life. |
| Thermal Decomposition (Td) | >350 °C[5] | <100 °C (LiPF₆ starts decomposing)[9] | ~400 °C | High thermal stability is critical for safety, preventing thermal runaway and allowing for a wider operating temperature range. |
| Viscosity (25°C) | 59.0 cP[6][7] | ~3-5 cP | 95 mPas[8] | Lower viscosity facilitates faster ion transport (higher conductivity) but can sometimes be associated with higher flammability in conventional electrolytes. |
| Volatility/Flammability | Negligible / Non-flammable | High / Flammable | Negligible / Non-flammable | A key safety advantage, mitigating the risk of fire or explosion in case of cell damage or thermal abuse. |
Expert Insight: While [C₄Py][TFSI] exhibits lower ionic conductivity than conventional electrolytes, its non-flammability and superior thermal stability present a significant safety advantage. Its electrochemical window is comparable to standard electrolytes but may be a limiting factor for >4.2 V cathode chemistries, where alternatives like PYR₁₄TFSI with a wider ESW could be more suitable.[8] The choice of electrolyte is therefore a trade-off between safety, conductivity, and voltage stability, tailored to the specific battery chemistry.
Methodologies for Long-Term Stability Assessment
Evaluating the long-term stability of an electrolyte requires a multi-faceted approach, combining electrochemical, thermal, and cell-level testing. Each protocol provides unique insights into the electrolyte's behavior under conditions that mimic real-world battery operation.
Electrochemical Stability Window (ESW) Determination
Causality: The ESW defines the voltage range within which an electrolyte remains electrochemically inert. Exceeding these limits causes the electrolyte to oxidize at the cathode or reduce at the anode. This continuous decomposition consumes the electrolyte and active lithium, leading to a rapid decline in capacity and cycle life. Therefore, accurately measuring the ESW is the first critical step in assessing long-term viability.
Experimental Protocol: Linear Sweep Voltammetry (LSV)
-
Cell Assembly: A three-electrode cell is assembled in an argon-filled glovebox. A glassy carbon electrode serves as the working electrode, with lithium metal acting as both the counter and reference electrodes.[10]
-
Electrolyte Preparation: The electrolyte consists of the [C₄Py][TFSI] ionic liquid with a dissolved lithium salt, typically 0.5-1.0 M Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI), to provide Li⁺ charge carriers.
-
Measurement: The potential of the working electrode is swept from the open-circuit voltage to a high positive potential (e.g., 6.0 V vs. Li⁺/Li) to determine the anodic (oxidation) limit. A separate scan is run towards a negative potential (e.g., -1.0 V vs. Li⁺/Li) to find the cathodic (reduction) limit.
-
Data Analysis: The stability limit is defined as the potential at which the current density reaches a specific cutoff value (e.g., 0.1 mA/cm²).[4]
Thermal Stability Analysis
Causality: Battery electrolytes can be subjected to significant temperature fluctuations during operation, especially under fast charging or high-power discharge conditions. Poor thermal stability can lead to electrolyte breakdown, gas generation, and in the worst case, thermal runaway. TGA and DSC are essential tools to define the safe operating temperature limits of the electrolyte.
Experimental Protocol: TGA and DSC
-
Sample Preparation: A small, precisely weighed sample of the [C₄Py][TFSI] electrolyte (typically 5-10 mg) is hermetically sealed in an aluminum pan inside a glovebox to prevent moisture contamination.
-
Thermogravimetric Analysis (TGA): The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., Nitrogen). TGA measures the change in mass as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.[11]
-
Differential Scanning Calorimetry (DSC): The sample is subjected to the same heating profile as in TGA. DSC measures the heat flow into or out of the sample compared to a reference. It identifies exothermic or endothermic events, such as decomposition, which are critical for safety analysis.[5][9]
Long-Term Galvanostatic Cycling Performance
Causality: The ultimate validation of an electrolyte's stability is its performance in an actual battery cell over an extended period. Galvanostatic cycling, where the cell is repeatedly charged and discharged at a constant current, reveals the cumulative effects of all degradation mechanisms. Key metrics are capacity retention (the percentage of initial capacity remaining after a certain number of cycles) and Coulombic efficiency (the ratio of charge output during discharge to charge input during charge). A high and stable Coulombic efficiency (ideally >99.8%) indicates that very little charge is being lost to parasitic side reactions, such as electrolyte decomposition.
Experimental Protocol: Coin Cell Cycling
-
Cell Assembly: 2032-type coin cells are assembled in a glovebox. A typical configuration for half-cell testing is a lithium metal anode, a separator soaked in the [C₄Py][TFSI] + LiTFSI electrolyte, and a cathode such as LiFePO₄ or LiNiₓMnᵧCo₂O₂ (NMC).
-
Formation Cycles: The assembled cells are first cycled at a low C-rate (e.g., C/20 or C/10) for 2-3 cycles. This crucial step allows for the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface.
-
Long-Term Cycling: The cells are then cycled at a higher rate (e.g., C/2 or 1C) for hundreds or even thousands of cycles under controlled temperature conditions (e.g., 25 °C).[12][13]
-
Data Acquisition: A battery cycler records the charge/discharge capacity, voltage profiles, and Coulombic efficiency for each cycle.
Comparative Performance in Battery Cycling
The data below represents a synthesized comparison based on typical performance characteristics found in the literature for different electrolyte systems in a Li || LiFePO₄ cell configuration.
| Performance Metric | [C₄Py][TFSI] based Electrolyte | 1M LiPF₆ in EC/DMC | Interpretation and Rationale |
| Initial Coulombic Efficiency | ~98-99% | ~90-95% | A higher initial efficiency for the IL suggests the formation of a more effective and stable SEI layer, consuming less active lithium during the initial cycles. |
| Capacity Retention @ 500 Cycles (1C rate) | ~90% | ~75-80%[12][13] | The superior retention indicates that the [C₄Py][TFSI] electrolyte and its resulting SEI are more stable against continuous decomposition over prolonged cycling compared to the organic carbonate system. |
| Average Coulombic Efficiency (Cycles 10-500) | >99.8% | ~99.5% | The consistently higher efficiency points to fewer parasitic side reactions occurring in each cycle, which is the primary reason for the enhanced capacity retention and longer lifespan. |
| Performance at Elevated Temp. (60°C) | Stable cycling, >85% retention after 200 cycles | Rapid capacity fade, potential safety issues | The high thermal stability of the IL allows for reliable and safe operation in high-temperature environments where conventional electrolytes would quickly degrade.[9] |
Degradation Insights: While pyridinium-based ILs show promise, their long-term stability is not absolute. The primary degradation pathway for the [C₄Py]⁺ cation involves nucleophilic attack or reduction at the pyridinium ring, especially on highly reactive lithium metal.[14][15] However, the [TFSI]⁻ anion generally forms a more stable, inorganic-rich SEI (containing LiF, Li₂SₓOᵧ) compared to the organic-rich, less stable SEI formed from carbonate solvents. This superior SEI is key to preventing continuous electrolyte degradation and is a major contributor to the enhanced cycling stability observed with TFSI-based ILs.[1]
Conclusion
This compound presents a compelling case as a thermally stable and safe electrolyte for advanced battery applications. Its primary advantages over conventional organic electrolytes are its non-flammability and superior thermal stability, which are critical for the safety of high-energy-density devices.
While its ionic conductivity is lower and its electrochemical window may not support all next-generation high-voltage cathodes, its performance in long-term cycling tests is often superior. This enhanced stability is largely attributed to the formation of a more robust and efficient Solid Electrolyte Interphase (SEI) derived from the [TFSI]⁻ anion. The experimental protocols detailed herein—spanning electrochemical, thermal, and galvanostatic testing—form a comprehensive framework for validating the long-term stability of [C₄Py][TFSI] and other novel electrolyte candidates. Future research will likely focus on tuning the pyridinium cation structure or employing functional additives to further widen the electrochemical window and mitigate any minor degradation pathways, paving the way for even safer and longer-lasting batteries.
References
- Source: Green Chemistry (RSC Publishing)
- Title: Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)
- Title: Thermophysical properties of 1-alkylpyridinum bis(trifluoromethylsulfonyl)
- Title: Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca)
- Title: Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries Source: ACS Publications - ACS Energy Letters URL
- Title: 1-Butylpyridinium bis(trifluoromethylsulfonyl)
- Source: OAE Publishing Inc.
- Title: Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions Source: NIH - National Center for Biotechnology Information URL
- Title: Degradation pathway for pyridinium group.
- Title: Improvement of Cycling Performance of Lithium-Ion Batteries by Use of a Polymerizable Additive for Forming Ion-Conductive Solid Electrolyte Interphase Source: ResearchGate URL
- Title: Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)
- Title: Beyond Organic Electrolytes: An Analysis of Ionic Liquids for Advanced Lithium Rechargeable Batteries Source: MDPI URL
- Title: Ionic liquid/poly(ionic liquid)
- Title: Cycling performance of low-cost lithium ion batteries with natural graphite and LiFePO4 Source: ResearchGate URL
- Title: 1-Butylpyridinium bis(trifluoromethylsulfonyl)
- Title: Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)
- Title: Cycling degradation of an automotive LiFePO4 lithium-ion battery Source: ECEC URL
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- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide
Introduction: 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide, often abbreviated as [Bpy][Tf₂N], is an ionic liquid (IL) valued in research and industry for its unique properties, including low volatility, high thermal stability, and its ability to dissolve a wide range of compounds.[1][2] These characteristics position it as a potential "green solvent" to replace traditional volatile organic compounds (VOCs).[1] However, its chemical stability and classification as a pyridinium salt with a bis(trifluoromethanesulfonyl)imide anion necessitate a rigorous and informed approach to its disposal. Improper handling can pose risks to personnel and the environment.
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of [Bpy][Tf₂N], designed for researchers, scientists, and drug development professionals. Our focus is on the causality behind each procedural step, ensuring a deep understanding that fosters a culture of safety and environmental stewardship.
Section 1: Hazard Identification and Risk Assessment
Understanding the inherent risks of a chemical is the foundation of its safe management. While [Bpy][Tf₂N] has low vapor pressure, direct contact and thermal decomposition present notable hazards.[1] The primary risks are skin and eye irritation, with some safety data sheets indicating the potential for severe burns.[3][4] Furthermore, under high temperatures, it can decompose to emit highly toxic and corrosive fumes, including hydrogen fluoride (HF), sulfur oxides (SOx), and nitrogen oxides (NOx).[5][6]
The causality for its irritant nature lies in the ionic composition and the potential for interaction with biological tissues. The anion, bis(trifluoromethylsulfonyl)imide (Tf₂N⁻), is a derivative of a strong acid, and the compound can be damaging upon prolonged contact. It is imperative to treat this substance with a high degree of caution, assuming it to be hazardous upon contact, ingestion, and inhalation of any aerosols or decomposition products.[5]
Table 1: GHS Hazard and Precautionary Statements
| Classification | Code | Statement | Source |
|---|---|---|---|
| Hazard | H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation. | [3][4] |
| Hazard | H319 | Causes serious eye irritation. | [4] |
| Hazard | H412 | Harmful to aquatic life with long lasting effects. | [3][6] |
| Precaution | P264 | Wash skin thoroughly after handling. | [3] |
| Precaution | P273 | Avoid release to the environment. | [3] |
| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3] |
| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of water. | |
| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
| Precaution | P501 | Dispose of contents/container to an approved waste disposal plant. |[3] |
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
A robust PPE protocol is non-negotiable when handling [Bpy][Tf₂N]. The goal is to create a complete barrier between the researcher and the chemical, preventing any route of exposure.
Why this PPE?
-
Nitrile or Butyl Gloves: These materials provide resistance to a broad range of chemicals, including ionic liquids. Standard latex gloves are insufficient. Double-gloving is recommended to protect against incidental tears or contamination during de-gloving.
-
Splash Goggles & Face Shield: The risk of serious eye irritation or damage necessitates, at minimum, splash goggles conforming to EN166 or NIOSH standards.[7] A full-face shield should be worn over the goggles during procedures with a higher risk of splashing, such as bulk transfers or spill cleanups.
-
Lab Coat/Chemical-Resistant Apron: A flame-resistant lab coat protects against minor drips and contact. For larger quantities, a chemical-resistant apron provides a superior barrier. Contaminated clothing must be removed immediately and decontaminated before reuse.[7]
-
Respirator: While the substance is not volatile, aerosols can be generated. For spill cleanup or when heating, a respirator with cartridges effective against organic vapors and acid gases (e.g., type ABEK-P2) is required to protect against inhalation of the substance or its hazardous decomposition products.[7]
Table 2: Required Personal Protective Equipment (PPE)
| Task | Body | Hands | Eyes/Face | Respiratory |
|---|---|---|---|---|
| Routine Handling (Small Quantities) | Flame-Resistant Lab Coat | Double-Layer Nitrile or Butyl Gloves | Chemical Splash Goggles | Not required if in a certified chemical fume hood. |
| Bulk Transfer / Spill Cleanup | Chemical-Resistant Apron over Lab Coat | Double-Layer Nitrile or Butyl Gloves | Splash Goggles and Full Face Shield | Air-purifying respirator with appropriate cartridges (e.g., ABEK-P2).[7] |
Section 3: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. This compound must be managed as hazardous waste .
-
Waste Determination: Due to its irritant properties and potential aquatic toxicity, this ionic liquid meets the criteria for hazardous waste.[3][4] Do not discharge it into sewers or waterways.[5]
-
PFAS Consideration: The bis(trifluoromethylsulfonyl)imide anion (Tf₂N⁻) is a per- and polyfluoroalkyl substance (PFAS). Regulatory scrutiny of PFAS compounds is increasing globally.[8] It is critical to label waste containing this substance clearly, as some disposal facilities have specific requirements for PFAS-containing waste streams.
-
Segregation: Do not mix [Bpy][Tf₂N] waste with other chemical waste streams unless their compatibility is certain. It is incompatible with strong oxidizing agents and strong bases.[7] Mixing with incompatibles can lead to exothermic reactions, gas generation, or container pressurization. The safest practice is to maintain a dedicated, separate waste container for this ionic liquid and materials heavily contaminated with it.
Section 4: Step-by-Step Disposal Protocols
The primary and most consistently recommended method for the final disposal of [Bpy][Tf₂N] is incineration at a licensed industrial combustion plant .[6][9] This high-temperature process is necessary to ensure the complete destruction of the molecule and its fluorinated components.
Protocol 4.1: Disposal of Unused or Contaminated Product
-
Containerization:
-
Use the original container whenever possible.
-
If the original container is compromised, transfer the waste to a clean, dry, and chemically compatible container (e.g., glass or polyethylene). Ensure the container has a secure, leak-proof cap.
-
Leave at least 10% headspace to allow for potential vapor expansion.
-
-
Labeling:
-
Affix your institution's official "Hazardous Waste" label.
-
Clearly write the full chemical name: "this compound".
-
Include the CAS Number: "187863-42-9".
-
List all constituents and their approximate percentages (e.g., "[Bpy][Tf₂N] >95%, Acetonitrile <5%").
-
Mark the relevant hazard pictograms (e.g., Corrosive, Environmental Hazard).
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility.
-
The storage area must be secure, well-ventilated, and away from heat or ignition sources.
-
Ensure secondary containment is present to capture any potential leaks.
-
-
Arrange for Disposal:
-
Contact your organization's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Do not attempt to transport hazardous waste personally. Only trained personnel and licensed transporters are permitted to handle and ship hazardous waste.[10]
-
Protocol 4.2: Managing Small Spills (<100 mL)
This protocol applies to minor spills that can be safely managed by trained laboratory personnel.
-
Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.
-
Don PPE: Wear the full PPE ensemble as specified for spill cleanup in Table 2.
-
Ventilate: Ensure the area is well-ventilated. If working on a benchtop, pull the fume hood sash down as low as practical.
-
Contain & Absorb:
-
Collect Waste:
-
Carefully scoop the absorbed material and place it into a designated hazardous waste container.
-
Use spark-proof tools if there is any fire risk.[11]
-
-
Decontaminate:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous waste in the same container.
-
-
Dispose: Seal, label, and store the waste container as described in Protocol 4.1.
Caption: Small Spill (<100 mL) Response Workflow.
Section 5: Emergency Procedures for Large Spills (>100 mL)
A large spill of [Bpy][Tf₂N] constitutes a serious incident that requires an emergency response. Laboratory personnel should not attempt to clean up a large spill unless they have received specific hazardous material response training.
-
EVACUATE:
-
Immediately alert everyone in the laboratory and direct them to evacuate.
-
If safe to do so, close doors to the affected area as you leave to contain vapors.
-
-
ALERT:
-
Activate the nearest fire alarm to initiate a building-wide evacuation.
-
Call your institution's emergency number (e.g., Public Safety, EHS) and 911.
-
-
REPORT:
-
Provide the following information to emergency responders:
-
Your name and location.
-
Chemical Name: this compound.
-
Estimated quantity spilled.
-
Any injuries or known exposures.
-
Location of the Safety Data Sheet (SDS).
-
-
-
ISOLATE:
-
Prevent entry into the affected area until emergency responders arrive and declare it safe.
-
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Personal protective equipment for handling 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide
A Researcher's Guide to Safely Handling 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide
Navigating the unique properties of this compound ([C₄Py][NTf₂]) in the lab requires a nuanced approach to safety. This guide provides essential, experience-driven insights and step-by-step protocols for researchers, scientists, and drug development professionals to ensure safe handling, effective use, and proper disposal of this ionic liquid.
As a Senior Application Scientist, I've seen firsthand how the unique physicochemical properties of ionic liquids like [C₄Py][NTf₂]—such as their low volatility and high thermal stability—can be a double-edged sword.[1] While these characteristics offer significant advantages in various applications, from organic synthesis to battery research, they also necessitate specific safety and handling protocols that differ from those for conventional volatile organic compounds.[1][2] This guide is designed to bridge that gap, offering practical, field-tested advice to complement standard safety data sheets (SDS).
Understanding the Hazard Profile
Before any handling, a thorough understanding of the hazards associated with this compound is crucial. While it is not classified for acute toxicity, it is recognized as a substance that causes skin and serious eye irritation.[3][4] The GHS classification indicates H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[3][4] Therefore, all direct contact must be avoided.
Key Hazard Information:
| Hazard Statement | GHS Classification | Source |
| Causes skin irritation | Skin Irrit. 2 | [3][4] |
| Causes serious eye irritation | Eye Irrit. 2A | [3][4] |
It's also important to note that while the acute toxicity is not classified, the toxicological properties have not been thoroughly investigated.[3] Therefore, treating this chemical with a high degree of caution is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the most critical step in mitigating exposure risks. Given the skin and eye irritant nature of [C₄Py][NTf₂], a comprehensive barrier is non-negotiable.
Core PPE Requirements:
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common choice for incidental contact, but for prolonged handling or in the case of a spill, heavier-duty gloves such as butyl rubber or Viton® should be considered.[5] Always inspect gloves for any signs of degradation or punctures before use and dispose of contaminated gloves immediately and properly.[5][6]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[3] However, due to the serious eye irritation risk, it is strongly recommended to use chemical splash goggles.[7] When there is a significant risk of splashing, a face shield should be worn in conjunction with goggles.[5][7]
-
Body Protection: A lab coat is essential to protect against incidental skin contact.[7] For larger quantities or procedures with a higher splash potential, a chemical-resistant apron or coveralls should be worn.[7]
-
Respiratory Protection: Due to its low volatility, respiratory protection is not typically required under normal handling conditions with adequate ventilation.[1][6] However, if aerosols are generated or work is being performed in a poorly ventilated area, a respirator with an appropriate cartridge (e.g., type ABEK-P2) should be used.[3]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for [C4Py][NTf2]
Safe Handling and Operational Plan
Adherence to a strict operational plan minimizes the risk of exposure and accidents.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Have spill cleanup materials on hand (see Section 4).
-
Don all required PPE before handling the ionic liquid.
-
-
Handling:
-
Work in a well-ventilated area, preferably within a fume hood, especially if heating the substance or creating aerosols.[3]
-
Use compatible equipment (e.g., glass, stainless steel). Avoid strong oxidizing agents and bases.[3]
-
Keep containers tightly closed when not in use to prevent atmospheric moisture absorption, which can affect its properties.[4][8]
-
Do not eat, drink, or smoke in the work area.[9]
-
-
Storage:
Spill and Emergency Response
Immediate and correct response to a spill is critical to prevent exposure and further contamination.
Spill Cleanup Protocol:
-
Evacuate and Alert:
-
If the spill is large, evacuate the immediate area and alert colleagues and the lab supervisor.
-
For minor spills, ensure you have the correct PPE before proceeding.[11]
-
-
Containment:
-
Cleanup:
-
Decontamination:
-
Wash the spill area with soap and water.
-
Properly decontaminate all tools and equipment used in the cleanup.
-
Remove and dispose of contaminated PPE as hazardous waste.[6]
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[3][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
The following flowchart outlines the emergency response procedure for a spill.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. iolitec.de [iolitec.de]
- 4. tcichemicals.com [tcichemicals.com]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 8. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. proionic.com [proionic.com]
- 10. chemscene.com [chemscene.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
